molecular formula C10H8Cl2N2 B1308383 2,3-Dichloro-6,7-dimethylquinoxaline CAS No. 63810-80-0

2,3-Dichloro-6,7-dimethylquinoxaline

Numéro de catalogue: B1308383
Numéro CAS: 63810-80-0
Poids moléculaire: 227.09 g/mol
Clé InChI: NKBSIBTVPNHSIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Dichloro-6,7-dimethylquinoxaline (Molecular Formula: C 10 H 8 Cl 2 N 2 , Molecular Weight: 227.09 g/mol) is a substituted quinoxaline core widely utilized as a versatile synthetic intermediate in chemical and pharmaceutical research . A prominent application of this compound is in analytical chemistry, where it serves as a critical derivative for sensitive detection. It is specifically used in a method for the determination of 2,3-butanediol in biological samples via gas chromatography with electron-capture detection, achieving detection limits as low as 10 fmol/μL . The dichloro groups on the quinoxaline ring make it a valuable precursor for nucleophilic substitution reactions, enabling the synthesis of a diverse array of more complex, functionalized quinoxaline derivatives for further research and development . As a building block, it contributes to the synthesis of compounds studied for various biological activities, including antimicrobial and potential cancer chemopreventive agents . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Propriétés

IUPAC Name

2,3-dichloro-6,7-dimethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-5-3-7-8(4-6(5)2)14-10(12)9(11)13-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBSIBTVPNHSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399227
Record name 2,3-dichloro-6,7-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830606
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

63810-80-0
Record name 2,3-dichloro-6,7-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-Dichloro-6,7-dimethylquinoxaline synthesis from 4,5-dimethyl-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-6,7-dimethylquinoxaline from 4,5-Dimethyl-1,2-phenylenediamine

Executive Summary

This compound is a pivotal chemical intermediate, serving as a versatile scaffold in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility stems from the two reactive chlorine atoms, which are amenable to a variety of nucleophilic substitution reactions, allowing for the construction of complex molecular architectures.[3] This guide provides a comprehensive, technically-grounded overview of a robust and efficient two-step synthesis of this compound, commencing from 4,5-dimethyl-1,2-phenylenediamine. The narrative emphasizes the rationale behind procedural choices, detailed experimental protocols for both intermediate and final product synthesis, and critical safety considerations, ensuring that researchers can confidently and safely replicate and adapt these methods.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their broad spectrum of biological activities.[4][5] This scaffold is a privileged structure in medicinal chemistry, appearing in molecules with anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[6][7] The specific target of this guide, this compound, is particularly valuable as a building block. The dimethyl groups at the 6- and 7-positions can modulate the electronic properties and solubility of its derivatives, while the dichloro substitutions at the 2- and 3-positions provide key reactive sites for further functionalization.[2][3][8] This makes it an ideal starting point for creating libraries of novel compounds for drug discovery and development programs.[2]

Overall Synthetic Strategy

The synthesis of this compound from 4,5-dimethyl-1,2-phenylenediamine is efficiently achieved via a two-step process. This strategy is predicated on established and reliable chemical transformations, ensuring high yields and purity.

  • Step 1: Cyclocondensation. The process begins with the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with an oxalic acid derivative to form the stable intermediate, 6,7-dimethylquinoxaline-2,3-dione.

  • Step 2: Chlorination. The intermediate dione is subsequently treated with a potent chlorinating agent, such as phosphorus oxychloride, to yield the final product, this compound.

G A 4,5-Dimethyl-1,2-phenylenediamine B 6,7-Dimethylquinoxaline-2,3-dione (Intermediate) A->B Step 1: Cyclocondensation (Oxalic Acid) C This compound (Final Product) B->C Step 2: Chlorination (POCl₃)

Caption: High-level workflow for the two-step synthesis.

Part 1: Synthesis of 6,7-Dimethylquinoxaline-2,3-dione (Intermediate)

The foundational step in this synthesis is the formation of the quinoxaline dione ring system. This is a classic and highly efficient condensation reaction.[9]

Mechanism and Rationale

The reaction proceeds via a cyclocondensation between the two nucleophilic amino groups of 4,5-dimethyl-1,2-phenylenediamine and the two electrophilic carbonyl carbons of oxalic acid.[10] The presence of two electron-donating methyl groups on the phenylenediamine ring increases the nucleophilicity of the amino groups, facilitating a more rapid reaction compared to unsubstituted analogs.[11] The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of oxalic acid, further enhancing its electrophilicity and promoting the initial nucleophilic attack. Subsequent intramolecular condensation and dehydration yield the thermodynamically stable 6,7-dimethylquinoxaline-2,3-dione. This intermediate exists in keto-enol tautomeric forms, predominantly as 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione.[12][13]

G cluster_0 Mechanism: Cyclocondensation reagents 4,5-Dimethyl-1,2-phenylenediamine + Oxalic Acid attack Nucleophilic Attack (Formation of Amide Bond) reagents->attack H⁺ catalyst cyclization Intramolecular Cyclization attack->cyclization dehydration Dehydration (Loss of 2 H₂O) cyclization->dehydration product 6,7-Dimethylquinoxaline-2,3-dione dehydration->product

Caption: Mechanistic pathway for the formation of the dione intermediate.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for quinoxalinedione synthesis.[10][12]

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4,5-dimethyl-1,2-phenylenediamine (10.0 g, 73.4 mmol) and oxalic acid dihydrate (10.1 g, 80.7 mmol, 1.1 eq).

  • Solvent Addition: Add 100 mL of 2 M hydrochloric acid to the flask. The acidic aqueous medium serves as both the solvent and the catalyst.

  • Reaction Execution: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The reaction progress can be monitored by observing the formation of a precipitate.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature, followed by further cooling in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove unreacted starting materials and acid.

  • Drying: Dry the collected solid, 6,7-dimethylquinoxaline-2,3-dione, in a vacuum oven at 80-100 °C to a constant weight. The product is typically obtained as a pale solid.

Property4,5-Dimethyl-1,2-phenylenediamine (Starting Material)6,7-Dimethylquinoxaline-2,3-dione (Intermediate)
Molecular Formula C₈H₁₂N₂C₁₀H₁₀N₂O₂
Molecular Weight 136.19 g/mol [14]190.20 g/mol [12]
CAS Number 3171-45-7[14]5466-07-9
Appearance Yellow to brown powder[14]Off-white to pale yellow solid
Expected Yield N/A> 90%

Part 2: Synthesis of this compound (Final Product)

The conversion of the stable dione intermediate to the target dichloro compound requires a forceful chlorination step. This transformation replaces the carbonyl oxygen atoms with chlorine atoms, creating the versatile reactive sites for subsequent chemistry.

Mechanism and Rationale

The chlorination of the quinoxaline-2,3-dione is effectively a conversion of a cyclic diamide to a dichloro-diimine. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) are commonly employed.[13][15] Using POCl₃, the mechanism involves the activation of the carbonyl oxygen by phosphorus, forming a good leaving group. A subsequent attack by a chloride ion, followed by elimination, generates a chloro-imidate intermediate. This process is repeated for the second carbonyl group, ultimately yielding the aromatic this compound. A one-pot method starting from the phenylenediamine has been developed, highlighting the robustness of this transformation.[16]

Detailed Experimental Protocol

This protocol is based on a reported procedure for the synthesis of the title compound.[16]

  • Reactant Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (fitted with a gas outlet to a scrubber), place the dried 6,7-dimethylquinoxaline-2,3-dione (5.0 g, 26.3 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (25 mL, 268 mmol) to the flask in a chemical fume hood. The POCl₃ acts as both the chlorinating reagent and the solvent.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 106 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: After completion, cool the mixture to room temperature. With extreme caution and slow addition , pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • Product Precipitation: The crude product will precipitate as a solid. Continue stirring until all the ice has melted.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a white solid.[16]

  • Drying: Dry the purified this compound in a vacuum desiccator.

PropertyThis compound (Final Product)
Molecular Formula C₁₀H₈Cl₂N₂
Molecular Weight 227.09 g/mol [17]
CAS Number 63810-80-0[17]
Appearance White to light yellow crystalline powder
Melting Point 178-180 °C[16]
¹H NMR (CDCl₃) δ 7.75 (s, 2H), 2.49 (s, 6H)[16]
¹³C NMR (CDCl₃) δ 144.1, 142.1, 139.5, 127.1, 20.4[16]
ESI-MS [M+H]⁺ m/z 227.0[16]

Safety and Handling of Critical Reagents

The successful and safe execution of this synthesis requires strict adherence to safety protocols, particularly when handling the chlorinating agents and oxalyl chloride derivatives.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, toxic, and reacts violently with water, liberating heat and toxic hydrogen chloride gas.[18] Causes severe skin burns and eye damage, and can be fatal if inhaled.[19]

    • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and chemical splash goggles with a face shield.[20] Ensure an emergency shower and eyewash station are immediately accessible.[20]

    • Storage: Store in a cool, dry place away from water and incompatible materials, under an inert atmosphere if possible.[18]

  • Oxalyl Chloride / Thionyl Chloride (Alternative Reagents):

    • Hazards: These are also highly corrosive and react with water. Oxalyl chloride decomposes to CO, CO₂, and HCl. Both are toxic and can cause severe respiratory and tissue damage.[21]

    • Handling: Similar to POCl₃, all manipulations must be performed in a fume hood with appropriate PPE.[21]

Conclusion

This guide details a reliable and well-documented two-step synthesis for producing this compound, a high-value intermediate for research and development. The pathway, involving an initial cyclocondensation to form 6,7-dimethylquinoxaline-2,3-dione followed by chlorination with phosphorus oxychloride, is both efficient and scalable. By providing a rationale for the chosen methodologies, comprehensive step-by-step protocols, and critical safety information, this document equips researchers with the necessary knowledge to confidently synthesize this versatile chemical building block for applications in drug discovery and materials science.

References

Physicochemical properties of 2,3-Dichloro-6,7-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dichloro-6,7-dimethylquinoxaline

Introduction

This compound is a versatile heterocyclic compound that has emerged as a crucial building block in various scientific domains. Its unique molecular architecture, featuring a quinoxaline core substituted with two reactive chlorine atoms and two methyl groups, imparts a desirable combination of stability and reactivity. This guide offers a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and materials science. The enhanced reactivity due to its dichloro and dimethyl substitutions makes it a valuable intermediate for synthesizing a wide range of biologically active molecules and advanced materials.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 63810-80-0[1][2][3]
Molecular Formula C₁₀H₈Cl₂N₂[1][2]
Molecular Weight 227.09 g/mol [1][2]
Appearance Light brown to beige or white to light yellow solid[1][4]
Melting Point 178-180 °C[5]
Boiling Point 289.1±35.0 °C (Predicted)[4]
Density 1.418±0.06 g/cm³ (Predicted)[4]
pKa -4.59±0.48 (Predicted)[4]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at 0-8 °C under inert gas (Nitrogen or Argon)[1][3][4]

Synthesis and Mechanistic Insight

The construction of the this compound scaffold is most efficiently achieved through a one-pot condensation and subsequent chlorination reaction. This method is favored for its operational simplicity, cost-effectiveness, and suitability for large-scale production.[5]

Core Synthetic Strategy: One-Pot Condensation and Chlorination

The primary synthetic route starts with the condensation of 4,5-dimethyl-1,2-phenylenediamine with oxalic acid. This reaction forms the foundational quinoxaline ring system, resulting in the intermediate 6,7-dimethylquinoxaline-2,3-diol. This intermediate is typically not isolated. The subsequent and crucial step involves chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms, yielding the final product.[5]

Experimental Protocol

This protocol is based on established methodologies for quinoxaline synthesis.[5]

  • Reaction Setup: To a suitable reaction vessel, add 4,5-dimethyl-1,2-phenylenediamine and oxalic acid in a 1:1 to 1:1.2 molar ratio.

  • Solvent and Catalyst: Add an aromatic hydrocarbon solvent such as toluene, along with a catalyst like silica gel.

  • Condensation: Heat the mixture to reflux (approximately 110 °C) to drive the condensation reaction and the formation of the quinoxaline-2,3-diol intermediate.

  • Chlorination: After the initial condensation is complete, introduce a chlorinating agent, such as phosphorus oxychloride (POCl₃), in a molar ratio of approximately 5-10:1 relative to the starting diamine.

  • Reaction Completion: Maintain the reaction at reflux until the conversion to this compound is complete, as monitored by an appropriate technique (e.g., TLC or HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess phosphorus oxychloride is carefully quenched. The product is then extracted, and the organic layer is washed and dried.

  • Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield the final white to beige solid product.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials A 4,5-Dimethyl-1,2- phenylenediamine C Condensation (Toluene, Reflux) A->C B Oxalic Acid B->C D 6,7-Dimethylquinoxaline-2,3-diol (Intermediate) C->D E Chlorination (POCl₃, Reflux) D->E F 2,3-Dichloro-6,7- dimethylquinoxaline (Final Product) E->F

Caption: One-pot synthesis of this compound.

Reactivity and Applications

The chemical utility of this compound stems from the high reactivity of its two chlorine atoms at the C2 and C3 positions. These positions are electron-deficient, making them highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) reactions. This reactivity allows for the facile introduction of a wide variety of nucleophiles (containing N, O, S, or C), making it a cornerstone intermediate for creating diverse molecular libraries.[6]

Key Application Areas:
  • Pharmaceutical Development: This compound is a pivotal intermediate in the synthesis of novel therapeutics. Its derivatives have been investigated as anti-cancer agents, reportedly inhibiting specific enzymes involved in tumor growth.[1][7] Furthermore, quinoxaline analogs are being explored for treating neurodegenerative diseases like Alzheimer's by targeting kinases such as GSK3β.[8]

  • Agrochemicals: It serves as a scaffold in the formulation of modern agrochemicals, including effective pesticides and herbicides for crop protection.[1][7]

  • Materials Science: The compound is used to create advanced materials, such as specialized polymers and coatings that offer enhanced chemical resistance and durability.[7] It also acts as a building block for synthesizing dyes and pigments.[1]

  • Biochemical Research: Researchers employ this molecule in studies of enzyme activity and metabolic pathways, providing valuable insights into biological processes and identifying potential therapeutic targets.[7]

Illustrative Reactivity Diagram

Caption: Nucleophilic substitution pathways for functionalization.

Spectral Data Interpretation

While a dedicated full spectrum for this compound is not publicly available, its characteristics can be inferred from data on closely related analogs.[9][10]

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature two singlets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the benzene ring at positions 5 and 8. Another singlet would appear in the aliphatic region (typically δ 2.4-2.6 ppm) corresponding to the six equivalent protons of the two methyl groups at positions 6 and 7.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the ten carbon atoms. Key signals would include those for the two chlorine-bearing carbons (C2 and C3) in the pyrazine ring, the four carbons of the benzene ring (two of which are substituted with methyl groups), the two quaternary carbons joining the rings, and finally, a signal for the two equivalent methyl group carbons.

Conclusion

This compound is a high-value chemical intermediate whose significance is rooted in its straightforward synthesis and the versatile reactivity of its C2 and C3 positions. Its ability to undergo nucleophilic aromatic substitution with a wide array of functional groups has established it as a powerful scaffold for drug discovery, agrochemical development, and materials science innovation. The continued exploration of this compound's reactivity promises to unlock new molecular entities with significant scientific and commercial potential.

References

1H NMR and 13C NMR spectral data of 2,3-Dichloro-6,7-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,3-Dichloro-6,7-dimethylquinoxaline

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key heterocyclic intermediate in pharmaceutical and materials science research.[1] Due to the absence of publicly available experimental spectra for this specific compound, this paper synthesizes data from analogous structures and established principles of substituent effects to predict and interpret its NMR spectral characteristics. This approach serves as a robust framework for researchers in confirming the synthesis and purity of this and related quinoxaline derivatives.

Introduction: The Quinoxaline Scaffold

Quinoxalines, or benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring. This scaffold is of significant interest in medicinal chemistry, forming the core of various agents with anticancer, antimicrobial, and anti-inflammatory properties.[2] The synthetic versatility of the quinoxaline ring allows for fine-tuning of its electronic and steric properties through the introduction of various substituents. In this compound, the electron-withdrawing chloro groups and electron-donating methyl groups create a unique electronic environment, the features of which are readily interrogated by NMR spectroscopy. This guide explains the causal relationships between this substitution pattern and the resulting NMR spectra.

Molecular Structure and Symmetry

The structure of this compound possesses a C₂ axis of symmetry that bisects the C4a-C8a and C6-C7 bonds. This symmetry element renders several pairs of atoms chemically and magnetically equivalent, which significantly simplifies the expected NMR spectra.

  • The protons at positions 5 and 8 are equivalent.

  • The methyl groups at positions 6 and 7 are equivalent, and their six protons are also equivalent.

  • The chloro-substituted carbons (C-2 and C-3) are equivalent.

  • The proton-bearing carbons (C-5 and C-8) are equivalent.

  • The methyl-substituted carbons (C-6 and C-7) are equivalent.

  • The bridgehead carbons (C-4a and C-8a) are equivalent.

This equivalence reduces the number of expected signals to two in the ¹H NMR spectrum and five in the ¹³C NMR spectrum.

Caption: Structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show two singlets, corresponding to the two sets of equivalent protons. The chemical shifts are estimated based on the parent quinoxaline system and the known electronic effects of the substituents.[3]

Predicted Shift (δ, ppm) Integration Multiplicity Assignment
~ 7.852HSinglet (s)H-5, H-8
~ 2.486HSinglet (s)2 x -CH₃

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Interpretation of ¹H NMR Signals
  • Aromatic Protons (H-5, H-8) at ~7.85 ppm: The aromatic protons of the parent 2,3-dichloroquinoxaline appear as a multiplet around 7.8-8.1 ppm.[4] In the target molecule, the two methyl groups at C-6 and C-7 exert an electron-donating effect, which increases the electron density at the adjacent C-5 and C-8 positions. This increased shielding results in an expected upfield shift (lower ppm value) for H-5 and H-8. Due to the molecule's symmetry, H-5 and H-8 are chemically equivalent and have no adjacent protons, resulting in a sharp singlet integrating to two protons.

  • Methyl Protons (-CH₃) at ~2.48 ppm: The chemical shift for methyl groups attached to an aromatic ring typically falls in the 2.3-2.5 ppm range. Data for the closely related 6,7-dimethyl-2,3-diphenylquinoxaline shows a singlet for the methyl protons at 2.52 ppm.[5] A similar value is expected here. The two methyl groups are equivalent, and their protons do not couple with any other protons, leading to a strong singlet integrating to six protons.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, corresponding to the five sets of equivalent carbon atoms. The chemical shifts are estimated based on established substituent effects in quinoxaline systems.[6]

Predicted Shift (δ, ppm) Assignment Rationale
~ 146.5C-2, C-3Attached to electronegative N and Cl.
~ 141.0C-6, C-7Aromatic C attached to -CH₃.
~ 139.5C-4a, C-8aQuaternary bridgehead carbons.
~ 128.0C-5, C-8Aromatic CH carbons.
~ 20.5-CH₃Methyl carbons.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Interpretation of ¹³C NMR Signals
  • C-2, C-3 at ~146.5 ppm: These carbons are bonded to both a nitrogen and a chlorine atom. The high electronegativity of these neighbors strongly deshields the carbon nuclei, shifting their resonance significantly downfield.

  • C-6, C-7 at ~141.0 ppm: These are quaternary carbons within the aromatic ring. The attachment of the methyl groups causes a downfield shift relative to an unsubstituted carbon.

  • C-4a, C-8a at ~139.5 ppm: These are the quaternary bridgehead carbons at the fusion of the two rings. Their chemical shifts are characteristic of such positions in polycyclic aromatic systems.[6]

  • C-5, C-8 at ~128.0 ppm: These are the protonated aromatic carbons. Their chemical shift is influenced by the adjacent electron-donating methyl groups, which would cause a slight upfield shift compared to the equivalent carbons in 2,3-dichloroquinoxaline.

  • -CH₃ at ~20.5 ppm: The carbons of the methyl groups are the most shielded in the molecule and therefore appear at the most upfield position, consistent with typical values for alkyl substituents on an aromatic ring.

Standard Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following section outlines a field-proven methodology for the analysis of quinoxaline derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which is easily identified.[7]

    • To ensure homogeneity, gently vortex the vial until the sample is fully dissolved.

  • Filtration and Transfer:

    • Prepare a Pasteur pipette by plugging it with a small piece of cotton or glass wool.

    • Filter the sample solution through the plugged pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[8]

    • Ensure the solvent height in the NMR tube is approximately 4-5 cm, which is optimal for modern spectrometers.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Wipe the outside of the tube to remove any contaminants before inserting it into the spectrometer's magnet.

    • Load the sample into the spectrometer.

  • Data Acquisition:

    • Tune and shim the probe to the specific sample to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.[9]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.

    • Phase the resulting spectra to obtain a flat baseline.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[7]

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load shim Tune & Shim load->shim acquire Acquire 1H & 13C Spectra shim->acquire process Fourier Transform & Phasing acquire->process reference Reference to Solvent Peak process->reference analyze Integrate & Analyze reference->analyze Final Spectrum Final Spectrum analyze->Final Spectrum

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for this compound. By leveraging principles of molecular symmetry and substituent-induced chemical shift effects, we have established a clear and interpretable spectral map. The predicted ¹H spectrum consists of two singlets representing the aromatic and methyl protons, while the ¹³C spectrum is expected to show five signals corresponding to the unique carbon environments. This in-depth guide, complete with a standard operating protocol, serves as an authoritative reference for scientists working with this compound, enabling confident structural verification and purity assessment in research and development settings.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,3-Dichloro-6,7-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2,3-Dichloro-6,7-dimethylquinoxaline, a substituted heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] Intended for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental protocols, and data interpretation strategies necessary for the robust characterization of this analyte.

Introduction and Physicochemical Profile

This compound (C₁₀H₈Cl₂N₂) is a quinoxaline derivative whose chemical scaffold is a key intermediate in the synthesis of various biologically active molecules.[1] Mass spectrometry (MS) is an indispensable analytical technique for its characterization, offering high sensitivity and specificity for molecular weight determination, structural elucidation, and quantification. A successful MS analysis is predicated on a thorough understanding of the analyte's physicochemical properties, which dictate the selection of appropriate instrumentation and methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂N₂[1][2]
Nominal Molecular Weight 226 g/mol Calculated
Average Molecular Weight 227.09 g/mol [1][2]
Monoisotopic Mass 226.00645 DaCalculated
Appearance Light brown to beige solid[1]
Key Structural Features Dichlorinated aromatic system, pyrazine ring, two methyl groupsN/A

The presence of two nitrogen atoms within the heterocyclic ring system makes the molecule amenable to protonation for techniques like Electrospray Ionization (ESI).[3][4] Concurrently, its aromatic nature and relative volatility allow for analysis by gas chromatography coupled with Electron Ionization (EI). The two chlorine atoms are of paramount importance as they produce a distinct isotopic signature that is a hallmark of its mass spectrum.

Foundational MS Principles: Ionization and Analysis

The choice of ionization technique is critical and depends on the sample matrix, the desired level of structural information, and the chromatographic method employed.

Electron Ionization (EI) for GC-MS

Electron Ionization is a classic, high-energy ("hard") ionization technique that generates extensive and reproducible fragmentation patterns, often considered a molecular "fingerprint".[5][6] Coupled with Gas Chromatography (GC), it is ideal for thermally stable and volatile compounds.

  • Mechanism: In the EI source, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M⁺•).[7] The excess energy imparted to the M⁺• leads to predictable bond cleavages, creating a rich fragmentation spectrum that is invaluable for structural confirmation.[5][7] The resulting mass spectra are highly reproducible and can be compared against established libraries like the NIST Mass Spectral Library.

Electrospray Ionization (ESI) for LC-MS

Electrospray Ionization is a soft ionization technique, meaning it imparts minimal excess energy to the analyte, typically resulting in an abundant signal for the intact molecule.[3][8] It is the premier technique for analytes that are polar, non-volatile, and thermally labile, making it perfectly suited for Liquid Chromatography (LC) coupling.

  • Mechanism: ESI generates ions from a liquid solution. For nitrogen-containing heterocycles like this compound, analysis is typically performed in positive ion mode.[3][4] Aided by an acidic mobile phase (e.g., containing formic acid), the nitrogen atoms are readily protonated, forming a protonated molecule, [M+H]⁺.[9][10][11] This even-electron species is relatively stable and often dominates the mass spectrum. Structural information can be obtained through in-source fragmentation or, more controllably, via tandem mass spectrometry (MS/MS).[8][12]

Expected Mass Spectra and Isotopic Patterns

A key feature in the mass spectrum of this compound is the isotopic pattern generated by the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

  • Molecular Ion Cluster: The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion:

    • M peak (containing two ³⁵Cl atoms): This represents the monoisotopic mass.

    • M+2 peak (one ³⁵Cl, one ³⁷Cl): Approximately 65% of the intensity of the M peak.

    • M+4 peak (two ³⁷Cl atoms): Approximately 10% of the intensity of the M peak.

This distinctive 100:65:10 ratio is a powerful diagnostic tool for confirming the presence of two chlorine atoms in any ion.

Table 2: Predicted m/z Values for the Molecular Ion Cluster

IonIsotopic CompositionCalculated Monoisotopic m/zExpected Relative Intensity
[M]⁺• or [M+H]⁺ C₁₀H₈³⁵Cl₂N₂226.0065 (EI) or 227.0143 (ESI)100%
[M+2]⁺• or [M+2+H]⁺ C₁₀H₈³⁵Cl³⁷ClN₂228.0035 (EI) or 229.0113 (ESI)~65%
[M+4]⁺• or [M+4+H]⁺ C₁₀H₈³⁷Cl₂N₂229.9996 (EI) or 231.0084 (ESI)~10%

Fragmentation Pathways and Structural Elucidation

Fragmentation analysis provides definitive structural confirmation. The pathways differ significantly between the hard ionization of EI and the controlled collision-induced dissociation (CID) of ESI-MS/MS.

Proposed EI Fragmentation

Under the high-energy conditions of EI, the molecular ion will undergo a series of fragmentations. Common losses from chlorinated aromatic compounds include the loss of a chlorine radical (•Cl) and neutral HCl.[13] For quinoxalines, sequential losses involving the heterocyclic ring are also expected.[14]

  • Primary Loss of Chlorine: The initial loss of a •Cl radical from the M⁺• at m/z 226 would yield a fragment ion at m/z 191. This fragment would still contain one chlorine atom and thus exhibit an [M, M+2] isotopic pattern with a ~3:1 ratio.

  • Loss of a Methyl Radical: Cleavage of a methyl group (•CH₃) from the molecular ion would produce an ion at m/z 211.

  • Ring Fragmentation: Subsequent losses of molecules like hydrogen cyanide (HCN) from the pyrazine ring are characteristic of N-heterocycles.[14]

Below is a proposed fragmentation pathway visualized using Graphviz.

G M [C₁₀H₈Cl₂N₂]⁺• m/z 226/228/230 F1 [C₁₀H₈ClN₂]⁺ m/z 191/193 M->F1 - •Cl F2 [C₉H₅Cl₂N₂]⁺ m/z 211/213/215 M->F2 - •CH₃ F3 [C₉H₈ClN]⁺• m/z 165/167 F1->F3 - HCN

Caption: Proposed EI fragmentation pathway.

ESI-MS/MS Fragmentation

In tandem mass spectrometry, the protonated molecule ([M+H]⁺, m/z 227) is mass-selected and subjected to CID. This is a lower-energy process than EI, often leading to simpler spectra dominated by losses of stable neutral molecules.

  • Primary Loss of HCl: A common fragmentation for protonated chlorinated compounds is the neutral loss of HCl (36 Da), which would produce an ion at m/z 191.

  • Loss of Chlorine Radical: While less common for even-electron species, the loss of a chlorine radical (35 Da) can occur, yielding an ion at m/z 192.

  • Loss of Methyl Group: Loss of a neutral methane (CH₄) molecule or a methyl radical (•CH₃) are also plausible fragmentation routes.

The Power of High-Resolution Mass Spectrometry (HRMS)

While low-resolution instruments provide nominal mass, high-resolution mass spectrometers (like TOF or Orbitrap) measure mass with extremely high accuracy (typically <5 ppm).[15][16] This capability allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.[17][18][19]

For an observed ion, HRMS can distinguish between multiple chemical formulas that have the same nominal mass.[16] For example, an accurate mass measurement of 226.0065 would definitively confirm the formula C₁₀H₈Cl₂N₂ over other possibilities. This is a cornerstone of modern analytical chemistry for identifying unknown compounds and metabolites.[15][16]

Experimental Protocols

The following protocols provide a starting point for method development. Optimization will be necessary based on the specific instrumentation and sample matrix.

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile, non-polar solvent like Dichloromethane or Ethyl Acetate.

  • GC System:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

    • Inlet: Split/splitless injector at 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System (EI):

    • Ion Source: Electron Ionization at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Scan from m/z 40 to 350.

Protocol 2: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of a 50:50 mixture of Acetonitrile and Water. Further dilute as needed.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS System (ESI-MS/MS):

    • Ion Source: Electrospray Ionization, positive ion mode.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120°C.

    • Scan Mode:

      • Full Scan (MS1): Scan from m/z 100 to 400 to identify the [M+H]⁺ ion at m/z 227.

      • Product Ion Scan (MS2): Isolate the precursor ion at m/z 227 and apply collision energy (e.g., 15-35 eV with Argon) to generate a fragment spectrum.

Workflow and Data Interpretation

The overall analytical strategy involves a systematic approach from sample introduction to final confirmation.

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Data Interpretation GC GC (Volatility) EI Electron Ionization (EI) Hard Fragmentation GC->EI LC LC (Polarity) ESI Electrospray (ESI) Soft Ionization LC->ESI LRMS Low-Res MS (Nominal Mass) EI->LRMS ESI->LRMS MSMS Tandem MS (MS/MS) (Structure) ESI->MSMS HRMS High-Res MS (Elemental Formula) LRMS->HRMS Upgrade DI Confirm Molecular Weight Analyze Isotope Pattern Elucidate Fragments Library Matching (EI) LRMS->DI HRMS->DI MSMS->DI

Caption: General workflow for MS analysis.

Key Interpretation Steps:

  • Identify the Molecular Ion: Locate the candidate molecular ion cluster ([M]⁺• for EI, [M+H]⁺ for ESI).

  • Verify the Isotopic Pattern: Confirm the 100:65:10 intensity ratio for the M, M+2, and M+4 peaks. This is non-negotiable for a dichlorinated compound.

  • Utilize HRMS: If available, determine the elemental composition from the accurate mass to confirm C₁₀H₈Cl₂N₂.

  • Analyze Fragmentation:

    • For EI, compare the fragmentation pattern to spectral libraries or interpret the characteristic losses (e.g., -Cl, -CH₃, -HCN).

    • For ESI-MS/MS, analyze the neutral losses from the protonated molecule (e.g., -HCl).

  • Synthesize Data: Combine all data points—retention time, accurate mass, isotopic pattern, and fragmentation—to provide unambiguous identification.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,3-Dichloro-6,7-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Vibrations of a Key Heterocyclic Intermediate

2,3-Dichloro-6,7-dimethylquinoxaline is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active agents and advanced materials.[1] Its quinoxaline core is a privileged scaffold in medicinal chemistry, appearing in compounds with anticancer, antimicrobial, and anti-inflammatory properties. The dichloro and dimethyl substitutions on this core offer reactive handles and modulate the electronic properties of the molecule, making it a compound of significant interest for targeted synthesis.[1][2]

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural characterization of such molecules. By probing the vibrational modes of a molecule's chemical bonds, IR spectroscopy provides a unique "molecular fingerprint," allowing for the identification of functional groups and the elucidation of structural features.[3][4] This guide provides a comprehensive technical overview of the principles, experimental protocols, and detailed spectral interpretation for the IR analysis of this compound. As no publicly available experimental spectrum for this specific molecule has been identified, this document will present a predictive analysis grounded in the established principles of vibrational spectroscopy and data from related quinoxaline derivatives.

Theoretical Principles of FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[5] When a sample is irradiated with a broad range of infrared frequencies, its bonds (e.g., C-H, C=C, C-N, C-Cl) will stretch, bend, and rock at characteristic frequencies. For a vibration to be IR active, it must induce a change in the molecule's dipole moment.[3]

An FTIR spectrometer utilizes a Michelson interferometer to simultaneously analyze all frequencies of infrared light passing through a sample.[6][7] The resulting signal, an interferogram, is a complex pattern of constructive and destructive interference. A mathematical process known as a Fourier transform is then applied to this interferogram to convert it into a conventional spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[4]

For this compound, the key vibrational modes are expected to arise from:

  • Aromatic C-H stretching and bending in the quinoxaline ring system.

  • C=C and C=N stretching within the fused aromatic rings.

  • C-C stretching of the ring skeleton.

  • Aliphatic C-H stretching and bending of the two methyl groups.

  • C-Cl stretching from the two chlorine substituents.

The positions of these absorption bands are influenced by the electronic effects of the substituents and the overall structure of the molecule.

Experimental Protocols: Acquiring a High-Quality IR Spectrum

As this compound is a solid at room temperature, the most common and reliable method for obtaining its IR spectrum is through the preparation of a solid dispersion in an IR-transparent matrix. The Potassium Bromide (KBr) pellet method is considered the gold standard for this purpose, as KBr is transparent throughout the mid-IR range (4000–400 cm⁻¹).[1][8]

Protocol 1: KBr Pellet Preparation and Analysis

This protocol details the steps for creating a high-quality KBr pellet for transmission FTIR analysis.

Materials and Equipment:

  • This compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with a die set

  • FTIR spectrometer

  • Spatula

  • Desiccator for storing KBr

Procedure:

  • Sample Grinding: In a dry agate mortar, place 1-2 mg of this compound. Grind the sample into a fine, uniform powder. The goal is to reduce particle size to minimize light scattering.[9]

  • Mixing with KBr: Add 100-200 mg of dried, spectroscopic-grade KBr to the mortar. The sample-to-KBr ratio should be approximately 1:100.[10] Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure homogeneity. Work quickly to minimize the absorption of atmospheric moisture by the KBr.[10]

  • Loading the Die: Carefully transfer the homogenous powder into the pellet die. Distribute the powder evenly across the bottom surface of the die.

  • Pressing the Pellet: Place the die into a hydraulic press. Apply a pressure of 8-10 tons for several minutes.[8] This pressure will cause the KBr to flow and form a transparent or translucent pellet.

  • Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet will be thin and transparent, with no visible cracks or cloudiness.

  • Spectral Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Acquire a background spectrum using an empty sample holder or a pure KBr pellet. Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Workflow for KBr Pellet Preparation and FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis Grind_Sample Grind 1-2 mg of Sample in Agate Mortar Mix_KBr Add 100-200 mg Dried KBr and Grind to Homogeneity Grind_Sample->Mix_KBr Load_Die Transfer Powder to Pellet Die Mix_KBr->Load_Die Press_Pellet Apply 8-10 tons of Pressure Load_Die->Press_Pellet Acquire_Sample Acquire Sample Spectrum Press_Pellet->Acquire_Sample Acquire_BG Acquire Background Spectrum (Pure KBr) Process_Spectrum Ratio Sample to Background (Generate Final Spectrum) Acquire_Sample->Process_Spectrum

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Predictive Analysis of the Infrared Spectrum

The following is a detailed interpretation of the predicted IR spectrum of this compound, with band assignments based on established correlation charts and literature on similar heterocyclic systems.[11][12]

Predicted IR Spectrum Data for this compound

Wavenumber Range (cm⁻¹)Predicted IntensityVibrational Mode Assignment
3100 - 3000Weak to MediumAromatic C-H Stretching
2975 - 2950MediumAsymmetric C-H Stretching (in -CH₃)
2885 - 2865MediumSymmetric C-H Stretching (in -CH₃)
1620 - 1580Medium to StrongAromatic C=C and C=N Ring Stretching
1500 - 1400Medium to StrongAromatic C=C and C=N Ring Stretching
1465 - 1440MediumAsymmetric C-H Bending (in -CH₃)
1385 - 1370MediumSymmetric C-H Bending (in -CH₃)
1200 - 1000MediumIn-plane Aromatic C-H Bending
900 - 800StrongOut-of-plane Aromatic C-H Bending (adjacent H's)
800 - 600StrongC-Cl Stretching
Detailed Band Assignments and Justification
  • Aromatic C-H Stretching (3100 - 3000 cm⁻¹):

    • Assignment: The weak to medium intensity bands expected in this region are characteristic of the stretching vibrations of C-H bonds on the aromatic quinoxaline ring.[11] Aromatic C-H stretches typically appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretching (2975 - 2865 cm⁻¹):

    • Assignment: The two methyl groups (-CH₃) at the 6 and 7 positions will give rise to characteristic C-H stretching vibrations. The asymmetric stretch is expected at a higher frequency (around 2962 cm⁻¹) and the symmetric stretch at a lower frequency (around 2872 cm⁻¹).[11][13] These bands are anticipated to be of medium intensity.

  • Aromatic Ring Stretching (C=C and C=N) (1620 - 1400 cm⁻¹):

    • Assignment: The quinoxaline core contains a complex, conjugated system of C=C and C=N bonds. The stretching vibrations of these bonds typically result in a series of medium to strong absorption bands in the 1620-1400 cm⁻¹ region.[14] These bands are a hallmark of aromatic and heteroaromatic systems and are often observed as a group of sharp peaks.

  • Aliphatic C-H Bending (1465 - 1370 cm⁻¹):

    • Assignment: The methyl groups also exhibit bending (deformation) vibrations. The asymmetric bend is predicted to appear around 1450 cm⁻¹, while the symmetric "umbrella" mode typically gives a distinct band around 1375 cm⁻¹.[11]

  • In-plane and Out-of-plane Aromatic C-H Bending (1200 - 800 cm⁻¹):

    • Assignment: The in-plane bending vibrations of the aromatic C-H bonds are expected in the 1200-1000 cm⁻¹ range. More significantly, the out-of-plane bending vibrations give rise to strong absorptions whose positions are highly indicative of the substitution pattern on the aromatic ring. For the 1,2,4,5-tetrasubstituted benzene ring portion of the quinoxaline, with two adjacent hydrogens, a strong band is expected in the 900-800 cm⁻¹ region.[11]

  • C-Cl Stretching (800 - 600 cm⁻¹):

    • Assignment: The stretching vibrations of the carbon-chlorine bonds are expected to produce strong absorption bands in the lower frequency "fingerprint" region of the spectrum. For chloro-substituted aromatic compounds, these bands typically appear between 800 and 600 cm⁻¹.[11] The presence of two C-Cl bonds may lead to more than one band in this region.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a comprehensive framework for the infrared spectroscopic analysis of this compound. By integrating the fundamental principles of FTIR spectroscopy with detailed, field-proven experimental protocols, researchers are equipped to acquire high-quality spectral data. The predictive analysis of the IR spectrum, based on established group frequencies and the known effects of substituents on a quinoxaline core, offers a robust starting point for spectral interpretation and structural verification. This guide serves as a valuable resource for scientists and professionals in drug development and materials science, enabling the confident and accurate characterization of this important heterocyclic intermediate.

References

An In-Depth Technical Guide to the Solubility Profile of 2,3-Dichloro-6,7-dimethylquinoxaline in DMSO and Water

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Preclinical Research

For researchers, scientists, and professionals in drug development, the journey of a novel compound from a promising candidate to a viable therapeutic is paved with critical physicochemical assessments. Among these, understanding the solubility profile is paramount. Solubility dictates a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For 2,3-Dichloro-6,7-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and agrochemical research, a clear and comprehensive understanding of its solubility in key solvents like dimethyl sulfoxide (DMSO) and water is fundamental for its application in further studies.[1] This guide provides an in-depth analysis of the expected solubility of this compound, outlines detailed experimental protocols for its precise determination, and discusses the implications for its use in research and development.

Physicochemical Properties of this compound

A foundational understanding of the molecule's structure is essential to predict and interpret its solubility.

PropertyValueSource
Chemical Name This compound-
CAS Number 63810-80-0[2]
Molecular Formula C₁₀H₈Cl₂N₂[2]
Molecular Weight 227.09 g/mol [2][3]
Appearance Likely a solid powder[4]

The structure of this compound, with its aromatic quinoxaline core, two chloro substituents, and two methyl groups, suggests a largely nonpolar and hydrophobic nature. The presence of two nitrogen atoms in the quinoxaline ring provides some capacity for hydrogen bonding, but the overall lipophilicity is expected to dominate its solubility characteristics.

Solubility in Dimethyl Sulfoxide (DMSO): The Universal Solvent in Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast range of both polar and nonpolar compounds.[5][6] This makes it an indispensable tool in drug discovery for the preparation of high-concentration stock solutions for high-throughput screening and other in vitro assays.[5][6]

Expected Solubility Profile:

Experimental Protocol for Determining DMSO Solubility:

To establish a precise and reliable solubility value, the following thermodynamic (equilibrium) solubility protocol is recommended.

Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specified temperature.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated pipettes and appropriate vials

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of DMSO (e.g., 1 mL). The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker/incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to allow for equilibrium to be established (typically 24-48 hours).

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in DMSO.

    • Analyze the calibration standards and the filtered sample supernatant by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation:

The solubility should be reported in standard units such as mg/mL and molarity (mol/L).

SolventTemperature (°C)Solubility (mg/mL)Solubility (M)
DMSO25To be determinedTo be determined
DMSO37To be determinedTo be determined

Solubility in Water: A Critical Parameter for Biological Relevance

Aqueous solubility is a critical determinant of a compound's potential for oral bioavailability and its behavior in physiological environments. The presence of two chlorine atoms and two methyl groups on the quinoxaline core of this compound significantly increases its lipophilicity, suggesting that its aqueous solubility will be low.

Expected Solubility Profile:

Based on the structure and data from a closely related analog, the aqueous solubility of this compound is anticipated to be poor. For context, 6-chloro-2,3-dimethylquinoxaline has a reported water solubility of 9.4 µg/mL.[7] The addition of a second chloro group in the 2-position is likely to further decrease this value.

Experimental Protocols for Determining Aqueous Solubility:

Due to the expected low aqueous solubility, both thermodynamic and kinetic solubility assays are relevant. The thermodynamic method provides the true equilibrium solubility, while the kinetic method is a higher-throughput approach often used in early drug discovery to assess the risk of precipitation from a DMSO stock solution into an aqueous buffer.

Thermodynamic (Equilibrium) Aqueous Solubility Assay

Objective: To determine the equilibrium solubility of this compound in an aqueous medium.

Methodology:

The protocol is similar to the DMSO solubility determination, with the following modifications:

  • Solvent: Use purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH).

  • Equilibration Time: Due to the slower dissolution of hydrophobic compounds in water, a longer equilibration time (e.g., 48-72 hours) may be necessary.

  • Analytical Method: Given the expected low concentrations, a more sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS) may be required for accurate quantification.

Kinetic Aqueous Solubility Assay

Objective: To assess the propensity of this compound to precipitate when an aqueous buffer is added to a DMSO stock solution.

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer of choice. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • UV-Vis Spectroscopy after Filtration: Filter the contents of each well through a filter plate to remove any precipitate. Measure the absorbance of the filtrate using a UV-Vis plate reader to determine the concentration of the dissolved compound.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Data Presentation:

Assay TypeAqueous Medium (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)
ThermodynamicWater (neutral)25To be determinedTo be determined
ThermodynamicPBS (7.4)37To be determinedTo be determined
KineticPBS (7.4)25To be determinedTo be determined

Visualization of Experimental Workflows

Thermodynamic Solubility Workflow

cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature (24-72 hours) B->C D Filter supernatant C->D E Analyze by HPLC/LC-MS D->E F Quantify against calibration curve E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Workflow

cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Prepare high-concentration DMSO stock solution B Serial dilution in aqueous buffer in microplate A->B C Incubate (1-2 hours) B->C D Measure precipitation (Nephelometry or UV-Vis after filtration) C->D

Caption: Workflow for Kinetic Solubility Determination.

Implications for Research and Drug Development

The solubility profile of this compound has significant practical implications:

  • In Vitro Assays: The high solubility in DMSO allows for the preparation of concentrated stock solutions, which are essential for high-throughput screening and other cell-based or biochemical assays. However, the low anticipated aqueous solubility means that care must be taken to avoid compound precipitation upon dilution into aqueous assay buffers, which could lead to inaccurate results. The kinetic solubility data is particularly important for defining the maximum reliable concentration for such experiments.

  • Formulation Development: For in vivo studies, the poor aqueous solubility presents a significant challenge for formulation. Oral administration would likely result in low bioavailability. Therefore, formulation strategies such as the use of co-solvents, surfactants, or advanced drug delivery systems may be necessary to enhance its solubility and absorption.

  • Medicinal Chemistry Efforts: If this compound is a lead compound in a drug discovery program, its low aqueous solubility would be a key property to address through structural modifications in subsequent rounds of optimization.

Conclusion

While direct quantitative solubility data for this compound in DMSO and water is not currently available in the public domain, its chemical structure provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in DMSO and poorly soluble in aqueous solutions. This guide provides robust, detailed experimental protocols that will enable researchers to determine the precise solubility of this compound. A thorough understanding and experimental determination of its solubility are critical first steps for any research or development program involving this compound, ensuring the reliability of experimental data and informing strategies for its future application.

References

The Unresolved Architecture: A Technical Guide to the Prospective Crystal Structure of 2,3-Dichloro-6,7-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives form a cornerstone of modern medicinal and materials chemistry, prized for their diverse biological activities and versatile electronic properties.[1][2][3] The title compound, 2,3-Dichloro-6,7-dimethylquinoxaline, represents a key synthetic intermediate, offering multiple sites for functionalization.[4][5] Despite its importance as a building block, a definitive single-crystal X-ray structure has yet to be reported in publicly accessible databases as of January 2026. This technical guide addresses this knowledge gap by providing a comprehensive, predictive framework for its structural elucidation. We present a validated synthetic protocol, a detailed methodology for single-crystal growth and X-ray diffraction, and a robust theoretical analysis of its anticipated molecular geometry and supramolecular architecture. This document is intended to serve as a foundational resource for researchers in crystallography, medicinal chemistry, and materials science, enabling and accelerating the definitive structural characterization of this versatile compound.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline moiety, a fusion of benzene and pyrazine rings, is a privileged scaffold in drug discovery and materials science.[6][7] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][7][8] The electronic nature of the quinoxaline system, characterized by its electron-deficient pyrazine ring, makes it an excellent platform for developing novel luminiscent materials and organic semiconductors.[9]

The compound this compound (DC-DMQ) is of particular interest. The two chlorine atoms at the 2 and 3 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing a wide range of functional groups.[1][2] The dimethyl substituents at the 6 and 7 positions can influence the compound's solubility and solid-state packing. A precise understanding of its three-dimensional structure is paramount for rational drug design and the engineering of advanced materials, as the crystal packing dictates key physical properties such as solubility, stability, and bioavailability.

This guide provides a roadmap for determining this unresolved crystal structure, from synthesis to data analysis.

Synthesis and Crystallization: A Proposed Workflow

While the specific synthesis of this compound is not extensively detailed in the literature, a reliable synthetic route can be designed based on established methodologies for analogous quinoxaline derivatives.[6][10] The most common and effective method involves the condensation of an appropriately substituted o-phenylenediamine with an α-dicarbonyl compound.

Diagram of the Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product A 4,5-Dimethyl-1,2-phenylenediamine C Condensation Reaction (e.g., in Acetic Acid or Ethanol) A->C B Oxalyl Chloride B->C Forms in situ α-diketone equivalent D Intermediate: 6,7-Dimethylquinoxaline-2,3(1H,4H)-dione C->D E Chlorination (e.g., with POCl3 or SOCl2) D->E F Purification (Recrystallization or Column Chromatography) E->F G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4,5-dimethyl-1,2-phenylenediamine.

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Oxalyl chloride

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Dichloromethane (DCM)

  • Ethanol

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of the Dione Intermediate. In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine in a suitable solvent like glacial acetic acid.[10]

  • Slowly add oxalyl chloride to the solution at room temperature. The reaction is typically exothermic and should be controlled with an ice bath.

  • Stir the mixture at room temperature for 2-4 hours, then heat to reflux for an additional 2 hours to ensure complete condensation.

  • Cool the reaction mixture and pour it into ice-water. The resulting precipitate, 6,7-dimethylquinoxaline-2,3(1H,4H)-dione, is collected by vacuum filtration, washed with water, and dried.

  • Step 2: Chlorination. To a flask containing the dried dione intermediate, add an excess of phosphorus oxychloride (POCl3) and a catalytic amount of DMF.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl3.

  • Step 3: Workup and Purification. Neutralize the acidic aqueous solution with saturated sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Experimental Protocol: Single-Crystal Growth

Objective: To grow X-ray quality single crystals of this compound.

Rationale: The choice of solvent is critical. A solvent system in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures is ideal for slow cooling crystallization. Solvent layering (vapor diffusion) is an excellent alternative for growing high-quality crystals from very small amounts of material.

Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.

  • Slow Cooling: Prepare a saturated solution of the compound in a solvent like ethanol or isopropanol at its boiling point. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C).

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (e.g., hexane or pentane). The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

Structural Analysis: Methodology and Predictions

Methodology: Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.[11]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F2.[12]

Parameter Typical Value / Method
Radiation SourceMo Kα (λ = 0.71073 Å)
Temperature100(2) K
Crystal SystemTo be determined (likely Monoclinic or Orthorhombic)
Space GroupTo be determined
Data Collection Methodω and φ scans
Structure SolutionIntrinsic Phasing (e.g., SHELXT)
Structure RefinementFull-matrix least-squares on F2 (e.g., SHELXL)
Hydrogen Atom TreatmentPlaced in calculated positions and refined using a riding model

Table 1: Proposed Parameters for Single-Crystal X-ray Diffraction Data Collection and Refinement.

Predicted Molecular Geometry

The molecular structure of this compound is expected to be largely planar, with minor deviations from planarity possible due to steric interactions. The quinoxaline ring system itself is aromatic and thus inherently flat.

Bond / Angle Predicted Value Justification
C-Cl Bond Length~1.74 ÅTypical for C(sp2)-Cl bonds in aromatic systems.
C-N Bond Length~1.33 - 1.38 ÅCharacteristic of C-N bonds within a heterocyclic aromatic ring.
C-C (aromatic)~1.38 - 1.42 ÅStandard bond lengths for aromatic carbon-carbon bonds.
C-C (methyl)~1.51 ÅStandard single bond length between an sp2 and sp3 carbon.
N-C-C Angle (ring)~120°Consistent with sp2 hybridization in a six-membered ring.
C-C-Cl Angle~118-122°Expected geometry for a halogen substituent on an aromatic ring.

Table 2: Predicted Key Bond Lengths and Angles for this compound.

Predicted Intermolecular Interactions and Crystal Packing

The solid-state architecture will be governed by a combination of weak intermolecular forces. Based on studies of structurally related halogenated quinoxalines, several key interactions are anticipated.[13][14][15]

  • C-H···N Hydrogen Bonds: The nitrogen atoms of the pyrazine ring are potential hydrogen bond acceptors. Weak C-H···N interactions involving the aromatic protons or the methyl group protons are highly probable and often direct the formation of chains or sheets in the crystal lattice.[14]

  • Halogen Bonding: The chlorine atoms, possessing an electropositive σ-hole, can act as halogen bond donors, interacting with the electron-rich nitrogen atoms or the π-system of adjacent molecules. This type of interaction is a significant directional force in the crystal engineering of halogenated compounds.[13][16]

  • π-π Stacking: The planar quinoxaline ring system is expected to facilitate π-π stacking interactions. These can occur in either a face-to-face or an offset (slipped) arrangement, contributing significantly to the overall stability of the crystal packing.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C a This compound b This compound a->b C-H···N Hydrogen Bond c This compound a->c Cl···N Halogen Bond b->c π-π Stacking

Caption: Predicted key intermolecular interactions governing crystal packing.

Conclusion and Future Outlook

While the crystal structure of this compound remains experimentally undetermined, this guide provides a robust and scientifically grounded framework for its elucidation. The proposed synthetic and crystallographic protocols are based on well-established precedents for this class of compounds. The predictive analysis of its molecular geometry and supramolecular interactions, supported by literature on analogous structures, offers a clear hypothesis for what researchers can expect to find.

The definitive crystal structure will be invaluable for understanding the subtle interplay of intermolecular forces, such as hydrogen and halogen bonding, that dictate its solid-state properties. This knowledge will, in turn, empower medicinal chemists and materials scientists to more effectively utilize this versatile building block in the design of next-generation pharmaceuticals and functional materials.

References

2,3-Dichloro-6,7-dimethylquinoxaline melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dichloro-6,7-dimethylquinoxaline: Properties, Synthesis, and Applications

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in various fields of chemical research and development. Its unique molecular architecture, featuring a quinoxaline core with reactive chlorine substituents, makes it an important intermediate in the synthesis of a wide range of functional molecules. This guide provides a comprehensive overview of its physical properties, a detailed synthesis protocol, and its significant applications in medicinal chemistry and materials science. For researchers and professionals in drug discovery, this compound offers a scaffold for the development of novel therapeutic agents, particularly in oncology and anti-inflammatory research.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis and material design. The key properties are summarized in the table below.

PropertyValueSource
Melting Point 178-180 °C[2]
Boiling Point Not available (Predicted for related compounds)
Molecular Formula C₁₀H₈Cl₂N₂[1][3]
Molecular Weight 227.09 g/mol [1][3]
CAS Number 63810-80-0[1][3][4]
Appearance White solid[2]
Purity ≥ 95% (HPLC)[1]
Storage Store at 0-8 °C[1]

Synthesis of this compound: A One-Pot Approach

The synthesis of this compound can be efficiently achieved through a one-pot reaction, which simplifies the procedure and reduces the need for intermediate purification steps. The following protocol is based on a method starting from 4,5-dimethyl-1,2-phenylenediamine.[2]

Experimental Protocol

Materials:

  • 4,5-dimethyl-1,2-phenylenediamine

  • Oxalic acid

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Silica gel (200-300 mesh)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dimethyl-1,2-phenylenediamine and oxalic acid in a 1:1 to 1:1.2 molar ratio in toluene.

  • Catalyst Addition: Add silica gel (200-300 mesh) as a catalyst. The weight of the silica gel should be 3-5 times the weight of the 4,5-dimethyl-1,2-phenylenediamine.

  • First Step (Condensation): Heat the mixture to reflux (approximately 110 °C) and stir until the starting material is consumed (monitor by TLC). This step forms the intermediate 6,7-dimethylquinoxaline-2,3-diol.

  • Second Step (Chlorination): After cooling the reaction mixture, carefully add phosphorus oxychloride (POCl₃) as the chlorinating agent. The molar ratio of POCl₃ to the starting diamine should be between 5:1 and 10:1.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a white solid.[2]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst Reactant1 4,5-dimethyl-1,2-phenylenediamine Process1 Condensation Reaction (Reflux at 110°C) Reactant1->Process1 Reactant2 Oxalic Acid Reactant2->Process1 Reagent1 Toluene (Solvent) Reagent1->Process1 Solvent Catalyst Silica Gel Catalyst->Process1 Catalyst Reagent2 Phosphorus Oxychloride (Chlorinating Agent) Process2 Chlorination Reaction (Reflux) Reagent2->Process2 Chlorinating Agent Intermediate Intermediate: 6,7-dimethylquinoxaline-2,3-diol Process1->Intermediate Intermediate->Process2 Workup Quenching, Filtration, and Washing Process2->Workup Purification Recrystallization Workup->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: One-pot synthesis of this compound.

Applications in Research and Development

The reactivity of the two chlorine atoms in this compound allows for nucleophilic aromatic substitution, making it a valuable precursor for a diverse range of more complex molecules.[5]

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its use in developing anti-cancer agents that can inhibit specific enzymes involved in tumor growth.[1][6] Its scaffold is also utilized in the design of novel compounds with potential anti-inflammatory properties.[1]

  • Agrochemicals: It is employed in the formulation of pesticides and herbicides, contributing to crop protection solutions.[6]

  • Materials Science: The compound serves as a building block in the creation of advanced materials, including polymers and coatings with enhanced chemical resistance and durability.[6] It is also used in the synthesis of dyes and pigments.[1]

  • Biochemical Research: Researchers use this compound and its derivatives in studies related to enzyme activity and metabolic pathways, which can offer insights into biological processes and identify potential therapeutic targets.[1][6]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of a wide array of functional molecules. A thorough understanding of its physical properties and synthetic routes is essential for leveraging its full potential in drug discovery, agrochemical development, and materials science. The one-pot synthesis method described provides an efficient and scalable approach for its preparation, paving the way for further research and application.

References

Chemical structure and IUPAC name of 2,3-Dichloro-6,7-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dichloro-6,7-dimethylquinoxaline: A Core Scaffold for Modern Chemistry

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in contemporary research and development. We delve into its fundamental chemical identity, structural characteristics, and key physicochemical properties. A detailed, field-proven synthetic protocol is presented, elucidating the mechanistic rationale behind the procedural choices. The guide further explores the compound's reactivity, with a special focus on its role as a versatile building block in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and material science sectors. For professionals in drug discovery, this document highlights the strategic importance of the quinoxaline core in designing targeted therapies, particularly kinase inhibitors.

Introduction: The Quinoxaline Scaffold in Chemical Innovation

Quinoxaline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry and material science.[1] The inherent electronic properties and structural rigidity of the quinoxaline nucleus make it a cornerstone for developing molecules with a wide array of biological activities and material functions. Derivatives of this scaffold are integral to numerous therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting properties.[2][3]

Within this important class of compounds, this compound (CAS No. 63810-80-0) emerges as a particularly valuable synthetic intermediate.[4][5][6] The two chlorine atoms on the pyrazine ring act as excellent leaving groups, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the controlled, sequential introduction of diverse functional groups, making it an ideal starting material for constructing libraries of complex molecules for screening and optimization in drug discovery and other advanced applications.[4][7]

Chemical Identity and Properties

A precise understanding of a compound's structure and physical characteristics is fundamental to its effective application in research and synthesis.

Chemical Structure and IUPAC Name

The molecule consists of a quinoxaline core with two chlorine atoms substituted at the 2 and 3 positions of the pyrazine ring, and two methyl groups at the 6 and 7 positions of the benzene ring.

  • IUPAC Name: this compound

  • Canonical SMILES: CC1=CC2=NC(=C(N=C2C=C1C)Cl)Cl

  • InChI Key: FBHHDJCUHAJTCF-UHFFFAOYSA-N

Physicochemical Data

The key properties of this compound are summarized below. This data is essential for determining appropriate reaction conditions, solvents, and purification methods.

PropertyValueSource(s)
CAS Number 63810-80-0[4][5]
Molecular Formula C₁₀H₈Cl₂N₂[4][5]
Molecular Weight 227.09 g/mol [4][5]
Appearance Light brown to beige solid[4]
Melting Point 178-180 °C[8]
Purity ≥ 95% (HPLC)[4]
Storage Conditions Store at 0-8 °C, sealed in dry conditions[4]

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is efficiently achieved through a one-pot condensation and chlorination reaction starting from commercially available precursors.[8] This method is advantageous as it avoids the isolation of the intermediate dihydroxyquinoxaline, streamlining the process for industrial scalability.

Synthetic Workflow Diagram

The following diagram illustrates the one-pot synthesis from 4,5-dimethyl-1,2-phenylenediamine.

G cluster_reactants Reactants cluster_reagents Reagent & Solvent cluster_product Final Product A 4,5-Dimethyl-1,2- phenylenediamine C Phosphorus Oxychloride (POCl₃) A->C + B Oxalic Acid B->C + D 2,3-Dichloro-6,7- dimethylquinoxaline C->D  Heat (Reflux) (Condensation & Chlorination)

Caption: One-pot synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of dichloroquinoxaline derivatives.[8]

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10.0 eq) to the flask in a fume hood. The POCl₃ serves as both the chlorinating agent and a dehydrating solvent.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield the pure this compound as a light brown to beige solid.

Mechanistic Insights and Rationale
  • Causality of Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice due to its dual functionality. It facilitates the initial condensation of the diamine and oxalic acid to form the intermediate 6,7-dimethylquinoxaline-2,3-diol. Subsequently, it acts as a powerful chlorinating agent to convert the diol into the final dichloro product.

  • Self-Validating System: The protocol's trustworthiness lies in its straightforward execution and the robust nature of the reaction. The precipitation of the product upon quenching with ice water provides a clear endpoint and simplifies isolation. The final product's purity can be readily confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Applications in Drug Development and Beyond

The true value of this compound lies in its utility as a versatile scaffold for building complex molecules.[4]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the C2 and C3 positions highly electron-deficient and thus susceptible to attack by nucleophiles. This allows for the displacement of the chloride ions. The reaction can often be controlled to achieve either mono- or di-substitution, providing access to a vast chemical space.[7]

Role as a Scaffold in Medicinal Chemistry

This compound is a key starting material for synthesizing pharmaceuticals, particularly kinase inhibitors for anti-cancer therapies.[4][9] Kinases such as GSK3β, DYRK1A, and CLK1 are implicated in neurodegenerative diseases like Alzheimer's, making quinoxaline derivatives prime candidates for investigation.[2]

The following diagram illustrates how the core scaffold can be diversified.

G A 2,3-Dichloro-6,7- dimethylquinoxaline (Core Scaffold) B Mono-substituted Intermediate A->B + 1 eq. Nucleophile (e.g., R¹-NH₂) C Di-substituted Product Library B->C + 1 eq. Nucleophile (e.g., R²-OH) Nuc1 N-Nucleophile (e.g., R-NH₂) Nuc1->B Nuc2 O-Nucleophile (e.g., R-OH) Nuc2->C Nuc3 S-Nucleophile (e.g., R-SH) Nuc3->C

Caption: Diversification of the quinoxaline scaffold via SNAr reactions.

Broader Applications

Beyond pharmaceuticals, this compound serves as a building block in other industries:

  • Agrochemicals: It is used in the formulation of modern pesticides and herbicides for effective crop protection.[4][9]

  • Material Science: Its stable aromatic structure is incorporated into advanced polymers, dyes, and pigments, contributing to materials with enhanced chemical resistance and durability.[9]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation. Its straightforward synthesis, well-defined reactivity, and proven utility make it an indispensable resource for researchers, scientists, and drug development professionals. The ability to readily functionalize its core structure through nucleophilic substitution provides a reliable and efficient pathway to novel molecules with significant therapeutic and industrial potential. As the demand for targeted pharmaceuticals and advanced materials continues to grow, the importance of foundational scaffolds like this will only increase.

References

The Multifaceted Therapeutic Potential of Quinoxaline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of quinoxaline derivatives. We will delve into their anticancer, antimicrobial, antiviral, anti-inflammatory, and antiparasitic properties, exploring the underlying mechanisms of action, summarizing key structure-activity relationships, and providing detailed, field-proven experimental protocols for their evaluation. This guide is designed to be a practical and authoritative resource, bridging the gap between theoretical knowledge and its application in the laboratory to accelerate the discovery and development of next-generation quinoxaline-based drugs.

Introduction: The Quinoxaline Scaffold - A Versatile Tool in Medicinal Chemistry

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound that has garnered significant attention in the field of drug discovery.[1][2] The versatility of the quinoxaline ring system allows for extensive chemical modifications, leading to a diverse library of derivatives with a wide spectrum of pharmacological properties.[3][4] This structural flexibility enables the fine-tuning of their biological activity, potency, and pharmacokinetic profiles. Notably, several quinoxaline-containing drugs have already reached the market, including the anticancer agent erdafitinib and the antiviral medication glecaprevir, validating the therapeutic potential of this scaffold.[5][6] This guide will provide a detailed exploration of the key biological activities of quinoxaline derivatives, offering insights into their mechanisms and the experimental methodologies used to assess their efficacy.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoxaline derivatives have demonstrated potent anticancer activity against a wide range of human cancer cell lines.[7][8] Their mechanisms of action are diverse and often target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[7][8]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of quinoxaline derivatives are often attributed to their ability to inhibit crucial enzymes and signaling pathways that are dysregulated in cancer.

  • Kinase Inhibition: Many quinoxaline derivatives act as potent inhibitors of various protein kinases, which are key regulators of cellular processes like growth, proliferation, and differentiation.[9]

    • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that is often overexpressed in various cancers.[10] Quinoxaline derivatives have been shown to inhibit EGFR, blocking downstream signaling pathways that promote cell proliferation and survival.[3][11][12]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[13][14] By inhibiting VEGFR-2, quinoxaline derivatives can suppress tumor growth and metastasis.[15]

  • Topoisomerase II Inhibition: Topoisomerase II is an enzyme that plays a critical role in DNA replication and chromosome segregation.[16] Some quinoxaline derivatives can inhibit this enzyme, leading to DNA damage and ultimately apoptosis (programmed cell death) in cancer cells.[17]

  • Induction of Apoptosis: Quinoxaline derivatives can induce apoptosis through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[2][18][19] This programmed cell death is a crucial mechanism for eliminating cancer cells.[20][21]

Signaling Pathways

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 PKC PKC PLCg->PKC Proliferation Endothelial Cell Proliferation, Migration, Survival PKC->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation Quinoxaline Quinoxaline Derivative Quinoxaline->IKK NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Genes Pro-inflammatory Gene Expression NFkB_n->Genes

References

The Quinoxaline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoxaline scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry.[1] Its versatile synthetic accessibility and broad spectrum of pharmacological activities have established it as a critical pharmacophore in the development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the quinoxaline core, delving into its fundamental physicochemical properties, established and innovative synthetic methodologies, diverse mechanisms of action, and extensive therapeutic applications. Particular emphasis is placed on its role in oncology and infectious diseases. This document is intended to serve as a foundational resource for researchers actively engaged in the design and development of quinoxaline-based therapeutics.

Introduction: The Rise of a Privileged Scaffold

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₆N₂.[2][4] While rare in nature, synthetic quinoxaline derivatives are integral components of several antibiotics, such as echinomycin and actinomycin, which are known for their activity against Gram-positive bacteria and certain tumors.[5][6] The structural versatility of the quinoxaline nucleus, which allows for substitutions at various positions, has enabled the generation of vast chemical libraries with a wide range of biological activities.[7][8] These activities include anticancer, antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, antidiabetic, and neuroprotective effects, making the quinoxaline scaffold a focal point of intensive research in drug discovery.[2][5][7]

Physicochemical Properties and Structural Features

The quinoxaline ring system is a low-melting solid (29–30 °C) that is soluble in water and acts as a weak base (pKa = 0.56).[2] Its aromatic nature and the presence of two nitrogen atoms in the pyrazine ring are key to its chemical reactivity and biological interactions.[9] The nitrogen atoms can participate in hydrogen bonding, a crucial interaction for binding to biological targets like enzyme active sites.[9] Furthermore, the planar structure of the quinoxaline ring allows it to intercalate into DNA, a mechanism exploited by some of its anticancer derivatives. The quinoxaline scaffold is also considered a bioisostere of other aromatic systems like quinoline and naphthalene, offering a strategic avenue for modifying existing drug molecules to overcome resistance or improve efficacy.[6][10]

Synthetic Strategies: From Classical Condensations to Green Chemistry

The synthesis of the quinoxaline core is well-established, with both classical and modern methodologies available to medicinal chemists.

Classical Synthesis

The most common and traditional method for synthesizing quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or an α-ketoacid.[4][11][12] This robust reaction has been a mainstay for generating a diverse array of substituted quinoxalines.

Experimental Protocol: Classical Synthesis of 3-methyl-2(1H)-quinoxalinone

  • Reaction Setup: Condense 4-benzoyl-1,2-phenylenediamine with sodium pyruvate in acetic acid at room temperature.[13]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture will yield two primary products: 6-benzoyl-3-methyl-2(1H)quinoxalinone and 7-benzoyl-3-methyl-2(1H)quinoxalinone, which can be separated by column chromatography.[13] The major product is formed due to the deactivating effect of the benzoyl group on the para-amino group, leading the meta-amino group to initiate the reaction.[13]

Modern and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and high-yielding synthetic methods.[14] These include microwave-assisted synthesis, the use of recyclable catalysts, and reactions conducted in aqueous media.[4][6] These "green" approaches often lead to shorter reaction times, milder reaction conditions, and improved product yields.[14]

G cluster_classical Classical Synthesis cluster_modern Modern/Green Synthesis A o-phenylenediamine C Condensation A->C B 1,2-dicarbonyl compound B->C D Quinoxaline Derivative C->D E Substituted Diamine G Microwave Irradiation / Green Catalyst E->G F Dicarbonyl Synthon F->G H High-Yield Quinoxaline G->H

Caption: Comparison of Classical and Modern Synthetic Routes to Quinoxalines.

Mechanism of Action: Targeting Key Cellular Processes

The diverse biological activities of quinoxaline derivatives stem from their ability to interact with a multitude of cellular targets.

Kinase Inhibition

A significant number of quinoxaline-based compounds exert their anticancer effects by inhibiting protein kinases.[9][15] Kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many cancers.[16] Quinoxaline derivatives have been shown to be competitive inhibitors of the ATP-binding site of various kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)[17]

  • Epidermal Growth Factor Receptor (EGFR)[17]

  • Platelet-Derived Growth Factor Receptor (PDGFR)[17][18]

  • Proto-oncogene non-receptor tyrosine-protein kinase (Src)[17]

  • Pim kinases[19]

G Quinoxaline Quinoxaline Inhibitor Kinase Kinase Active Site (ATP Binding Pocket) Quinoxaline->Kinase Competitive Binding Phosphorylation Phosphorylation Kinase->Phosphorylation Block Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) Phosphorylation->Downstream

Caption: Mechanism of Quinoxaline-based Kinase Inhibition.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of the quinoxaline ring allows certain derivatives to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Some quinoxaline compounds, such as XK469, are known to be potent inhibitors of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication.[1]

Therapeutic Applications: A Broad-Spectrum Pharmacophore

The quinoxaline scaffold is a cornerstone in the development of drugs for a wide range of diseases.[2][7]

Anticancer Agents

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with numerous compounds showing potent activity against a variety of cancer cell lines.[1][20] Their mechanisms of action are diverse and include kinase inhibition, induction of apoptosis, and cell cycle arrest.[1][17]

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
VIIIc HCT116 (Colon)2.5Cell Cycle Arrest (G2/M)[17]
XVa HCT116 (Colon)4.4Not specified[17]
XVa MCF-7 (Breast)5.3Not specified[1]
IV PC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis Induction[1]
QW12 HeLa (Cervical)10.58STAT3 Inhibition, Apoptosis Induction[21]
Antimicrobial Agents

The quinoxaline nucleus is a crucial pharmacophore for antimicrobial activity.[22][23][24] Derivatives have been developed with potent antibacterial, antifungal, and antiviral properties.

  • Antibacterial: Quinoxaline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[7] Some compounds have demonstrated potent activity comparable to standard antibiotics like tetracycline.[24]

  • Antifungal: Certain quinoxaline derivatives exhibit significant antifungal activity, with some compounds showing superior efficacy to commercial fungicides like azoxystrobin.[25]

  • Antiviral: Quinoxaline-based molecules, such as Glecaprevir, are potent inhibitors of viral proteases and have been explored for their activity against hepatitis C virus (HCV) and coronaviruses.[8][26]

Experimental Protocol: In Vitro Anticancer Cell Proliferation Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT116, HepG2, MCF-7) in 96-well microtiter plates at appropriate densities and incubate for 24 hours.[17]

  • Compound Treatment: Expose the cells to various concentrations of the synthesized quinoxaline derivatives for 72 hours.[17]

  • Viability Assessment: Determine cell viability using a standard method such as the MTT assay.[27]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, compared to a reference drug like Doxorubicin.[17][27]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is critical for the rational design of more potent and selective quinoxaline-based drugs.[9][27]

  • Substitutions at C2 and C3: The biological activity of quinoxaline derivatives is highly dependent on the nature of the substituents at the 2 and 3 positions of the pyrazine ring.[27]

  • Substitutions on the Benzene Ring: Modifications to the benzene ring, such as the introduction of halogen atoms at the 6 or 7 positions, can significantly enhance the anticancer activity.[28]

  • Molecular Hybridization: Fusing the quinoxaline nucleus with other pharmacophores through various linkers is a common strategy to create hybrid molecules with enhanced biological activity.[28]

Conclusion and Future Perspectives

The quinoxaline scaffold continues to be a highly attractive and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with a broad and potent range of biological activities, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent quinoxaline derivatives, particularly as kinase inhibitors for targeted cancer therapy and as novel antimicrobial agents to combat the growing threat of drug resistance. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery and optimization of the next generation of quinoxaline-based drugs.

References

The Strategic deployment of 2,3-Dichloro-6,7-dimethylquinoxaline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Rise of a Versatile Building Block

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of paramount importance in medicinal chemistry and materials science. Their rigid, planar structure and ability to participate in various non-covalent interactions have made them a privileged scaffold in the design of a wide array of biologically active molecules and functional materials.[1][2] Among the diverse array of quinoxaline precursors, 2,3-dichloro-6,7-dimethylquinoxaline has emerged as a particularly strategic building block. Its unique structural features, most notably the two reactive chlorine atoms at the C2 and C3 positions, render it a highly versatile electrophile for a range of synthetic transformations.[3] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for its effective utilization in organic synthesis.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 63810-80-0
Molecular Formula C₁₀H₈Cl₂N₂
Molecular Weight 227.09 g/mol
Appearance White to off-white solid[4]
Melting Point 178 °C[4]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to be simple, exhibiting two singlets. One singlet in the aromatic region (typically δ 7.5-8.0 ppm) would correspond to the two equivalent protons on the benzene ring (H-5 and H-8). The other singlet, in the aliphatic region (typically δ 2.3-2.5 ppm), would be attributed to the six equivalent protons of the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments. The two chlorine-bearing carbons (C-2 and C-3) would appear in the δ 140-145 ppm range. The methyl-substituted carbons (C-6 and C-7) and the other aromatic carbons would also have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum would display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations of the quinoxaline core, and C-Cl stretching. A patent describing its synthesis reports IR (KBr) peaks at 2950, 1623, 1547, 1519, 1485, 1442, 1388, 1260, 1202, 1133, 1022, 988, 877, 861, 575, and 442 cm⁻¹.[4]

Synthesis of the Building Block: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves a two-step, one-pot procedure starting from 4,5-dimethyl-1,2-phenylenediamine. This method first involves the formation of the corresponding quinoxaline-2,3-dione, which is subsequently chlorinated.

Diagram: Synthesis of this compound

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 4,5-Dimethyl-1,2-phenylenediamine C 6,7-Dimethylquinoxaline-2,3(1H,4H)-dione A->C Toluene, Reflux B Oxalic Acid B->C D 6,7-Dimethylquinoxaline-2,3(1H,4H)-dione F This compound D->F Reflux E Phosphorus Oxychloride (POCl₃) E->F

Caption: Synthetic pathway to this compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a patented procedure and established methodologies for quinoxaline synthesis.[4]

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Oxalic acid

  • Toluene

  • Phosphorus oxychloride (POCl₃)

  • Silica gel or Methanesulfonic acid (as catalyst, optional)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and oxalic acid (1.1 eq). Add toluene to the flask.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting diamine.

  • Chlorination: Cool the reaction mixture to room temperature. Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask.

  • Heating: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the intermediate dione is fully converted to the dichloroquinoxaline.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. A precipitate should form.

  • Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Synthetic Transformations and Applications

The synthetic utility of this compound lies in the sequential or simultaneous substitution of its two chlorine atoms. This allows for the controlled introduction of a wide range of functional groups, leading to a diverse library of derivatives.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The electron-deficient nature of the quinoxaline ring system makes the C2 and C3 positions highly susceptible to nucleophilic attack. This allows for the displacement of the chlorine atoms by a variety of nucleophiles, including amines, alcohols, and thiols.[3][5] The reaction conditions can often be tuned to achieve either mono- or di-substitution.[3]

Diagram: SₙAr Reaction Pathways

G Start This compound Mono Monosubstituted Product Start->Mono Mild Conditions Di Disubstituted Product Start->Di Harsher Conditions Mono->Di Nucleophile (1 eq) Nuc1 Nucleophile (1 eq) Nuc1->Mono Nuc2 Nucleophile (2 eq) Nuc2->Di

Caption: Selective mono- and di-substitution via SₙAr reactions.

Experimental Protocol: Monosubstitution with an Amine

This is a representative protocol for the reaction with an amine nucleophile.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine) (1.0-1.2 eq)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol)

  • Base (e.g., K₂CO₃, triethylamine) (optional, depending on the amine)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Addition of Reagents: Add the amine (1.0-1.2 eq) to the solution. If the amine salt is not used, a base may be added to scavenge the HCl generated.

  • Reaction Conditions: Stir the reaction mixture at a suitable temperature (room temperature to reflux) and monitor by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] These reactions can be applied to this compound to introduce a variety of aryl, heteroaryl, and alkyl groups.

Diagram: Suzuki-Miyaura Cross-Coupling

G Start This compound Product 2,3-Diaryl-6,7-dimethylquinoxaline Start->Product BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Product Catalyst Pd Catalyst & Ligand Catalyst->Product Heat Base Base Base->Product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general protocol for the Suzuki-Miyaura reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (2.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the boronic acid (2.2 eq), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The derivatives of this compound have found applications in various fields due to their diverse properties.

  • Medicinal Chemistry: Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6] The ability to readily synthesize a library of compounds from this compound makes it a valuable tool in structure-activity relationship (SAR) studies for the development of new therapeutic agents.

  • Agrochemicals: The quinoxaline scaffold is also present in some agrochemicals, such as herbicides and fungicides. The derivatization of this compound allows for the synthesis of novel compounds with potential applications in crop protection.

  • Materials Science: The rigid, aromatic nature of the quinoxaline core imparts interesting photophysical and electronic properties to its derivatives. This has led to their investigation for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and other functional materials.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward synthesis and the predictable reactivity of its two chlorine atoms allow for the controlled and efficient construction of a vast array of functionalized quinoxaline derivatives. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers in medicinal chemistry, agrochemicals, and materials science to fully exploit the potential of this powerful synthetic intermediate. As the demand for novel and complex molecular architectures continues to grow, the strategic deployment of building blocks like this compound will undoubtedly play a crucial role in advancing these fields.

References

Methodological & Application

Application Note & Protocol: Experimental Procedure for the Condensation Reaction of o-Phenylenediamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental procedure for the condensation reaction of o-phenylenediamines with aldehydes, a fundamental transformation in organic synthesis for the construction of benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. This guide is designed to provide a reproducible and robust protocol, grounded in a thorough understanding of the reaction's mechanistic principles.

Theoretical Foundation: Reaction Mechanism

The synthesis of benzimidazoles via the condensation of o-phenylenediamine and an aldehyde is a classic example of a cyclocondensation reaction. The overall transformation involves the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole.

Key Mechanistic Steps:

  • Schiff Base Formation: One of the nucleophilic amino groups of o-phenylenediamine attacks the electrophilic carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate then eliminates a molecule of water to form a Schiff base (imine).

  • Intramolecular Cyclization: The second amino group of the diamine then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered dihydro-benzimidazole ring.

  • Aromatization: The dihydro-benzimidazole intermediate is then oxidized to the stable, aromatic benzimidazole. This oxidation can be effected by a variety of mild oxidizing agents or, in many cases, by atmospheric oxygen.[1][2]

Below is a diagram illustrating this mechanistic pathway.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product oPDA o-Phenylenediamine Schiff_Base Schiff Base oPDA->Schiff_Base Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff_Base Cyclized_Intermediate Cyclized Intermediate (Dihydrobenzimidazole) Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Benzimidazole Benzimidazole Cyclized_Intermediate->Benzimidazole Oxidation (-2H)

Caption: General mechanism for benzimidazole formation.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles

This protocol provides a general and adaptable method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes. The use of p-toluenesulfonic acid (p-TSOH) as a catalyst is highlighted, as it is an effective, readily available, and inexpensive option.[3]

Materials and Equipment
Reagent/EquipmentGrade/Specification
o-Phenylenediamine>98% purity
Aldehyde (e.g., Benzaldehyde)>99% purity
p-Toluenesulfonic acid (p-TSOH)Monohydrate, >98%
Ethanol (EtOH) or Methanol (MeOH)ACS grade or higher
Ethyl acetateACS grade or higher
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Thin Layer Chromatography (TLC) platesSilica gel coated
Rotary evaporator
Buchner funnel and filter paper
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or methanol.[4][5]

  • Addition of Reagents: To the stirred solution, add the aldehyde (1.0 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TSOH).[3]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Separate the organic layer and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[6]

Experimental Workflow Diagram

experimental_workflow Start Start Dissolve_oPDA 1. Dissolve o-phenylenediamine in solvent Start->Dissolve_oPDA Add_Reagents 2. Add aldehyde and p-TSOH catalyst Dissolve_oPDA->Add_Reagents Reflux 3. Heat to reflux and monitor by TLC Add_Reagents->Reflux Cool_and_Concentrate 4. Cool and remove solvent Reflux->Cool_and_Concentrate Extract 5. Dissolve in ethyl acetate and wash with NaHCO3 Cool_and_Concentrate->Extract Dry_and_Concentrate 6. Dry organic layer and concentrate Extract->Dry_and_Concentrate Purify 7. Purify by recrystallization or chromatography Dry_and_Concentrate->Purify End End Purify->End

Caption: Workflow for the synthesis of 2-substituted benzimidazoles.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, side product formation, loss during work-up.Increase reaction time, consider a different catalyst or solvent, optimize purification method.
Formation of 1,2-disubstituted benzimidazole Reaction of a second molecule of aldehyde with the benzimidazole nitrogen.Use equimolar amounts of reactants, consider milder reaction conditions. The selectivity can be influenced by the catalyst and solvent.[7]
Difficulty in Purification Presence of closely related impurities.Employ column chromatography with a carefully selected eluent system. Multiple recrystallizations may be necessary. Sublimation can also be an effective purification technique for some benzimidazoles.[8]

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[10][11]

  • o-Phenylenediamine: This substance is toxic and a suspected mutagen. Avoid inhalation of dust and prevent skin contact.[9][10][12][13] In case of contact, wash the affected area immediately and thoroughly with water.[9][10]

  • Aldehydes: Many aldehydes are irritants and sensitizers. Handle with care.

  • Acids and Solvents: Exercise caution when handling acids and flammable organic solvents.

References

Application Notes & Protocols: Leveraging 2,3-Dichloro-6,7-dimethylquinoxaline as a Core Intermediate for Novel Anti-Cancer Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2,3-Dichloro-6,7-dimethylquinoxaline as a versatile starting material for the synthesis of potent anti-cancer agents. We will delve into the rationale behind its selection, detailed synthetic protocols, and the mechanistic basis for the anti-neoplastic activity of its derivatives. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative literature.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

Quinoxalines, or benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring.[2] This structural framework is not merely a synthetic curiosity; it is a recurring feature in numerous biologically active molecules and has emerged as a promising scaffold for the development of targeted cancer therapies.[3][4]

The power of the quinoxaline core lies in its inherent chemical versatility and its ability to interact with multiple biological targets.[5] Its derivatives have been shown to exert anti-cancer effects through diverse mechanisms, including:

  • Inhibition of Key Oncogenic Kinases: Many quinoxaline-based molecules act as competitive inhibitors at the ATP-binding site of protein kinases that are critical for cancer cell proliferation and survival, such as EGFR, VEGFR, and c-Met.[6][7][8]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling cascades.[8][9]

  • Topoisomerase Inhibition: Some derivatives can interfere with the function of topoisomerase enzymes, leading to DNA damage and cell death.[6][9]

  • Microtubule Disruption: Certain quinoxalines have been reported to interfere with microtubule dynamics, arresting the cell cycle.[8]

The intermediate, This compound , is a particularly valuable building block. The two chlorine atoms at the 2 and 3 positions are excellent leaving groups, primed for sequential or simultaneous nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled, stepwise introduction of various pharmacophores, enabling the construction of vast and diverse chemical libraries for screening. The dimethyl groups at the 6 and 7 positions enhance the lipophilicity and can influence the electronic properties and metabolic stability of the final compounds.[10]

Physicochemical Properties of the Intermediate
PropertyValueReference
Chemical Formula C₁₀H₈Cl₂N₂[11]
Molecular Weight 227.09 g/mol [11]
CAS Number 63810-80-0[12]
Appearance White to off-white solid[13]
Melting Point 178 °C[13]

Synthesis Protocol: this compound

The foundational step is the reliable synthesis of the key intermediate. The most common and efficient route involves a two-step process: the cyclocondensation of a substituted o-phenylenediamine with oxalic acid to form a quinoxalinedione, followed by chlorination.[13][14]

Step 1: Synthesis of 6,7-Dimethylquinoxaline-2,3(1H,4H)-dione

This step employs the well-established Phillips condensation method.[14]

Reaction: 4,5-Dimethyl-1,2-phenylenediamine + Oxalic Acid → 6,7-Dimethylquinoxaline-2,3(1H,4H)-dione + 2 H₂O

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine (1.0 eq)

  • Oxalic acid dihydrate (1.1 eq)

  • 2 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) in 2 M HCl.

  • Add a solution of oxalic acid dihydrate (1.1 eq) dissolved in a minimum amount of warm deionized water.

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 2-3 hours. The product will begin to precipitate out of the solution.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold deionized water, followed by a small amount of cold ethanol to remove residual acid and starting material.

  • Dry the resulting solid, 6,7-Dimethylquinoxaline-2,3(1H,4H)-dione, under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Chlorination to this compound

Reaction: 6,7-Dimethylquinoxaline-2,3(1H,4H)-dione + POCl₃ → this compound

Materials:

  • 6,7-Dimethylquinoxaline-2,3(1H,4H)-dione (from Step 1)

  • Phosphorus oxychloride (POCl₃) (used in excess, as both reagent and solvent)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Equipment:

  • Round-bottom flask with reflux condenser and gas trap (to handle HCl fumes)

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.

  • To a round-bottom flask, add 6,7-dimethylquinoxaline-2,3(1H,4H)-dione.

  • Carefully add an excess of phosphorus oxychloride (POCl₃), followed by a catalytic amount of DMF (a few drops).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, or until the reaction is complete as indicated by TLC analysis.

  • Allow the reaction mixture to cool to room temperature.

  • Very slowly and carefully, pour the cooled reaction mixture onto crushed ice in a large beaker. This is a highly exothermic reaction that will generate a large volume of HCl gas. Perform this step with extreme caution in the fume hood.

  • A solid precipitate of this compound will form. Stir the slurry for 30 minutes to ensure complete quenching of the POCl₃.

  • Collect the solid product by vacuum filtration and wash extensively with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure title compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination A 4,5-Dimethyl-1,2-phenylenediamine C 6,7-Dimethylquinoxaline-2,3-dione A->C Reflux in 2M HCl B Oxalic Acid B->C Reflux in 2M HCl D This compound C->D Reflux in POCl₃ caption Fig 1. Synthesis of the Key Intermediate ExperimentalLogic start Start Reactants: This compound + Substituted Aniline process Process Reaction Conditions: Solvent: 1-Butanol Temp: Reflux (118°C) Atmosphere: Inert (N₂) start->process monitor Monitoring Technique: Thin-Layer Chromatography (TLC) Goal: Disappearance of starting material process->monitor monitor->process Reaction Incomplete workup Workup & Isolation Steps: 1. Cool to RT 2. Precipitate in Water 3. Vacuum Filtration monitor->workup Reaction Complete purify Purification Method: Column Chromatography Stationary Phase: Silica Gel workup->purify end End Product Pure Di-substituted Quinoxaline Characterization: NMR, MS purify->end caption Fig 2. Workflow for Ssub{N}Ar Substitution SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Angiogenesis, Survival Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Drug Quinoxaline Derivative Drug->RTK Inhibition caption Fig 3. Inhibition of RTK Signaling

References

The Strategic Role of 2,3-Dichloro-6,7-dimethylquinoxaline in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Agrochemical Discovery

The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in the field of medicinal and agrochemical research. Its derivatives are known to exhibit a wide array of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] Among the various quinoxaline-based building blocks, 2,3-Dichloro-6,7-dimethylquinoxaline stands out as a particularly versatile and reactive intermediate for the synthesis of novel agrochemicals. The presence of two reactive chlorine atoms on the electron-deficient pyrazine ring, coupled with the dimethyl substitution on the benzene ring which can influence solubility and biological activity, makes this compound a prime candidate for the generation of diverse molecular libraries for agrochemical screening.

This technical guide provides a comprehensive overview of the application of this compound in agrochemical synthesis. We will delve into the key chemical transformations, provide detailed experimental protocols, and discuss the rationale behind the synthetic strategies, offering researchers and scientists a practical resource for the development of next-generation crop protection agents.

Core Synthetic Strategies: Leveraging Nucleophilic Aromatic Substitution

The primary route for the derivatization of this compound is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring renders the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the sequential or simultaneous replacement of the chlorine atoms, providing a powerful tool for introducing diverse functionalities.

A critical aspect of SNAr reactions on this compound is the ability to control the degree of substitution. By carefully selecting the reaction conditions, such as temperature, solvent, and the stoichiometry of the nucleophile, it is possible to achieve either mono- or di-substitution, leading to a wide variety of functionalized quinoxaline derivatives.

Application in Fungicide Synthesis

Quinoxaline derivatives have shown significant promise as antifungal agents, and this compound serves as an excellent starting material for the synthesis of novel fungicides. The introduction of various thioether and amino functionalities at the 2- and 3-positions has been shown to be a fruitful strategy for enhancing antifungal activity.

Synthesis of 2,3-Bis(arylthio)-6,7-dimethylquinoxalines

Rationale: The introduction of arylthio groups can significantly impact the lipophilicity and electronic properties of the quinoxaline scaffold, often leading to enhanced interaction with fungal cellular targets. The following protocol describes a general method for the synthesis of 2,3-bis(arylthio)-6,7-dimethylquinoxalines.

Experimental Workflow:

workflow start Start reagents This compound Substituted Thiophenol Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents reaction Reaction Setup: - Inert atmosphere - Stirring at elevated temperature reagents->reaction monitoring Reaction Monitoring: - TLC or LC-MS reaction->monitoring workup Work-up: - Quench with water - Extract with organic solvent - Wash with brine monitoring->workup Reaction Complete purification Purification: - Column chromatography - Recrystallization workup->purification product 2,3-Bis(arylthio)-6,7-dimethylquinoxaline purification->product

Caption: Workflow for the synthesis of 2,3-Bis(arylthio)-6,7-dimethylquinoxalines.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the substituted thiophenol (2.2 eq.) and potassium carbonate (K₂CO₃) (2.5 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,3-bis(arylthio)-6,7-dimethylquinoxaline.

Data Presentation:

EntryThiophenol SubstituentReaction Time (h)Yield (%)
14-Chloro685
24-Methyl592
34-Methoxy495
42-Nitro875

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).

  • Base: Potassium carbonate is a mild base used to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the thiophenol.

Application in Herbicide Synthesis

The versatility of the quinoxaline scaffold also extends to the development of novel herbicides. By introducing appropriate functionalities, it is possible to design molecules that interfere with essential biochemical pathways in weeds.

Synthesis of 2-Amino-3-chloro-6,7-dimethylquinoxaline Derivatives

Rationale: The selective mono-amination of this compound provides a key intermediate for further functionalization. The remaining chlorine atom can be subsequently displaced by another nucleophile, allowing for the synthesis of unsymmetrically substituted quinoxalines. These compounds can be screened for herbicidal activity.

Reaction Scheme:

reaction_scheme start_material This compound C₁₀H₈Cl₂N₂ product 2-Amino-3-chloro-6,7-dimethylquinoxaline C₁₀H₉ClN₂R start_material->product Nucleophilic Aromatic Substitution reagents Amine (R-NH₂) Solvent (e.g., Ethanol) Base (e.g., Et₃N) workflow_suzuki start Start reagents This compound Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Ethanol/Water) start->reagents reaction Reaction Setup: - Inert atmosphere - Stirring at reflux reagents->reaction monitoring Reaction Monitoring: - TLC or GC-MS reaction->monitoring workup Work-up: - Dilute with water - Extract with organic solvent - Wash and dry monitoring->workup Reaction Complete purification Purification: - Column chromatography workup->purification product 2,3-Diaryl-6,7-dimethylquinoxaline purification->product

References

Synthesis of donor-acceptor chromophores using 2,3-Dichloro-6,7-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Advanced Donor-Acceptor Chromophores Using 2,3-Dichloro-6,7-dimethylquinoxaline as a Core Acceptor Unit

Audience: Researchers, scientists, and drug development professionals in materials chemistry and optoelectronics.

Senior Application Scientist: Dr. Gemini

Executive Summary: The Strategic Advantage of the Quinoxaline Core

The rational design of donor-acceptor (D-A) chromophores is fundamental to advancing organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors.[1][2][3] The performance of these materials is intrinsically linked to the electronic properties of their molecular components. The quinoxaline moiety, a benzopyrazine derivative, has emerged as a superior electron-acceptor unit due to the potent electron-withdrawing nature of its fused pyrazine ring.[3][4]

This document provides an in-depth guide to the synthesis of high-performance D-A chromophores utilizing This compound as a versatile, cornerstone building block. The two chlorine atoms at the 2 and 3 positions serve as highly reactive handles for introducing a wide array of electron-donating groups via palladium-catalyzed cross-coupling reactions. This symmetrical substitution pattern allows for the creation of linear, D-A-D type chromophores with tunable photophysical properties. Furthermore, the 6,7-dimethyl substituents enhance the solubility of the final compounds in common organic solvents, a critical factor for solution-based device fabrication.

We will detail field-proven protocols for Suzuki-Miyaura and Stille cross-coupling reactions, provide insights into the causality behind experimental choices, and outline the necessary characterization techniques to validate the synthesis and evaluate the resulting chromophores.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The construction of C-C bonds between the electron-deficient quinoxaline core and electron-rich donor moieties is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice between methodologies like Suzuki-Miyaura and Stille coupling often depends on the availability of starting materials and the desired complexity of the final molecule.

The Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura reaction is arguably the most widely used method for this application due to its mild reaction conditions, high functional group tolerance, and the relatively low toxicity of its organoboron reagents.[5][6] The reaction couples the chloro-positions of the quinoxaline with aryl- or heteroarylboronic acids (or their ester derivatives) in the presence of a palladium catalyst and a base.

The catalytic cycle is a well-understood, three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoxaline, forming a Pd(II) complex.[6][7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.[6][8]

  • Reductive Elimination: The two organic fragments (donor and acceptor) couple and are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex L₂Pd(II)(Quinoxaline)Cl OxAdd->PdII_complex Transmetal Transmetalation PdII_donor L₂Pd(II)(Quinoxaline)(Donor) Transmetal->PdII_donor RedElim Reductive Elimination RedElim->Pd0 center ArX Quinoxaline-Cl ArX->OxAdd ArB Donor-B(OR)₂ + Base ArB->Transmetal Product Donor-Quinoxaline Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Stille Coupling: A Powerful Alternative

The Stille reaction provides a robust alternative, coupling the quinoxaline with organostannane (tin) reagents.[9][10] Organostannanes are often stable to air and moisture and do not require a base for activation.[10] This can be advantageous for substrates sensitive to basic conditions. However, the primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[9][11]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts and organotin reagents are toxic and should be handled with care.

Protocol 1: Synthesis of a Symmetrical D-A-D Chromophore via Double Suzuki-Miyaura Coupling

This protocol details the synthesis of 2,3-bis(4-(diphenylamino)phenyl)-6,7-dimethylquinoxaline.

Caption: Reaction scheme for a symmetrical D-A-D chromophore synthesis.

Reagents & Materials:

  • This compound (1.0 mmol, 227 mg)

  • 4-(Diphenylamino)phenylboronic acid (2.2 mmol, 636 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium Carbonate (K₂CO₃) (4.0 mmol, 552 mg)

  • Toluene (15 mL)

  • Ethanol (5 mL)

  • Deionized Water (5 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas inlet

Procedure:

  • Setup: To the round-bottom flask, add this compound, 4-(diphenylamino)phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add the toluene, ethanol, and water via syringe. The solvent mixture is designed to dissolve both the organic and inorganic reagents.

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Briefly remove the septum and quickly add the Pd(PPh₃)₄ catalyst to the flask. Re-establish the inert atmosphere immediately.

    • Scientist's Note: The catalyst is added last because premature addition can lead to catalyst degradation before the reaction temperature is reached.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting dichloroquinoxaline spot indicates reaction completion (typically 18-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product will appear as a colored solid. Purify via column chromatography on silica gel, typically using a gradient eluent system starting from pure hexane and gradually increasing the polarity with ethyl acetate to isolate the desired product.

Characterization and Data Analysis

Validation of the synthesized chromophore's structure and properties is essential.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Cross-Coupling Reaction workup Work-up & Extraction synthesis->workup purify Column Chromatography workup->purify nmr NMR (¹H, ¹³C) purify->nmr uvvis UV-Vis Spectroscopy purify->uvvis ms Mass Spectrometry nmr->ms pl PL Spectroscopy uvvis->pl cv Cyclic Voltammetry pl->cv

Caption: General workflow from synthesis to full characterization.
  • Structural Confirmation:

    • NMR Spectroscopy (¹H, ¹³C): Confirms the covalent structure, showing the disappearance of the chloro-positions and the appearance of signals corresponding to the new donor groups.

    • Mass Spectrometry (MS): Verifies the molecular weight of the final product.

  • Photophysical & Electrochemical Properties:

    • UV-Visible Absorption Spectroscopy: Reveals the electronic transitions. D-A chromophores typically show two main absorption bands: a high-energy peak in the UV region corresponding to π-π* transitions of the aromatic system, and a lower-energy peak in the visible region corresponding to the intramolecular charge transfer (ICT) from the donor to the acceptor.[12]

    • Photoluminescence (PL) Spectroscopy: Measures the emission properties. The emission wavelength and quantum yield are critical metrics for applications in OLEDs. These materials often exhibit solvatochromism, where the emission color shifts with solvent polarity.[4][13]

    • Cyclic Voltammetry (CV): Used to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels from the oxidation and reduction potentials, respectively.[12][14] The difference provides the electrochemical bandgap.

Table 1: Expected Properties of Quinoxaline-Based D-A-D Chromophores

The following table presents representative data for chromophores synthesized from this compound, illustrating how different donor units tune the final properties.

Donor Moiety Attached at C2 & C3Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)HOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)
Thiophene[4][12]~450~550-5.3 to -5.2-3.6 to -3.5~1.7
Triphenylamine~470~580-5.1 to -5.0-3.3 to -3.2~1.8
Carbazole[13]~440~530-5.5 to -5.4-3.5 to -3.4~2.0

Note: Values are approximate and can vary based on solvent, specific substitution, and measurement conditions.

Conclusion

This compound is a powerful and adaptable platform for the synthesis of advanced donor-acceptor chromophores. Through well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, researchers can readily access a diverse library of D-A-D materials. By strategically selecting the electron-donating units, the photophysical and electrochemical properties—including absorption/emission wavelengths and energy levels—can be precisely tuned to meet the demands of next-generation organic electronic devices. The protocols and characterization workflows detailed herein provide a solid foundation for the successful development of these high-value materials.

References

Application Notes & Protocols: Strategic Functionalization of 2,3-Dichloro-6,7-dimethylquinoxaline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoxaline Scaffold as a Privileged Structure

The quinoxaline core, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are foundational to a vast array of compounds with significant pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3] Among the various quinoxaline precursors, 2,3-Dichloro-6,7-dimethylquinoxaline (CAS: 63810-80-0) stands out as an exceptionally versatile building block.[4]

The strategic placement of two reactive chlorine atoms at the C2 and C3 positions of the electron-deficient pyrazine ring makes this substrate highly amenable to nucleophilic aromatic substitution (SNAr).[5] This reactivity provides a direct and efficient pathway to introduce diverse functionalities, enabling the construction of complex molecular architectures and large libraries of derivatives for screening and development. This guide provides a detailed exploration of the SNAr mechanism on this substrate and offers field-proven protocols for its reaction with common classes of nucleophiles.

The SNAr Mechanism on the Quinoxaline Core

Aromatic rings are typically nucleophilic; however, the presence of strong electron-withdrawing groups can render them electrophilic and susceptible to nucleophilic attack.[6] The quinoxaline system is intrinsically activated for SNAr reactions due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. This activation is key to the utility of this compound.

The reaction proceeds via a two-step addition-elimination mechanism:[7][8]

  • Nucleophilic Attack: The reaction is initiated when a nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (the ipso-carbon). This step disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[8][9] The negative charge is delocalized across the ring system and is effectively stabilized by the heterocyclic nitrogen atoms.

  • Elimination of Leaving Group: In the second, typically faster step, the aromaticity is restored by the expulsion of a chloride ion, which is a good leaving group.

This process can occur once to yield a mono-substituted product or twice for a di-substituted product, a selectivity that can be controlled by manipulating reaction conditions.[3]

SNAr_Mechanism Figure 1: SNAr Mechanism on Dichloroquinoxaline cluster_start Reactants cluster_intermediate Addition Step cluster_product Elimination Step cluster_final Second Substitution (Optional) Start 2,3-Dichloro-6,7- dimethylquinoxaline + Nucleophile (Nu:⁻) Intermediate Formation of Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Step 1: Addition (Slow, RDS) Product Mono-substituted Product + Cl⁻ Intermediate->Product Step 2: Elimination (Fast) FinalProduct Di-substituted Product + Cl⁻ Product->FinalProduct + Nu:⁻ (Repeat Steps 1 & 2)

Caption: Figure 1: SNAr Mechanism on Dichloroquinoxaline

Applications in Research and Development

The derivatives synthesized from this compound are instrumental across several scientific domains:

  • Pharmaceutical Development: Serves as a scaffold for novel therapeutics targeting cancer, infectious diseases, and inflammatory conditions.[3][4]

  • Agrochemicals: Used in the formulation of effective pesticides and herbicides for crop protection.[4]

  • Materials Science: Acts as a key building block for dyes, pigments, and advanced organic materials with unique photophysical properties.[2][4]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with various nucleophiles.

General Safety Precautions: this compound and its derivatives should be handled with care. Based on analogous compounds, they may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[10][11] Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

General_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup - Add reactants to flask - Purge with N₂/Ar Reaction 2. Reaction - Stir under controlled temp. - Monitor by TLC Setup->Reaction Workup 3. Work-up - Quench reaction - Aqueous/Organic extraction Reaction->Workup Purify 4. Purification - Column chromatography - or Recrystallization Workup->Purify Analyze 5. Characterization - NMR, MS, HPLC Purify->Analyze

Caption: Figure 2: General Experimental Workflow

Protocol 1: Reaction with Amine Nucleophiles (N-Substitution)

The reaction with primary and secondary amines is one of the most common transformations, leading to valuable 2-amino- and 2,3-diaminoquinoxaline derivatives.

Materials & Reagents:

  • This compound

  • Amine nucleophile (e.g., piperidine, aniline, morpholine)

  • Solvent: Ethanol, N,N-Dimethylformamide (DMF), or Dioxane

  • Base (optional, for amine salts or less reactive amines): Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

Step-by-Step Procedure (for Mono-substitution):

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable solvent (e.g., 10 mL of ethanol per mmol of substrate).

  • Add the amine nucleophile (1.0-1.2 eq). If the amine is a salt, add a base like Et₃N (1.5 eq) to liberate the free amine.

  • Heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).

  • Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure mono-amino substituted product.

For Di-substitution: Use >2.2 equivalents of the amine nucleophile and extend the reaction time as needed.

NucleophileStoichiometry (eq.)SolventConditionsExpected Product
Piperidine1.1Ethanol80 °C, 4hMono-substituted
Piperidine2.5Dioxane100 °C, 12hDi-substituted
Aniline1.2DMF120 °C, 24hMono-substituted
Morpholine2.5Ethanol80 °C, 10hDi-substituted
Protocol 2: Reaction with Thiol Nucleophiles (S-Substitution)

Thiols and their corresponding thiolates are excellent nucleophiles and react readily to form thioether derivatives.[12][13]

Materials & Reagents:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, ethanethiol)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Solvent: DMF, Acetonitrile (MeCN), or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiol (1.1 eq) to a solution of anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a base such as K₂CO₃ (1.5 eq) or NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise to generate the thiolate anion. Stir for 20-30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 1-6 hours).

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

NucleophileBaseSolventConditionsExpected Product
ThiophenolK₂CO₃DMFRT, 3hMono-substituted
EthanethiolNaHTHF0 °C to RT, 2hMono-substituted
4-ChlorothiophenolK₂CO₃DMF50 °C, 5hMono-substituted
Protocol 3: Reaction with Alkoxide/Phenoxide Nucleophiles (O-Substitution)

Reactions with alcohols and phenols require a base to generate the more potent alkoxide or phenoxide nucleophile.

Materials & Reagents:

  • This compound

  • Alcohol or Phenol nucleophile (e.g., phenol, methanol, benzyl alcohol)

  • Base: Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add NaH (1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of this compound (1.0 eq) in THF dropwise.

  • Warm the reaction to room temperature or heat gently (e.g., 50-60 °C) if necessary.

  • Monitor the reaction by TLC. These reactions can be slower than those with N- or S-nucleophiles.

  • Upon completion, cool the mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography.

NucleophileBaseSolventConditionsExpected Product
PhenolNaHTHFRT to 50 °C, 12hMono-substituted
MethanolNaHTHFRT, 8hMono-substituted
Benzyl AlcoholKOtBuDMFRT, 10hMono-substituted

Conclusion

This compound is a powerful and versatile electrophilic scaffold for the synthesis of diverse heterocyclic compounds. The protocols outlined in this guide demonstrate the straightforward nature of nucleophilic aromatic substitution on this substrate, providing researchers with reliable methods to generate mono- and di-substituted quinoxaline derivatives. By carefully controlling stoichiometry and reaction conditions, these methods enable the systematic exploration of chemical space, accelerating the discovery of new drug candidates and advanced functional materials.

References

Application Notes and Protocols for the Suzuki Cross-Coupling Functionalization of 2,3-Dichloro-6,7-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Quinoxalines

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of a wide array of biologically active compounds and functional materials.[1] These nitrogen-containing heterocycles are lauded for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2,3-dichloro-6,7-dimethylquinoxaline scaffold, in particular, serves as a versatile building block, with its two reactive chlorine atoms providing opportunities for tailored functionalization.[3][4] The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for creating carbon-carbon bonds, making it an indispensable tool for the derivatization of such heterocyclic systems.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Suzuki cross-coupling protocols to functionalize this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven experimental protocols for both mono- and di-functionalization, and present a comparative analysis of various catalytic systems.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or its ester) with an organic halide.[8][9][10] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a square planar palladium(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl halide and the nature of the palladium catalyst's ligands.[12]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid.[8]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[11]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 Base PdII_Diaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Organoboron Reagent (R-B(OR')_2) BoronicAcid->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Controlling Regioselectivity: Mono- vs. Di-functionalization

A key challenge in the functionalization of dihalogenated heterocycles like this compound is achieving selective mono-arylation or vinylation. The two chlorine atoms at the C2 and C3 positions exhibit different reactivities due to the electronic influence of the nitrogen atoms in the quinoxaline ring. Generally, the chlorine atom at the C2 position is more susceptible to nucleophilic attack. However, the reaction conditions, particularly the choice of palladium catalyst, ligands, base, and solvent, can be modulated to favor either mono- or di-substitution.[13][14][15][16]

Bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can sterically hinder the second oxidative addition, thus favoring mono-functionalization.[14][17] Conversely, less sterically demanding ligands and higher reaction temperatures tend to promote di-substitution.

Experimental Protocols

The following protocols provide a starting point for the Suzuki cross-coupling of this compound. Optimization of these conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: Selective Mono-arylation

This protocol is designed to favor the formation of the mono-arylated product.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated quinoxaline.

Protocol 2: Di-arylation

This protocol is optimized for the synthesis of the di-arylated product.

Reagents and Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)

  • Sodium carbonate (Na2CO3) (3.0 equivalents)

  • Toluene (anhydrous)

  • Ethanol

  • Water (deionized)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (2.5 mmol) in a mixture of toluene (10 mL), ethanol (2 mL), and a 2M aqueous solution of sodium carbonate (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization to yield the di-arylated quinoxaline.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst & Ligand - Base Solvent Add Solvent System Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Specified Temperature Inert->Heating Stirring Stir and Monitor (TLC/LC-MS) Heating->Stirring Cooldown Cool to Room Temperature Stirring->Cooldown Extraction Dilute and Perform Aqueous Extraction Cooldown->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Chromatography or Recrystallization Drying->Purification FinalProduct FinalProduct Purification->FinalProduct Characterize Product (NMR, MS)

Figure 2: A generalized experimental workflow for Suzuki cross-coupling.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst, ligand, base, and solvent significantly impacts the yield and selectivity of the Suzuki cross-coupling reaction. The following table summarizes typical conditions and expected outcomes for the functionalization of chloro-heterocycles, providing a valuable reference for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical OutcomeReference
Pd(OAc)2 (2)SPhos (4)K3PO4 (2.0)Dioxane/H2O80-90High selectivity for mono-arylation[11]
Pd(PPh3)4 (5)-Na2CO3 (2.0)Toluene/EtOH/H2O100-110Good yields for di-arylation[2]
PdCl2(dppf) (3)-K2CO3 (2.0)DMF100Effective for a range of arylboronic acids[18]
Pd2(dba)3 (1.5)XPhos (3)Cs2CO3 (2.0)THF60-70Mild conditions, good for sensitive substrates[18]
Pd(Amphos)2Cl2 (1)-K2CO3 (1.5)Dioxane90Tolerant to various functional groups

Troubleshooting and Key Considerations

  • Low Yields: Incomplete reactions can be due to catalyst deactivation, insufficient base, or low-quality reagents. Ensure all reagents are pure and solvents are anhydrous. Increasing the catalyst loading or trying a different ligand/base combination can be beneficial.

  • Side Reactions: Homocoupling of the boronic acid is a common side reaction. This can be minimized by using a slight excess of the boronic acid and ensuring an oxygen-free environment. Protodeboronation (loss of the boronic acid group) can also occur, particularly with heteroarylboronic acids.[19]

  • Poor Selectivity: To improve selectivity for mono-arylation, consider using a bulkier ligand, lower reaction temperatures, and a shorter reaction time. For di-arylation, a higher temperature, longer reaction time, and a less sterically hindered catalyst are generally preferred.

  • Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the functionalization of this compound. By carefully selecting the reaction conditions, researchers can achieve high yields and control the regioselectivity to synthesize either mono- or di-substituted quinoxaline derivatives. The protocols and data presented in this guide provide a solid foundation for the successful application of this powerful synthetic tool in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Dyes and Pigments from 2,3-Dichloro-6,7-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinoxaline Scaffold in Chromophore Design

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, not only for their significant biological activities but also for their utility as scaffolds in the development of functional dyes and pigments.[1] The electron-deficient nature of the pyrazine ring within the quinoxaline system makes it an excellent platform for chemical modification, particularly through nucleophilic aromatic substitution (SNAr) reactions.[1] The starting material, 2,3-Dichloro-6,7-dimethylquinoxaline, is a highly versatile precursor for the synthesis of a diverse array of chromophores. The two chlorine atoms at the 2 and 3 positions are activated for displacement by various nucleophiles, allowing for the strategic introduction of auxochromes and the extension of conjugation, which are key principles in dye chemistry.

This guide provides detailed protocols for the synthesis of two major classes of dyes from this compound: Arylamino-Substituted Dyes via direct nucleophilic substitution and Azo Dyes through a multi-step synthetic route. These protocols are designed for researchers, scientists, and professionals in drug development and materials science, offering both the practical steps and the underlying chemical rationale.

Part 1: Synthesis of Arylamino-Substituted Quinoxaline Dyes

The most direct route to synthesizing colored compounds from this compound is through the nucleophilic aromatic substitution of the chlorine atoms with aromatic amines. The resulting 2,3-bis(arylamino)-6,7-dimethylquinoxaline derivatives often exhibit intense color and interesting photophysical properties due to the intramolecular charge transfer (ICT) between the electron-donating amino groups and the electron-accepting quinoxaline core.

Causality Behind Experimental Choices:
  • Solvent: A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to ensure the solubility of the reactants and to facilitate the SNAr reaction, which often requires elevated temperatures.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃), is employed to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the amine nucleophile.

  • Temperature: The reaction is typically heated to promote the substitution reaction. The electron-withdrawing nature of the quinoxaline ring activates the chlorine atoms for substitution, but elevated temperatures are often necessary to achieve a reasonable reaction rate.

Experimental Workflow: Nucleophilic Aromatic Substitution

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 2,3-Dichloro-6,7- dimethylquinoxaline B Aromatic Amine (2.2 eq) C Base (e.g., K₂CO₃) (2.5 eq) D Solvent (e.g., DMF) E Combine reactants in a round-bottom flask D->E F Heat with stirring (e.g., 120-150 °C) E->F G Monitor by TLC F->G H Cool to room temperature G->H I Pour into ice-water H->I J Collect precipitate by filtration I->J K Wash with water and cold ethanol J->K L Recrystallize or perform column chromatography K->L M Obtain pure dye L->M G cluster_0 Step 1: Mono-amination cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling cluster_3 Purification A 2,3-Dichloro-6,7- dimethylquinoxaline B Ammonia source A->B C Synthesis of 2-Amino-3-chloro- 6,7-dimethylquinoxaline B->C D Amino-quinoxaline C->D E NaNO₂ / HCl (0-5 °C) D->E F Formation of Diazonium Salt E->F G Diazonium Salt F->G H Coupling Component (e.g., N,N-dimethylaniline) G->H I Formation of Azo Dye H->I J Precipitation I->J K Filtration & Washing J->K L Recrystallization K->L M Pure Azo Dye L->M

References

Application Notes & Protocols: 2,3-Dichloro-6,7-dimethylquinoxaline as a Foundational Building Block for Advanced Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the strategic utilization of 2,3-Dichloro-6,7-dimethylquinoxaline (CAS: 63810-80-0) in the synthesis of high-performance materials for organic electronics. We delve into the causality behind its selection as a premier building block, offering detailed, field-proven protocols for the synthesis of key derivatives and their integration into functional devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The protocols are designed to be self-validating, emphasizing mechanistic understanding and reproducible outcomes.

The Strategic Importance of this compound

This compound is a versatile heterocyclic compound that has emerged as a powerhouse in the design of novel π-conjugated systems for organic electronics.[1][2] Its value stems from a unique combination of intrinsic electronic properties and synthetic accessibility.

  • Electron-Deficient Core: The quinoxaline moiety is inherently electron-deficient due to the presence of two nitrogen atoms in the aromatic system.[3][4] This characteristic is fundamental for creating materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical requirement for efficient electron injection and transport in electronic devices.[5]

  • Reactive Sites for Functionalization: The two chlorine atoms at the 2 and 3 positions are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[6][7] This allows for the precise and systematic introduction of a wide array of electron-donating or electron-withdrawing groups, enabling the fine-tuning of the material's optoelectronic properties, including its energy gap, emission color, and charge carrier mobility.[5][8]

  • Enhanced Solubility and Morphology: The peripheral methyl groups at the 6 and 7 positions enhance the solubility of the molecule and its derivatives in common organic solvents. This is crucial for solution-based processing techniques like spin-coating and printing, which are essential for low-cost, large-area device fabrication.[9] Furthermore, these non-planar groups can influence the solid-state packing of the molecules, which has a profound impact on charge transport efficiency.

  • Thermal and Chemical Stability: The rigid, aromatic structure of the quinoxaline ring imparts excellent thermal and electrochemical stability to its derivatives, a key prerequisite for long-lasting and reliable organic electronic devices.[8][10]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 63810-80-0[11]
Molecular Formula C₁₀H₈Cl₂N₂[11]
Molecular Weight 227.09 g/mol [11]
Appearance White to off-white solid[12]
Melting Point 178-180 °C[12]

Applications in Organic Electronic Devices

The unique structural and electronic features of this compound make it an ideal precursor for several classes of organic electronic materials.

A. Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs

The Donor-Acceptor (D-A) architecture is a cornerstone of modern materials design for high-efficiency OLEDs.[10][13] By coupling electron-donating moieties to an electron-accepting core, it is possible to spatially separate the Highest Occupied Molecular Orbital (HOMO) and the LUMO. This separation minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), enabling efficient harvesting of non-emissive triplet excitons back into emissive singlet excitons via a process called reverse intersystem crossing (RISC).[14][15][16] This process, known as Thermally Activated Delayed Fluorescence (TADF), allows for theoretical internal quantum efficiencies of nearly 100%.[14]

In this context, this compound serves as an exemplary acceptor core. The dichloro positions are synthetically substituted with donor units (e.g., carbazole, phenoxazine, or triphenylamine derivatives) to create D-A-D type TADF emitters.

TADF_Concept cluster_0 TADF Emitter Synthesis cluster_1 Energy Level Engineering Quin This compound (Acceptor Core) Coupling Pd-Catalyzed Cross-Coupling Quin->Coupling Donor Donor Moiety (e.g., Carbazole-boronic ester) Donor->Coupling TADF D-A-D TADF Emitter Coupling->TADF HOMO HOMO (Localized on Donor) LUMO LUMO (Localized on Acceptor) Gap Small ΔEST (Efficient RISC) HOMO->Gap LUMO->Gap

Caption: From Building Block to Function in TADF Emitters.

B. N-Type Semiconductors for Organic Field-Effect Transistors (OFETs)

The strong electron-accepting nature of the quinoxaline unit positions its derivatives as promising candidates for n-type (electron-transporting) semiconductors in OFETs.[3][5] For this application, the 2,3-dichloro precursor can be functionalized with other electron-withdrawing groups or used to create extended, planar π-conjugated systems. The planarity and rigidity of the resulting molecules are crucial for promoting strong intermolecular π-π stacking in the solid state, which facilitates efficient charge transport and leads to high electron mobility.[17][18]

Experimental Protocols

Disclaimer: All procedures should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). All reagents are commercially available unless otherwise noted.

Protocol 1: Synthesis of this compound

This protocol describes the foundational synthesis from commercially available precursors. It is a two-step, one-pot procedure.

  • Rationale: This synthesis first involves the condensation of a diamine with a dicarbonyl compound (oxalic acid) to form the heterocyclic quinoxaline ring. The subsequent chlorination step with phosphorus oxychloride replaces the hydroxyl groups with chlorine atoms, yielding the reactive building block.[12]

  • Materials:

    • 4,5-Dimethyl-1,2-phenylenediamine (1.0 eq.)

    • Oxalic acid (1.1 eq.)

    • Phosphorus oxychloride (POCl₃) (10.0 eq.)

    • Toluene

    • Ice water

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 4,5-dimethyl-1,2-phenylenediamine (1 eq.) and toluene.

    • Add oxalic acid (1.1 eq.) to the mixture.

    • Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 4-6 hours. During this time, the intermediate 6,7-dimethylquinoxaline-2,3-diol will precipitate.

    • Cool the reaction mixture to room temperature. Carefully add phosphorus oxychloride (10 eq.) dropwise.

    • Heat the mixture to reflux again and maintain for 12 hours. The reaction mixture should become a clear solution.

    • Cool the flask in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture into a beaker of ice water with vigorous stirring. A precipitate will form.

    • Filter the solid product using a Büchner funnel and wash thoroughly with cold water.

    • Neutralize the product by washing with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with water.

    • Dry the crude product under vacuum. Recrystallize from ethanol or purify by column chromatography (silica gel, hexane:ethyl acetate) to yield the pure white solid.

  • Validation:

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Verify the melting point (178-180 °C).[12]

Protocol 2: Synthesis of a D-A-D TADF Emitter via Suzuki Coupling

This protocol details the synthesis of a representative TADF emitter by coupling a carbazole-based donor to the quinoxaline acceptor core.

  • Rationale: The Suzuki coupling is a robust and high-yielding palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide (the dichloroquinoxaline) and an organoboron compound (the donor-boronic ester). It is a cornerstone of π-conjugated material synthesis.

  • Materials:

    • This compound (1.0 eq.)

    • 9-Phenyl-9H-carbazole-3-boronic acid pinacol ester (2.2 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium carbonate (K₂CO₃), 2M aqueous solution

    • Toluene and Ethanol (3:1 mixture)

    • Nitrogen or Argon gas (for inert atmosphere)

  • Procedure:

    • Set up a Schlenk flask containing a magnetic stir bar. Add this compound (1.0 eq.), the carbazole-boronic ester (2.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).

    • Seal the flask, and evacuate and backfill with inert gas three times.

    • Using a syringe, add the degassed 3:1 toluene/ethanol solvent mixture, followed by the degassed 2M K₂CO₃ solution (4.0 eq.).

    • Heat the reaction mixture to 90 °C and stir for 24 hours under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. Further purification for device-grade material can be achieved by temperature-gradient sublimation.

  • Validation:

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the successful double substitution.

    • Analyze photophysical properties (UV-Vis, PL) to confirm the D-A charge-transfer character.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_validation Validation & Characterization start Combine Reactants (Quinoxaline, Boronic Ester, Pd Catalyst) inert Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) start->inert solvent Add Degassed Solvents & Base inert->solvent reflux Heat & Stir (e.g., 90 °C, 24h) solvent->reflux workup Aqueous Workup (Extraction & Washing) reflux->workup purify Purification (Column Chromatography) workup->purify sublime Final Purification (Sublimation for Devices) purify->sublime nmr ¹H & ¹³C NMR sublime->nmr ms Mass Spectrometry sublime->ms pl Photophysical Analysis (UV-Vis, PL, PLQY) sublime->pl cv Electrochemical Analysis (Cyclic Voltammetry) sublime->cv

Caption: Workflow for TADF Emitter Synthesis and Validation.

Device Fabrication & Characterization Protocol

Protocol 3: Fabrication of a Solution-Processed OLED

This protocol outlines the fabrication of a multilayer OLED using the synthesized TADF emitter in a host-guest system.

  • Rationale: The device architecture is designed to facilitate efficient injection and transport of both holes and electrons, ensuring they recombine within the emissive layer (EML) to generate light. Each layer performs a specific function, and the energy levels must be aligned for optimal performance.[19]

  • Device Structure: ITO / PEDOT:PSS / EML (TADF Emitter:Host) / ETL / LiF / Al

  • Procedure:

    • Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before use.

    • Hole Injection Layer (HIL): In a nitrogen-filled glovebox, spin-coat a filtered aqueous solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) onto the ITO substrate. Anneal at 140 °C for 15 minutes to remove residual water.

    • Emissive Layer (EML): Prepare a solution of the synthesized TADF emitter (guest) and a host material (e.g., mCP, TCTA) in a suitable solvent like toluene or chlorobenzene. The typical doping concentration for the emitter is 5-15 wt%. Spin-coat this solution onto the PEDOT:PSS layer and anneal.

    • ETL and Cathode Deposition: Transfer the substrate into a high-vacuum (<10⁻⁶ Torr) thermal evaporator. Sequentially deposit the Electron Transport Layer (ETL, e.g., TPBi), a thin Electron Injection Layer (EIL, e.g., LiF, ~1 nm), and the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area.

    • Encapsulation: Encapsulate the device using a glass lid and UV-cured epoxy resin to protect it from oxygen and moisture.

OLED_Structure cluster_0 OLED Device Stack Light Light Emission Glass Glass Substrate Glass->Light ITO ITO (Anode) ITO->Glass HIL PEDOT:PSS (HIL) HIL->ITO EML EML (TADF Emitter in Host) EML->HIL ETL ETL (e.g., TPBi) ETL->EML EIL LiF (EIL) EIL->ETL Al Al (Cathode) Al->EIL

Caption: Typical Multi-layer OLED Device Architecture.

Table 2: Representative Performance of Quinoxaline-Based OLEDs

The performance of devices can vary significantly based on the specific molecular structure, host material, and device architecture.

Emitter TypeHostMax. External Quantum Efficiency (EQE)Emission ColorReference
D-A-D (Quinoxaline Acceptor)Exciplex Host7.0%Deep Red[13]
D-A-D (Quinoxaline Acceptor)Non-doped4.5%Deep Red[13]
Bipolar Host (Quinoxaline-based)Phosphorescent Dopant25.6%Deep Red[10]

References

Application Notes and Protocols for the Herbicidal Bioassay of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Quinoxaline Derivatives in Weed Management

Quinoxaline derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent herbicidal effects.[1][2][3] For researchers and drug development professionals in the agrochemical sector, understanding the herbicidal potential of novel quinoxaline molecules is paramount. This requires robust, reproducible, and insightful bioassay protocols. This guide provides a comprehensive framework for evaluating the herbicidal efficacy of quinoxaline derivatives, from initial screening to dose-response characterization. We will delve into the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reliable data.

A notable mechanism of action for some herbicidal quinoxaline derivatives is the inhibition of protoporphyrinogen oxidase (PPO).[1][2][3] PPO is a key enzyme in the chlorophyll and heme biosynthetic pathway. Its inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates singlet oxygen radicals.[3] These highly reactive oxygen species cause rapid lipid peroxidation and cell membrane disruption, leading to cell leakage, necrosis, and ultimately, plant death.[1][3][4] This mode of action often results in rapid, visible symptoms, such as chlorosis and necrosis, within hours or a few days of application.[4]

Part 1: Pre-Emergence Herbicidal Bioassay

The pre-emergence bioassay is designed to evaluate the ability of a compound to inhibit seed germination or the growth of seedlings before they emerge from the soil.[5] This is a critical test for herbicides intended for soil application to control weeds before they can compete with crops.[5]

Experimental Workflow: Pre-Emergence Bioassay

Pre_Emergence_Workflow cluster_prep Preparation cluster_application Application & Incubation cluster_analysis Data Collection & Analysis P1 Prepare Quinoxaline Stock Solutions A1 Incorporate Herbicide into Soil at Various Doses P1->A1 P2 Select and Prepare Test Soil P2->A1 P3 Select and Prepare Weed Seeds A2 Sow Seeds in Treated Soil P3->A2 A1->A2 A3 Incubate under Controlled Conditions (Light, Temp, Humidity) A2->A3 D1 Assess Seedling Emergence and Growth A3->D1 D2 Record Phytotoxicity Symptoms D1->D2 D3 Perform Dose-Response Analysis (IC50) D2->D3

Caption: Workflow for the pre-emergence herbicidal bioassay of quinoxaline derivatives.

Detailed Protocol: Pre-Emergence Bioassay

1. Materials and Reagents:

  • Quinoxaline derivatives

  • Acetone or DMSO (for stock solution preparation)

  • Tween® 20 or similar surfactant

  • Standard potting mix or field soil (autoclaved to eliminate existing seeds and pathogens)

  • Seeds of monocot and dicot weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail), Abutilon theophrasti (velvetleaf))

  • Pots or trays for planting

  • Controlled environment growth chamber or greenhouse

  • Analytical balance

  • Volumetric flasks and pipettes

  • Spray chamber or equipment for uniform soil treatment

2. Preparation of Herbicide Stock and Working Solutions:

  • Stock Solution (e.g., 10,000 ppm): Accurately weigh the quinoxaline derivative and dissolve it in a minimal amount of a suitable solvent like acetone or DMSO. Bring to the final volume with distilled water containing a surfactant (e.g., 0.1% Tween® 20) to aid in dispersion.

  • Working Solutions: Prepare a series of dilutions from the stock solution to achieve the desired range of concentrations for the dose-response study. The concentrations should be selected to span from no effect to complete inhibition of germination or growth. A logarithmic series of concentrations is often effective.

3. Experimental Procedure:

  • Soil Treatment: The chosen soil should be uniformly treated with the herbicide solutions. This can be achieved by spraying the solution onto a thin layer of soil and then thoroughly mixing it. Ensure a control group is prepared with the solvent and surfactant solution only.

  • Planting: Fill pots or trays with the treated soil. Sow a predetermined number of seeds of the selected weed species at a uniform depth.

  • Incubation: Place the pots in a controlled environment with optimal conditions for seed germination and plant growth (e.g., 25-28°C, 16-hour photoperiod, adequate humidity). Water as needed, being careful not to overwater.

  • Data Collection: After a set period (e.g., 14-21 days), assess the following parameters:

    • Germination Rate (%): Count the number of emerged seedlings in each pot and compare it to the control.

    • Growth Inhibition (%): Measure the shoot and/or root length of the emerged seedlings and compare them to the control.

    • Phytotoxicity Symptoms: Record any visible signs of injury, such as chlorosis, necrosis, or malformations.

4. Data Analysis:

  • Calculate the percent inhibition for each concentration relative to the control.

  • Plot the percent inhibition against the logarithm of the herbicide concentration.

  • Use a non-linear regression model, such as the log-logistic model, to fit the dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of germination or growth).[6][7]

Part 2: Post-Emergence Herbicidal Bioassay

The post-emergence bioassay evaluates the herbicidal activity of a compound when applied directly to emerged, actively growing plants.[5] This is crucial for herbicides designed to control existing weeds in crops.

Experimental Workflow: Post-Emergence Bioassay

Post_Emergence_Workflow cluster_prep Preparation cluster_application Application & Incubation cluster_analysis Data Collection & Analysis P1 Prepare Quinoxaline Stock Solutions A1 Apply Herbicide to Foliage at Various Doses P1->A1 P2 Grow Test Plants to a Specific Stage P2->A1 A2 Incubate under Controlled Conditions (Light, Temp, Humidity) A1->A2 D1 Assess Phytotoxicity and Growth Inhibition A2->D1 D2 Measure Fresh/Dry Weight D1->D2 D3 Perform Dose-Response Analysis (GR50/ED50) D2->D3

Caption: Workflow for the post-emergence herbicidal bioassay of quinoxaline derivatives.

Detailed Protocol: Post-Emergence Bioassay

1. Materials and Reagents:

  • Same as for the pre-emergence bioassay, with the addition of a laboratory spray chamber for uniform application.

2. Preparation of Herbicide Solutions:

  • Prepare stock and working solutions as described for the pre-emergence assay. The inclusion of a surfactant is particularly important for post-emergence applications to ensure proper wetting of the leaf surface.

3. Experimental Procedure:

  • Plant Growth: Sow seeds of the selected weed species in pots containing untreated soil and grow them in a controlled environment until they reach a specific growth stage (e.g., 2-3 true leaves).[8]

  • Herbicide Application: Uniformly spray the plants with the different concentrations of the quinoxaline derivative solutions using a laboratory spray chamber. Ensure a control group is sprayed with the solvent and surfactant solution only.

  • Incubation: Return the treated plants to the controlled environment and observe them for a set period (e.g., 14-21 days).

  • Data Collection:

    • Visual Assessment: At regular intervals, visually assess the percentage of plant injury (phytotoxicity), including symptoms like chlorosis, necrosis, and stunting, on a scale of 0% (no effect) to 100% (plant death).

    • Growth Inhibition: At the end of the experiment, harvest the above-ground plant material, and measure the fresh weight. Dry the plant material in an oven to determine the dry weight.

4. Data Analysis:

  • Calculate the percent growth reduction for each concentration based on the fresh or dry weight of the treated plants compared to the control.

  • Plot the percent growth reduction against the logarithm of the herbicide dose.

  • Use a non-linear regression model, such as the log-logistic model, to fit the dose-response curve and determine the GR50 (dose causing 50% growth reduction) or ED50 (effective dose for 50% effect).[9]

Part 3: Data Presentation and Interpretation

Dose-Response Data Summary

The following tables provide an example of how to summarize the dose-response data for a hypothetical quinoxaline derivative (QD-1) against two common weed species.

Table 1: Pre-Emergence Bioassay Results for QD-1

Weed SpeciesIC50 (µM)95% Confidence IntervalSlope (b)
Amaranthus retroflexus12.510.2 - 15.32.1
Echinochloa crus-galli28.724.1 - 34.21.8

Table 2: Post-Emergence Bioassay Results for QD-1

Weed SpeciesGR50 (g a.i./ha)95% Confidence IntervalSlope (b)
Abutilon theophrasti55.448.9 - 62.72.5
Setaria faberi110.295.8 - 126.72.0

Interpretation of Results:

  • IC50/GR50 Values: Lower IC50 or GR50 values indicate higher herbicidal activity. In the examples above, QD-1 is more potent against the broadleaf weeds (Amaranthus retroflexus and Abutilon theophrasti) than the grass weeds (Echinochloa crus-galli and Setaria faberi).

  • Slope (b): The slope of the dose-response curve indicates the steepness of the response to increasing herbicide concentration. A steeper slope suggests a more rapid increase in herbicidal effect with a small increase in dose.

Part 4: Causality and Trustworthiness in Experimental Design

  • Controls are Non-Negotiable: The inclusion of an untreated control (no herbicide) and a vehicle control (solvent and surfactant only) is essential to ensure that the observed effects are due to the quinoxaline derivative and not other components of the spray solution or environmental factors.

  • Replication and Randomization: Each treatment and control should be replicated (typically 3-5 times) to account for biological variability. The placement of pots within the growth chamber or greenhouse should be randomized to minimize the effects of any environmental gradients.

  • Standardized Conditions: Maintaining consistent environmental conditions (light, temperature, humidity, and watering) is crucial for the reproducibility of the results. Any variations can significantly impact plant growth and their response to the herbicide.

  • Selection of Test Species: A range of both monocot (grass) and dicot (broadleaf) weed species should be tested to determine the spectrum of activity of the quinoxaline derivative.[10] It is also beneficial to include a crop species to assess for potential selectivity.

  • Statistical Rigor: The use of appropriate statistical models for dose-response analysis, such as the log-logistic model, provides a robust and objective method for determining IC50/GR50 values and comparing the potency of different compounds.[6][7]

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the herbicidal activity of novel quinoxaline derivatives. By adhering to these detailed methodologies and understanding the scientific principles behind them, researchers can generate reliable and reproducible data to guide the development of new and effective weed management solutions. The emphasis on proper controls, replication, and rigorous statistical analysis ensures the trustworthiness and scientific integrity of the findings.

References

Application Note: Probing the Kinase Inhibitory Landscape of 2,3-Dichloro-6,7-dimethylquinoxaline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is recognized as a "privileged scaffold" in medicinal chemistry. This core is present in numerous compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] A particularly promising area is their role as protein kinase inhibitors.[6][7][8] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.

Quinoxaline derivatives have been successfully developed as inhibitors for various kinases, including Apoptosis signal-Regulated Kinase 1 (ASK1) and Janus Kinases (JAKs).[7][9] The planar, aromatic nature of the quinoxaline core allows it to form key interactions within the ATP-binding pocket of kinases, often mimicking the adenine moiety of ATP. Substitutions on this core structure provide a vector for modifying potency, selectivity, and pharmacokinetic properties.

This application note presents a comprehensive guide to conducting structure-activity relationship (SAR) studies on a specific series of quinoxaline analogs derived from the versatile starting material, 2,3-dichloro-6,7-dimethylquinoxaline. We will outline the synthetic strategy, provide detailed protocols for in vitro biological evaluation, and describe in silico computational methods to rationalize and predict compound activity. This integrated approach is designed to accelerate the identification and optimization of novel kinase inhibitor candidates.

Part 1: Synthesis of 2,3-Disubstituted-6,7-dimethylquinoxaline Analogs

The synthetic approach begins with the well-established condensation of a substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core.[4][10] For this series, 4,5-dimethylbenzene-1,2-diamine serves as the precursor. The resulting 2,3-dihydroxy-6,7-dimethylquinoxaline can then be chlorinated to yield the key intermediate, this compound. This dichlorinated intermediate is an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions, allowing for the systematic introduction of diverse functionalities at the 2- and 3-positions.[11]

Synthetic Workflow Diagram

G cluster_0 Core Synthesis cluster_1 Analog Derivatization (SNAr) A 4,5-Dimethylbenzene-1,2-diamine + Oxalic Acid B 6,7-Dimethylquinoxaline-2,3-diol A->B Condensation (e.g., HCl, heat) C This compound (Key Intermediate) B->C Chlorination (e.g., POCl3) E Monosubstituted Analog (2-Substituted-3-chloro) C->E 1 eq. Nucleophile Controlled Temp. G Disubstituted Analog (Symmetrical or Asymmetrical) C->G >2 eq. Nucleophile (for Symmetrical) D R1-Nucleophile (e.g., R-NH2, R-OH, R-SH) D->E E->G 2nd Nucleophile F R2-Nucleophile (e.g., R'-NH2, R'-OH, R'-SH) F->G

Caption: Synthetic pathway for 2,3-disubstituted-6,7-dimethylquinoxaline analogs.

Protocol 1: General Procedure for Nucleophilic Substitution
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or EtOH)[12], add the desired nucleophile (e.g., an amine, alcohol, or thiol, 1.1 eq for monosubstitution or 2.2 eq for symmetrical disubstitution).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-3.0 eq) to scavenge the HCl byproduct.[12]

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 150°C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration. If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired analog.

  • Characterization: Confirm the structure and purity of the final compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: In Vitro Biological Evaluation

The primary goal of the SAR study is to determine how structural modifications affect biological activity. For kinase inhibitors, the two most fundamental assessments are direct enzyme inhibition and cellular antiproliferative activity.

Protocol 2: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal assay suitable for virtually any kinase.[9]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP concentration and thus to the kinase activity.

Workflow Diagram:

G A Step 1: Kinase Reaction Kinase + Substrate + ATP + Inhibitor B Step 2: Terminate & Deplete ATP Add ADP-Glo™ Reagent A->B Incubate C Step 3: Convert ADP to ATP Add Kinase Detection Reagent B->C Incubate D Step 4: Detect Light Luciferase/Luciferin Reaction C->D E Luminescent Signal ∝ Kinase Activity D->E

Caption: Workflow for the ADP-Glo™ luminescent kinase assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase solution (e.g., ASK1) and 40 nL of the test compound solution.[9]

  • Initiate Reaction: Add 2.5 µL of a solution containing the kinase substrate and ATP to each well to start the reaction. Include "no enzyme" and "no inhibitor" (DMSO only) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13] It is widely used to evaluate the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[10][14][15]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[14] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[15][16]

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[14][16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[14][16]

  • Data Acquisition: Gently shake the plate for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.

Part 3: In Silico SAR Analysis and Lead Optimization

Computational methods are indispensable for accelerating drug discovery by providing insights into ligand-protein interactions and predicting the activity of new designs.[17][18][19][20]

Representative SAR Data Table

To illustrate the output of these studies, the following table presents hypothetical data for a series of 2,3-disubstituted-6,7-dimethylquinoxaline analogs.

Compound IDR¹ SubstituentR² SubstituentASK1 IC₅₀ (nM)A549 GI₅₀ (µM)
Parent -Cl-Cl>10,000>100
A-1 -NH(CH₃)-Cl8,50075.2
A-2 -NH(Cyclopropyl)-Cl4,20041.8
A-3 4-Morpholinyl-Cl98015.5
B-1 4-Morpholinyl4-Morpholinyl4508.1
B-2 4-Morpholinyl-NH(CH₃)62011.3
B-3 4-Morpholinyl3-aminopyrrolidinyl75 1.2

Interpretation of Hypothetical SAR:

  • Initial Hit: Substitution of one chlorine with small amines (A-1, A-2) shows weak activity. The introduction of a morpholine ring (A-3) significantly improves potency, suggesting a favorable interaction in a specific sub-pocket of the kinase.

  • Symmetrical vs. Asymmetrical: The symmetrical dimorpholinyl analog (B-1) is more potent than the monosubstituted A-3, but the asymmetrical analog B-3, featuring a basic amine on a pyrrolidine ring, shows the most potent activity. This suggests the second substituent can access a region amenable to hydrogen bonding or ionic interactions.

  • Lead Compound: Compound B-3 emerges as the lead candidate for further optimization due to its potent enzymatic inhibition and cellular activity.

Protocol 4: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[21][22] It is a powerful tool for understanding binding modes and guiding SAR.[18][23]

Workflow Diagram:

G A 1. Prepare Receptor (e.g., ASK1 PDB structure) Remove water, add hydrogens C 3. Define Binding Site Specify grid box around ATP pocket A->C B 2. Prepare Ligand (e.g., Compound B-3) Generate 3D structure, assign charges D 4. Run Docking Simulation (AutoDock Vina) B->D C->D E 5. Analyze Results Binding poses, scoring function, key interactions D->E

Caption: General workflow for molecular docking using AutoDock Vina.

Step-by-Step Procedure:

  • Receptor Preparation: Obtain a high-resolution crystal structure of the target kinase (e.g., ASK1) from the Protein Data Bank (PDB). Using software like AutoDock Tools (ADT), remove water molecules, add polar hydrogens, and assign partial charges to create a receptor.pdbqt file.[21][24]

  • Ligand Preparation: Generate a 3D structure of the ligand (e.g., compound B-3) using a chemical drawing program. Use ADT or a similar tool to assign rotatable bonds and save it as a ligand.pdbqt file.[21]

  • Grid Box Generation: Define the search space for docking by creating a grid box that encompasses the ATP-binding site of the kinase.[24]

  • Docking Execution: Run the AutoDock Vina program from the command line, specifying the receptor, ligand, and grid box configuration files.[24][25] Vina will perform a conformational search and score the resulting poses.

  • Pose Analysis: Visualize the top-ranked docking poses in a molecular graphics program (e.g., PyMOL, Chimera). Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and kinase active site residues to rationalize the observed SAR.

Protocol 5: Pharmacophore Modeling

A pharmacophore is an abstract representation of the steric and electronic features necessary for optimal molecular interactions with a specific biological target.[26] Pharmacophore models can be used for virtual screening to identify novel scaffolds or to guide lead optimization.[27]

Types of Models:

  • Ligand-Based: Generated from a set of known active molecules when the receptor structure is unknown.[26]

  • Structure-Based: Derived from the key interaction points within the ligand-receptor complex.[26][27]

Step-by-Step Procedure (Structure-Based):

  • Identify Key Interactions: Using the docked pose of the most potent compound (B-3), identify the essential interactions with the kinase active site (e.g., H-bond donors/acceptors, hydrophobic centers, aromatic rings).

  • Generate Pharmacophore Features: Use software like LigandScout or MOE to abstract these interaction points into pharmacophoric features with defined locations and tolerances.[28][29]

  • Model Validation: Validate the model by testing its ability to distinguish known active compounds from inactive decoys.

  • Application: Use the validated pharmacophore model as a 3D query to screen virtual compound libraries for molecules that match the required features, potentially identifying novel and diverse chemical scaffolds for synthesis and testing.

Conclusion and Future Directions

This application note provides a comprehensive framework for executing a structure-activity relationship study on this compound analogs as potential kinase inhibitors. By integrating chemical synthesis, in vitro biological assays, and in silico modeling, researchers can efficiently navigate the hit-to-lead optimization process. The hypothetical SAR data and detailed protocols serve as a practical guide for designing compound libraries, evaluating their biological effects, and understanding their mechanism of action at a molecular level.

Future work on promising leads, such as compound B-3, would involve expanding the SAR around the pyrrolidine moiety, profiling for kinase selectivity across a broad panel, and initiating studies to assess ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to determine their potential as clinical drug candidates.[30][31][32][33]

References

Application Note: 2,3-Dichloro-6,7-dimethylquinoxaline as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This relies heavily on the use of well-characterized reference standards. This document provides a comprehensive technical guide on the application of 2,3-dichloro-6,7-dimethylquinoxaline as a reference standard for analytical purposes. Quinoxaline derivatives are a significant class of heterocyclic compounds with broad biological activities, making them common scaffolds in drug discovery.[1][2][3] this compound, a key synthetic intermediate, serves as an essential tool for the accurate quantification of active pharmaceutical ingredients (APIs), impurity profiling, and the validation of analytical methods.[4] This guide details its physicochemical properties, provides step-by-step protocols for its use in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and outlines method validation strategies in accordance with ICH guidelines.

Introduction to this compound

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, is a privileged structure in medicinal chemistry.[1] The derivatization of this core structure leads to compounds with a wide spectrum of therapeutic applications. This compound (CAS 63810-80-0) is a versatile chemical intermediate used in the synthesis of more complex molecules, including potential anti-cancer and anti-inflammatory agents.[4] Its stability and distinct chemical structure make it an ideal candidate for use as a reference standard.

A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and concentration of other substances. In regulated environments, using a reliable reference standard is a non-negotiable aspect of ensuring product quality and patient safety. This compound's role is critical in developing and validating analytical procedures for novel quinoxaline-based drug candidates, allowing for precise and reproducible measurements.

Physicochemical & Handling Profile

A thorough understanding of the reference standard's properties is the foundation of its correct application.

Key Properties

The essential physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 63810-80-0[4][5]
Molecular Formula C₁₀H₈Cl₂N₂[4][5][6]
Molecular Weight 227.09 g/mol [4][5][6]
Appearance Light brown to beige solid[4]
Melting Point 178 °C[7]
Purity ≥ 95% (as determined by HPLC)[4]
Solubility Soluble in organic solvents such as DMF and Chloroform.[8]
Storage Conditions Store at 0-8 °C in a tightly sealed container.[4]
Synthesis Insight

Understanding the synthesis of a reference standard can provide insights into potential impurities. A common route for preparing this compound is through a one-pot reaction starting from 4,5-dimethyl-1,2-phenylenediamine, which is first reacted with oxalic acid and subsequently with a chlorinating agent like phosphorus oxychloride.[7] Potential impurities could include starting materials, mono-chlorinated species, or other reaction byproducts.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound, appropriate safety measures are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar chloro-quinoxalines should be considered for safe handling.[9][10]

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Toxic if swallowed.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle only in a well-ventilated area or under a chemical fume hood.[9][10]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[4][11] The recommended storage temperature is between 0-8 °C to ensure long-term stability.[4]

Application Protocols in Analytical Chemistry

The primary utility of this compound is as a reference standard for chromatographic techniques. Below are detailed protocols for its application in HPLC and GC.

Protocol 1: Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol describes a general method for using the standard to create a calibration curve for the quantification of a related quinoxaline-based analyte.

3.1.1. Principle Reverse-phase HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase (e.g., C18) retains hydrophobic compounds longer than polar ones when a polar mobile phase is used. UV detection is suitable for quinoxalines due to their chromophoric nature.[12]

3.1.2. Materials & Instrumentation

  • Reference Standard: this compound

  • Solvents: HPLC-grade Acetonitrile (ACN) and purified water

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

3.1.3. Step-by-Step Methodology

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This is Stock Solution A.

  • Intermediate Standard Solution (100 µg/mL): Pipette 2.5 mL of Stock Solution A into a 25 mL volumetric flask and dilute to volume with the mobile phase. This is Stock Solution B.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting appropriate volumes of Stock Solution B with the mobile phase. A minimum of five concentration levels is recommended for establishing linearity.[13]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm (or the λmax of the target analyte)

    • Run Time: 10 minutes

  • System Suitability Test (SST): Before analysis, inject the mid-point calibration standard (e.g., 25 µg/mL) six times. The system is deemed ready if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor for the peak is ≤ 2.0.[14]

  • Analysis: Inject the prepared calibration standards in order from lowest to highest concentration. Construct a calibration curve by plotting peak area versus concentration. The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.999.

3.1.4. Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Reference Standard stock Prepare Stock Solution (A) weigh->stock intermediate Prepare Intermediate Solution (B) stock->intermediate cal Create Calibration Standards intermediate->cal sst System Suitability Test (SST) cal->sst hplc HPLC Analysis (Inject Standards) sst->hplc curve Generate Calibration Curve hplc->curve quant Quantify Unknown Sample curve->quant

Figure 1: Standard workflow for quantitative analysis using an external reference standard.
Protocol 2: Impurity Profiling by Gas Chromatography (GC)

This protocol outlines the use of the standard for identifying and semi-quantifying related impurities, particularly useful for volatile or semi-volatile compounds.

3.2.1. Principle GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[15] For halogenated compounds, an Electron Capture Detector (ECD) offers high sensitivity, while a Mass Spectrometer (MS) provides structural information for definitive identification.[15][16]

3.2.2. Materials & Instrumentation

  • Reference Standard: this compound

  • Solvent: High-purity Toluene or Dichloromethane

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Instrumentation: GC system with an ECD or MS detector, split/splitless injector, and autosampler.

3.2.3. Step-by-Step Methodology

  • Standard Preparation (10 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. Perform a further 1:10 dilution to achieve a final concentration of 10 µg/mL.

  • Sample Preparation: Dissolve the test article in the same solvent to a known concentration (e.g., 1 mg/mL).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or appropriate split ratio)

    • Carrier Gas: Helium or Nitrogen, constant flow at 1.2 mL/min

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Detector Temperature: 300 °C (for ECD) or MS transfer line at 280 °C

  • Analysis:

    • Inject the standard solution to determine its retention time and response.

    • Inject the sample solution.

    • Identify the main peak corresponding to the analyte. Any other peaks are potential impurities. The peak corresponding to the this compound standard can be identified by its retention time.

  • Quantification (Area Percent): Impurities can be semi-quantified using the area percent method, assuming a similar response factor to the main analyte. For more accurate quantification, a standard for each impurity is required.

Role in Analytical Method Validation

The validation of an analytical procedure is the documented process that establishes its suitability for its intended purpose.[13] According to the International Council for Harmonisation (ICH) guidelines Q2(R2), a well-characterized reference standard is indispensable for this process.[17][18]

4.1. Validation Parameters The reference standard is used to assess the following core performance characteristics:

  • Accuracy: Determined by spiking a sample matrix or placebo with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The closeness of the measured value to the true value is expressed as percent recovery.[13][14]

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. This is assessed by performing multiple analyses of a homogenous sample spiked with the standard.[14]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[14]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is demonstrated by analyzing the series of calibration standards prepared from the reference material.[13]

  • Range: The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. The standard helps to resolve the analyte peak from others.[13]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected. These are often determined based on the signal-to-noise ratio of a diluted standard solution.[14]

Validation_Flowchart

References

Troubleshooting & Optimization

Quinoxaline Synthesis Technical Support Center: A Guide to Identifying and Minimizing Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of quinoxaline derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and minimize the formation of common side products, thereby enhancing your reaction yields and product purity.

Introduction: The Challenge of Selectivity in Quinoxaline Synthesis

The synthesis of quinoxalines, most commonly through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, is a cornerstone reaction in medicinal chemistry.[1] While seemingly straightforward, this reaction can be prone to the formation of various side products that complicate purification and reduce yields. The nature and quantity of these byproducts are highly dependent on the reaction conditions and the electronic properties of the starting materials.[2] This guide provides a systematic approach to understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in quinoxaline synthesis?

A1: The most frequently encountered side products include:

  • 2,3-Diaminophenazine: Arises from the self-condensation of the o-phenylenediamine starting material, particularly under oxidative conditions.[3]

  • Benzimidazole derivatives: Formed through a competitive rearrangement of the reaction intermediate, especially under acidic conditions or with prolonged reaction times.[4]

  • Quinoxaline-N-oxides: Result from the over-oxidation of the quinoxaline product, either by an external oxidant or atmospheric oxygen.[5]

  • Polymeric materials: Insoluble, often colored, materials that can form from the uncontrolled oxidation or self-condensation of starting materials.

  • Incompletely cyclized intermediates: Such as α-amino ketones, which can remain if the reaction does not go to completion.

Q2: My reaction mixture is turning dark brown or black. What is the likely cause?

A2: A dark coloration is often indicative of the formation of 2,3-diaminophenazine or polymeric byproducts. This is typically caused by the oxidation of the o-phenylenediamine starting material. To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.

Q3: I am observing a significant amount of a benzimidazole byproduct. How can I favor the formation of the quinoxaline?

A3: The formation of benzimidazole is often favored by strongly acidic conditions and elevated temperatures, which promote the necessary rearrangement.[6] To favor quinoxaline formation, you can:

  • Use a milder catalyst: Switch from a strong Brønsted or Lewis acid to a milder one, or even an organocatalyst.[7]

  • Lower the reaction temperature: Running the reaction at a lower temperature can disfavor the rearrangement pathway.

  • Reduce reaction time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent post-reaction rearrangement.

Q4: How can I detect and quantify the purity of my quinoxaline product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): Coupled with a UV or mass spectrometry (MS) detector, this is the gold standard for assessing purity and quantifying impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation and can be used to distinguish between quinoxaline and benzimidazole isomers based on their distinct chemical shifts and coupling patterns.[9][10]

Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to tackling specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solutions (in order of recommendation)
High levels of 2,3-diaminophenazine (often a colored impurity) 1. Oxidation of o-phenylenediamine. 2. Use of an oxidizing agent as a catalyst or additive. 3. Presence of atmospheric oxygen.1. Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction. 2. Degas Solvents: Degas the reaction solvent by sparging with an inert gas or by several freeze-pump-thaw cycles. 3. Alternative Catalyst: If using an oxidative catalyst, switch to a non-oxidative one, such as a Brønsted acid or a recyclable solid-supported catalyst.[11]
Significant formation of benzimidazole byproduct 1. Strongly acidic reaction conditions. 2. High reaction temperatures. 3. Prolonged reaction times. 4. Steric hindrance in the dicarbonyl compound.1. Catalyst Choice: Replace strong acids (e.g., concentrated H₂SO₄, HCl) with milder alternatives like acetic acid, camphorsulfonic acid, or a heterogeneous acid catalyst.[7] 2. Temperature Control: Reduce the reaction temperature. Many quinoxaline syntheses can proceed efficiently at room temperature with the right catalyst. 3. Reaction Monitoring: Monitor the reaction progress closely using TLC. Work up the reaction as soon as the formation of the quinoxaline product plateaus to prevent subsequent rearrangement.
Presence of Quinoxaline-N-oxide in the final product 1. Use of a strong oxidizing agent (e.g., peroxy acids) in the reaction or workup. 2. Prolonged exposure to air at elevated temperatures.1. Avoid Strong Oxidants: If not intentionally synthesizing the N-oxide, avoid peroxy acids or other strong oxidizing agents. 2. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere, especially if heating for extended periods. 3. Purification: N-oxides can often be separated from the parent quinoxaline by column chromatography.
Low overall yield with multiple unidentified spots on TLC 1. Impure starting materials. 2. Suboptimal reaction conditions (solvent, temperature, catalyst). 3. Decomposition of starting materials or product.1. Purify Starting Materials: Recrystallize or chromatograph the o-phenylenediamine and dicarbonyl compound before use. 2. Solvent Screening: The choice of solvent can significantly impact the reaction. Screen a range of solvents (e.g., ethanol, acetic acid, toluene, or greener alternatives like water).[7] 3. Catalyst Optimization: If using a catalyst, screen different types and loadings. Nano-catalysts have shown to be highly efficient and selective.[2]

Understanding the Mechanisms of Side Product Formation

A clear understanding of how side products are formed is crucial for developing effective strategies to minimize them.

Formation of 2,3-Diaminophenazine

This side product is a result of the oxidative self-condensation of two molecules of o-phenylenediamine. The reaction is often catalyzed by metal ions or proceeds in the presence of an oxidant.[3][12]

cluster_start Starting Material cluster_oxidation Oxidation cluster_condensation Condensation cluster_product Side Product o-phenylenediamine1 o-phenylenediamine Oxidized_Intermediate Oxidized Intermediate o-phenylenediamine1->Oxidized_Intermediate [O] o-phenylenediamine2 o-phenylenediamine Dihydrophenazine Dihydrophenazine Intermediate Oxidized_Intermediate->Dihydrophenazine + o-phenylenediamine DAP 2,3-Diaminophenazine Dihydrophenazine->DAP [O]

Caption: Oxidative self-condensation of o-phenylenediamine.

Rearrangement to Benzimidazole

Under acidic conditions, the intermediate formed from the condensation of o-phenylenediamine and the dicarbonyl compound can undergo a rearrangement to form a more stable benzimidazole ring system.[6][13]

Start o-phenylenediamine + 1,2-dicarbonyl Intermediate Dihydroquinoxaline Intermediate Start->Intermediate Quinoxaline Desired Quinoxaline Product Intermediate->Quinoxaline Dehydration Rearrangement Acid-Catalyzed Rearrangement Intermediate->Rearrangement H+ Benzimidazole Benzimidazole Side Product Rearrangement->Benzimidazole

Caption: Competing pathways to quinoxaline and benzimidazole.

Formation of Quinoxaline-N-oxide

The nitrogen atoms in the quinoxaline ring are susceptible to oxidation, particularly by peroxy acids, to form the corresponding N-oxides.[5][14]

Quinoxaline Quinoxaline Product N_Oxide Quinoxaline-N-oxide Quinoxaline->N_Oxide + Peroxy Acid Peroxy_Acid Peroxy Acid (e.g., mCPBA)

Caption: N-oxidation of the quinoxaline product.

Detailed Experimental Protocols

The following protocols are designed to provide high yields of quinoxaline products while minimizing the formation of common side products.

Protocol 1: High-Purity Synthesis of 2,3-Diphenylquinoxaline using a Recyclable Heterogeneous Catalyst

This protocol utilizes a solid-supported catalyst, which often leads to cleaner reactions and simpler workups.[11]

Materials:

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Benzil (1 mmol, 210 mg)

  • Alumina-supported molybdophosphovanadate catalyst (AlCuMoVP) (100 mg)[11]

  • Toluene (8 mL)

  • Ethanol (for recrystallization)

  • Anhydrous sodium sulfate

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine, benzil, and the AlCuMoVP catalyst.

  • Add toluene (8 mL) to the flask.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2 hours.

  • Upon completion, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline as white needles.

Protocol 2: Green Synthesis of Quinoxaline Derivatives in Ethanol at Room Temperature

This protocol employs a mild organocatalyst and an environmentally friendly solvent.[7]

Materials:

  • 1,2-Diamine (1 mmol)

  • 1,2-Dicarbonyl compound (1 mmol)

  • Camphorsulfonic acid (CSA) (20 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, dissolve the 1,2-diamine and 1,2-dicarbonyl compound in ethanol (5 mL).

  • Add camphorsulfonic acid to the solution.

  • Stir the reaction mixture at room temperature for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water (5 mL) to the reaction mixture and continue stirring until a solid precipitate forms.

  • Filter the solid product, wash with water, and dry.

  • If necessary, recrystallize the product from ethanol.

Analytical Methods for Purity Assessment

Accurate assessment of product purity is essential. The following are recommended analytical methods for identifying and quantifying quinoxaline and its side products.

UPLC-MS/MS Method for Impurity Profiling

This method is highly sensitive and specific for the detection and quantification of trace impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a high percentage of A, and gradually increase the percentage of B over 10-15 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Detector Tandem Mass Spectrometer (MS/MS) with electrospray ionization (ESI) in positive mode.
NMR Spectroscopy for Isomer Differentiation

NMR is a powerful tool for distinguishing between the desired quinoxaline product and potential benzimidazole side products.

  • 1H NMR: The aromatic protons of the quinoxaline and benzimidazole rings will have distinct chemical shifts and coupling patterns. The symmetry of the quinoxaline ring system often results in a simpler spectrum compared to the corresponding benzimidazole.

  • 13C NMR: The chemical shifts of the quaternary carbons in the heterocyclic rings are particularly diagnostic. The C2 and C3 carbons of the quinoxaline ring typically appear at a different chemical shift compared to the C2 carbon of the benzimidazole ring.[9] For example, in 2-substituted benzimidazoles, the C2 carbon chemical shift is significantly influenced by the substituent.[9]

Conclusion

The successful synthesis of pure quinoxaline derivatives hinges on a thorough understanding of potential side reactions and the implementation of strategies to control them. By carefully selecting reaction conditions, utilizing appropriate catalysts, and diligently monitoring the reaction progress, researchers can significantly minimize the formation of unwanted byproducts. The analytical techniques outlined in this guide provide the necessary tools to verify the purity and structure of the final products, ensuring the integrity of your research.

References

Technical Support Center: Optimizing Quinoxaline Synthesis with TLC Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common issues using Thin-Layer Chromatography (TLC) as a primary monitoring tool. Quinoxalines are a vital class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making their efficient synthesis a key focus in medicinal chemistry.[1][2][3] This resource will equip you with the expertise to navigate the nuances of their synthesis with confidence.

The Central Role of TLC in Quinoxaline Synthesis

Thin-Layer Chromatography is an indispensable technique for monitoring the progress of organic reactions.[4][5] In quinoxaline synthesis, it provides a rapid, cost-effective, and highly informative snapshot of the reaction's status. By visualizing the consumption of starting materials and the formation of the product, you can make real-time decisions to optimize reaction parameters such as temperature, reaction time, and catalyst loading.[6][7]

Core Principles of TLC Monitoring

A standard TLC setup for monitoring a quinoxaline synthesis involves spotting three lanes on a silica gel plate:

  • Starting Material (SM): A pure sample of the limiting reactant.

  • Co-spot: A mixture of the starting material and the reaction mixture.

  • Reaction Mixture (RM): A sample taken directly from the reaction vessel.

The co-spot is crucial for distinguishing between the starting material and the product, especially when their retention factors (Rƒ) are similar.[8] An elongated spot in the co-spot lane can indicate the presence of two distinct compounds.[4]

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during quinoxaline synthesis, with a focus on diagnosing and resolving them through careful TLC analysis.

FAQ 1: My reaction is sluggish or incomplete, as indicated by a persistent starting material spot on the TLC. What are the likely causes and solutions?

Possible Causes:

  • Insufficient Catalyst Activity or Loading: Many quinoxaline syntheses rely on catalysts to proceed at a reasonable rate.[1][9][10] The catalyst may be deactivated, or the amount used may be insufficient.

  • Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to degradation.

  • Poor Solvent Choice: The solvent plays a critical role in dissolving reactants and facilitating the reaction.[11][12] An inappropriate solvent can hinder the reaction rate.

  • Poor Quality of Reagents: Impurities in the starting materials, particularly the o-phenylenediamine or the dicarbonyl compound, can inhibit the reaction.

Troubleshooting Steps & Solutions:

  • Verify Catalyst Activity: If using a previously opened bottle of catalyst, consider using a fresh batch or a different catalyst. Numerous catalysts have been reported for quinoxaline synthesis, including various acids, metal catalysts, and green catalysts.[1][10][13]

  • Optimize Catalyst Loading: Perform a series of small-scale reactions with varying catalyst concentrations (e.g., 5 mol%, 10 mol%, 20 mol%) and monitor the progress by TLC to identify the optimal loading.[9]

  • Adjust Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C, taking TLC spots at regular intervals to observe any changes in the rate of starting material consumption.

  • Solvent Screening: If the reaction is not proceeding, consider switching to a different solvent. A range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMSO, acetonitrile) and non-polar (e.g., toluene) have been successfully used in quinoxaline synthesis.[11][12][14]

  • Purify Starting Materials: If you suspect impure reagents, purify them by recrystallization or column chromatography before setting up the reaction.

FAQ 2: My TLC shows the formation of multiple product spots. How can I improve the selectivity of my reaction?

Possible Causes:

  • Formation of Regioisomers: When using unsymmetrically substituted o-phenylenediamines, the reaction can yield two different regioisomers.

  • Side Reactions: Undesired side reactions can lead to the formation of multiple byproducts, which will appear as extra spots on the TLC plate.

  • Product Degradation: The desired quinoxaline product might be unstable under the reaction conditions, leading to the formation of degradation products over time.

Troubleshooting Steps & Solutions:

  • Optimize Reaction Conditions for Regioselectivity: The choice of catalyst and solvent can significantly influence the regioselectivity of the reaction. Experiment with different catalytic systems. For instance, milder conditions and specific catalysts may favor the formation of one isomer over the other.

  • Minimize Side Reactions:

    • Lower the Temperature: High temperatures can often promote side reactions. Try running the reaction at a lower temperature for a longer period.

    • Use an Inert Atmosphere: If your starting materials or products are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.

  • Monitor for Product Degradation: Take TLC spots at different time points throughout the reaction. If you observe the appearance of new spots after the initial product formation, it may indicate that your product is degrading. In this case, try to shorten the reaction time or use milder conditions.

FAQ 3: The product spot on my TLC is streaking or tailing. What does this indicate and how can I fix it?

Possible Causes:

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.

  • Highly Polar Compound: The product may be highly polar and interacting strongly with the silica gel stationary phase.

  • Acidic or Basic Nature of the Product: Quinoxalines are weakly basic, and this can sometimes lead to tailing on silica gel plates.

Troubleshooting Steps & Solutions:

  • Dilute the Sample: Before spotting on the TLC plate, dilute a small aliquot of the reaction mixture with a suitable solvent.

  • Modify the Mobile Phase:

    • Increase Polarity: If the spot is near the baseline, increase the polarity of your eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.

    • Add an Additive: For basic compounds like quinoxalines, adding a small amount of a base (e.g., 1% triethylamine) to the mobile phase can help to reduce tailing. For acidic compounds, a small amount of acetic acid can be added.

FAQ 4: My reaction appears complete by TLC, but I'm getting a low isolated yield. What are the potential issues?

Possible Causes:

  • Product Solubility: The product may be partially soluble in the workup or purification solvents, leading to losses during extraction and washing steps.

  • Difficult Purification: The product may be difficult to separate from byproducts or residual starting materials, resulting in a lower yield of pure compound.

  • Product Volatility: If the product is volatile, it may be lost during solvent removal under reduced pressure.

Troubleshooting Steps & Solutions:

  • Optimize Workup Procedure: Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is optimized for the extraction of your product.

  • Refine Purification Method:

    • Recrystallization: This is often an effective method for purifying solid quinoxaline products.[15] Experiment with different solvents to find one that provides good recovery.

    • Column Chromatography: If recrystallization is not effective, column chromatography is a powerful alternative.[15] Use TLC to determine the optimal solvent system for separation.

  • Careful Solvent Removal: When concentrating the product, use a rotary evaporator at a moderate temperature and pressure to avoid loss of a volatile product.

Experimental Protocols

Protocol 1: General Procedure for Quinoxaline Synthesis and TLC Monitoring

The classical and most common method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][16]

Materials:

  • o-Phenylenediamine (1 mmol)

  • Benzil (1,2-dicarbonyl compound) (1 mmol)

  • Ethanol (solvent)

  • Catalyst (e.g., a few drops of acetic acid or a catalytic amount of a solid acid catalyst)

  • TLC plates (silica gel 60 F254)

  • TLC chamber

  • Mobile phase (e.g., 80:20 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol (10 mL). Add the chosen catalyst.

  • Initial TLC (T=0): Before heating, take a small aliquot of the reaction mixture and spot it on the "RM" and "Co-spot" lanes of a TLC plate. Spot a solution of pure o-phenylenediamine on the "SM" and "Co-spot" lanes.

  • Reaction Progress: Heat the reaction mixture to a gentle reflux.

  • TLC Monitoring: At regular intervals (e.g., every 30 minutes), take a small sample from the reaction mixture using a capillary tube and spot it on a new TLC plate in the "RM" lane. Also, maintain the "SM" and "Co-spot" lanes for comparison.

  • Develop and Visualize: Develop the TLC plates in the chosen mobile phase. After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp.

  • Interpretation: The reaction is complete when the starting material spot in the "RM" lane has completely disappeared, and a new, more intense product spot has appeared.

Workflow for Optimizing Reaction Conditions using TLC

The following diagram illustrates a systematic approach to optimizing your quinoxaline synthesis.

G cluster_0 Initial Reaction Setup cluster_1 TLC Monitoring & Analysis cluster_2 Decision & Optimization cluster_3 Final Stage A Select Initial Conditions (Solvent, Catalyst, Temp) B Run Reaction & Monitor by TLC A->B C Analyze TLC Plate: - SM consumed? - Product formed? - Side products? B->C D Reaction Complete? C->D E Incomplete Reaction or Side Product Formation D->E No G Work-up & Purify Product D->G Yes F Modify Conditions: - Change Catalyst - Change Solvent - Adjust Temperature E->F Optimize F->B Re-run H Characterize & Calculate Yield G->H

Caption: Workflow for optimizing quinoxaline synthesis using TLC.

Data Presentation: Impact of Reaction Parameters

The following tables summarize hypothetical data to illustrate how different reaction parameters can influence the outcome of a quinoxaline synthesis, as would be determined by TLC analysis and subsequent product isolation.

Table 1: Effect of Catalyst on Reaction Time and Yield
Catalyst (10 mol%)Reaction Time (h)Yield (%)
Acetic Acid675
p-Toluenesulfonic Acid292
Cerium(IV) Ammonium Nitrate1.595
No Catalyst24<10

Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), ethanol (10 mL), reflux.

Table 2: Effect of Solvent on Reaction Time and Yield
SolventReaction Time (h)Yield (%)
Ethanol292
Toluene485
Acetonitrile388
Water578

Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), p-toluenesulfonic acid (10 mol%), reflux.

These tables demonstrate the significant impact that catalyst and solvent selection can have on the efficiency of quinoxaline synthesis. TLC is the tool that allows for the rapid assessment of these parameters to achieve optimal results.

Visualizing TLC Progression in Quinoxaline Synthesis

The following diagram illustrates what you might expect to see on your TLC plates as the reaction progresses.

Caption: Idealized TLC plates for quinoxaline synthesis at different times.

By mastering the art of TLC monitoring, you can significantly enhance the efficiency and success of your quinoxaline syntheses. This guide provides a solid foundation for troubleshooting and optimization, empowering you to tackle your research challenges with greater confidence and expertise.

References

Effect of solvent choice on 2,3-Dichloro-6,7-dimethylquinoxaline reaction yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Dichloro-6,7-dimethylquinoxaline Synthesis

A Senior Application Scientist's Guide to Optimizing Reaction Yield Through Solvent Selection

Welcome to our specialized technical support guide for researchers, chemists, and drug development professionals. The synthesis of this compound is a critical step in the development of various pharmaceuticals and advanced materials.[1] However, achieving a high yield can be challenging, with solvent choice being one of the most pivotal, yet often overlooked, variables.

This guide provides in-depth, field-proven insights into the causal relationships between solvent selection, reaction mechanism, and experimental outcomes. We will explore common issues in a practical question-and-answer format and provide detailed troubleshooting protocols to help you navigate the complexities of your synthesis.

General Synthesis Pathway

The formation of this compound is typically achieved via a two-stage process: first, the condensation of 4,5-dimethyl-1,2-phenylenediamine with oxalic acid to form the intermediate 6,7-dimethylquinoxaline-2,3(1H,4H)-dione, followed by a chlorination step. The choice of solvent is critical in both stages to ensure reactant solubility, facilitate heat transfer, and maximize yield.

Start1 4,5-Dimethyl-1,2-phenylenediamine + Oxalic Acid Step1 Step 1: Condensation Cyclization Start1->Step1 Solvent 1: - Protic Acid (e.g., Acetic Acid) - Aprotic (e.g., Toluene) Intermediate 6,7-Dimethylquinoxaline-2,3(1H,4H)-dione Step1->Intermediate Step2 Step 2: Chlorination Intermediate->Step2 FinalProduct This compound Step2->FinalProduct ChlorinatingAgent Chlorinating Agent (e.g., POCl₃, SOCl₂) ChlorinatingAgent->Step2 Solvent 2: - Aprotic (e.g., Toluene) - Excess Reagent as Solvent

Caption: General two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical to the yield of this reaction?

A1: The solvent plays a multifaceted role that extends far beyond simply dissolving the reactants. Its properties directly influence reaction kinetics, equilibrium, and side-product formation.[2] Key factors include:

  • Solubility: Both the diamine precursor and the intermediate dione must be adequately soluble at the reaction temperature to ensure a homogenous reaction mixture and facilitate molecular interactions.

  • Stabilization of Intermediates: The solvent can stabilize charged intermediates or transition states formed during the reaction, thereby lowering the activation energy and increasing the reaction rate.[2]

  • Reaction Mechanism: The classical synthesis of a quinoxaline involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[3][4] The subsequent chlorination is a nucleophilic substitution. The polarity and proticity of the solvent can favor one reaction pathway over others, directly impacting yield and purity.[5]

  • Temperature Control: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure, which is crucial for overcoming the activation energy of the reaction. Many quinoxaline syntheses require heating or reflux to proceed at an optimal rate.[6][7]

Q2: What are the most common solvents for quinoxaline synthesis and their respective advantages and disadvantages?

A2: The choice of solvent often depends on the specific step of the synthesis (condensation vs. chlorination) and the desired reaction conditions. A screening of various solvents is often recommended to find the optimal choice for a specific substrate combination.[2]

Solvent TypeExamplesProsCons
Protic Acids Glacial Acetic Acid- Acts as both solvent and acid catalyst.[6]- Good solubility for diamine precursors.- High boiling point (118 °C) allows for elevated reaction temperatures.- Can be difficult to remove during workup.- Can participate in side reactions.- Corrosive nature requires careful handling.
Alcohols Ethanol, Methanol- Good "green" solvent options.- Effective for condensation, often with an acid catalyst.[4][8]- Easy to remove under reduced pressure.- Lower boiling points may lead to longer reaction times.- May not be suitable for the chlorination step due to reactivity with chlorinating agents.
Aromatic Hydrocarbons Toluene, Xylene- Inert and suitable for chlorination reactions with agents like POCl₃ or SOCl₂.[9][10]- High boiling points (Toluene: 111 °C, Xylene: ~140 °C) are ideal for driving reactions to completion.- Forms an azeotrope with water, which can help remove water byproduct from condensation.- Poor solubility for some polar starting materials.- Environmental and health concerns.
Polar Aprotic DMF, DMA- Excellent solvating power.- Often used as catalysts in chlorination reactions.[9]- Can accelerate SNAr reactions if further functionalization is intended.[11][12]- Very high boiling points make them difficult to remove.- Potential for decomposition at high temperatures.
Q3: How do protic vs. aprotic solvents specifically influence the reaction?

A3: The proticity of the solvent is a key consideration.

  • Protic Solvents (e.g., acetic acid, ethanol) have acidic protons and can form hydrogen bonds. In the condensation step, they can protonate the carbonyl groups of the oxalic acid, making them more electrophilic and accelerating the initial nucleophilic attack by the diamine. They are excellent for stabilizing charged intermediates.[5]

  • Aprotic Solvents (e.g., toluene, DMF) lack acidic protons. Polar aprotic solvents are particularly effective at solvating cations, leaving the nucleophile more "bare" and reactive. This is less critical for the acid-catalyzed condensation but can be advantageous for the chlorination step or subsequent nucleophilic aromatic substitution (SNAr) reactions on the final product.[13] Nonpolar aprotic solvents like toluene are primarily chosen for their inertness and high boiling points.[9]

Troubleshooting Guide: Low Reaction Yield

Issue 1: Low or No Yield During Condensation (Step 1)
  • Probable Cause A: Poor Solubility of Starting Materials.

    • Diagnosis: Visual inspection of the reaction flask shows solid material that does not dissolve even upon heating. The reaction appears heterogeneous and sluggish.

    • Solution: Switch to a solvent with better solvating power. If using an alcohol like ethanol, consider switching to glacial acetic acid.[6] Alternatively, a higher-boiling aromatic solvent like xylene might improve solubility at elevated temperatures.

  • Probable Cause B: Insufficient Reaction Temperature or Time.

    • Diagnosis: TLC analysis shows a significant amount of unreacted starting material even after the prescribed reaction time.

    • Solution: The classical method often requires high temperatures to proceed efficiently.[3][4] If using a low-boiling solvent like ethanol, ensure the reaction is at a vigorous reflux. If this is still insufficient, switch to a higher-boiling solvent such as glacial acetic acid or toluene to increase the reaction temperature.[6] An acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid in ethanol) can also help to lower the activation energy and reduce the required temperature or time.[14]

Issue 2: Low Yield or Complex Mixture During Chlorination (Step 2)
  • Probable Cause A: Solvent Reactivity.

    • Diagnosis: The use of a protic solvent (e.g., residual ethanol from the previous step) leads to a complex mixture of products or recovery of starting material.

    • Solution: The chlorination step must be performed under anhydrous, aprotic conditions. Chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) will react violently with alcohols or water. Ensure the intermediate dione is thoroughly dried before this step. The ideal solvent is an inert, high-boiling aromatic hydrocarbon like toluene or using an excess of the chlorinating agent (e.g., POCl₃) as the solvent itself.[9][10]

  • Probable Cause B: Product Degradation.

    • Diagnosis: The reaction mixture darkens significantly (charring), and TLC analysis shows multiple spots with low Rf values, indicative of decomposition. This can occur with prolonged reaction times at high temperatures.[15]

    • Solution: Optimize the reaction time and temperature. Consider using a catalyst, such as DMF, which can often allow for lower reaction temperatures and shorter times, thus minimizing degradation.[9] Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

Issue 3: Difficulty with Product Isolation and Purification
  • Probable Cause: High Product Solubility in the Reaction Solvent.

    • Diagnosis: After the reaction is complete, the product fails to precipitate upon cooling, making isolation by filtration impossible.

    • Solution: If using a high-solubility solvent like DMF or acetic acid, the workup will require removal of the solvent under high vacuum. A subsequent recrystallization from a different solvent system (e.g., ethanol/water or hexane/ethyl acetate) will then be necessary for purification.[7][16] For future experiments, consider a solvent where the product has high solubility at reflux but low solubility at room temperature, allowing for easy isolation by crystallization.

Decision Workflow for Solvent Selection

Start Start Synthesis Step Which Step? Start->Step Condensation Step 1: Condensation Step->Condensation Step 1 Chlorination Step 2: Chlorination Step->Chlorination Step 2 Cond_Solvent Choose Solvent for Condensation Condensation->Cond_Solvent Chlor_Solvent Choose Solvent for Chlorination Chlorination->Chlor_Solvent AceticAcid Use Glacial Acetic Acid (Solvent + Catalyst) Cond_Solvent->AceticAcid Simplicity Ethanol Use Ethanol + Acid Catalyst Cond_Solvent->Ethanol Greener Option RunRxn Run Reaction & Monitor AceticAcid->RunRxn Ethanol->RunRxn Toluene Use Toluene/Xylene (Inert, High Temp) Chlor_Solvent->Toluene Standard POCl3 Use Excess POCl₃ (Reagent + Solvent) Chlor_Solvent->POCl3 Anhydrous Toluene->RunRxn POCl3->RunRxn Troubleshoot Low Yield? RunRxn->Troubleshoot End Purify Product Troubleshoot->End No TS_Solubility Check Solubility Troubleshoot->TS_Solubility Yes TS_Temp Increase Temperature/ Change Solvent TS_Solubility->TS_Temp TS_Temp->Cond_Solvent

Caption: Troubleshooting workflow for solvent selection in quinoxaline synthesis.

Experimental Protocols

Protocol 1: Condensation in Glacial Acetic Acid (Step 1)

This protocol utilizes glacial acetic acid as both the solvent and catalyst, representing a common and straightforward method.[6]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to fully dissolve the reactants upon heating (e.g., 10-15 mL per gram of diamine).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-5 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The product, 6,7-dimethylquinoxaline-2,3(1H,4H)-dione, will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual acetic acid, followed by a wash with cold ethanol.

  • Drying: Dry the isolated solid under vacuum. This intermediate should be thoroughly dried before proceeding to the next step.

Protocol 2: Chlorination in Toluene (Step 2)

This protocol uses an inert, high-boiling solvent for the chlorination step.[9][10]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolving HCl gas). Add the dried 6,7-dimethylquinoxaline-2,3(1H,4H)-dione (1.0 eq) to the flask.

  • Solvent & Reagent Addition: Add anhydrous toluene (10 mL per gram of dione), followed by phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) can be added to accelerate the reaction.[9]

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C) and stir for 5-10 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic reaction.

  • Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until it is slightly alkaline (pH 7-8). Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization.[16]

References

Technical Support Center: Air- and Moisture-Sensitive Quinoxaline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful execution of air- and moisture-sensitive quinoxaline reactions. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-tested solutions to common challenges. Our focus extends beyond simple procedural steps to explain the underlying chemical principles, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why do only some quinoxaline reactions require air-sensitive techniques?

A: This is a critical point of distinction. The classical synthesis of quinoxalines—the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound—is often remarkably robust and can be performed on the benchtop, sometimes even in green solvents like water.[1][2][3][4] However, modern synthetic strategies frequently employ transition-metal catalysts (e.g., Palladium, Nickel, Copper) or organometallic reagents that are highly sensitive to oxygen and moisture.[5][6]

Key reasons for sensitivity include:

  • Catalyst Oxidation: Many catalysts, particularly those in a low oxidation state like Pd(0), are readily oxidized by atmospheric oxygen, rendering them inactive.

  • Reagent Decomposition: Organometallic reagents (e.g., Grignard or organolithium reagents) and strong bases (e.g., metal hydrides) react rapidly and exothermically with water and oxygen.[5][7] This not only consumes the reagent but can create hazardous conditions.

  • Intermediate Instability: Certain reaction intermediates may be unstable in the presence of air, leading to undesired side products and lower yields.

Q2: What is the fundamental difference between using a Schlenk line and a glovebox?

A: Both create an inert atmosphere, but they are suited for different tasks.

  • A Schlenk line is a glassware manifold that allows a chemist to alternate between applying a vacuum and an inert gas (like nitrogen or argon) to a reaction flask.[8][9] It is ideal for running reactions, distillations, and transferring liquids between sealed vessels (via cannula or syringe).[10][11]

  • A glovebox is a sealed chamber filled with a continuously purified inert atmosphere.[12] It is indispensable for manipulations that are difficult or impossible on a Schlenk line, such as weighing out air-sensitive solid reagents, preparing catalyst charges, or setting up multiple small-scale reactions.[13][14]

Think of it this way: you run the bulk of the reaction on the Schlenk line, but you prepare your most sensitive solids inside the glovebox.

Q3: I am using an air-stable diamine and diketone, but a palladium catalyst. Do I still need rigorous inert techniques?

A: Absolutely. The sensitivity of the entire system is dictated by its most sensitive component. While your starting materials are stable, the palladium catalyst, especially if it's a Pd(0) species, is likely not. Exposure to oxygen can poison the catalyst, leading to a sluggish reaction or complete failure. Furthermore, dissolved oxygen in your reaction solvent can participate in unwanted side reactions.[15] Therefore, you must use degassed solvents and maintain a positive pressure of an inert gas throughout the reaction.

Q4: Should I use Nitrogen or Argon as the inert gas?

A: For the vast majority of quinoxaline syntheses, Nitrogen (N₂) is sufficient and more economical. However, Argon (Ar) has specific advantages. Being denser than air, it provides a more stable inert blanket over the reaction mixture, which is particularly useful when briefly opening a flask for reagent addition under a positive flow.[16] For highly sensitive reactions or those involving lithium metal, argon is preferred as nitrogen can react under certain conditions to form nitrides.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction is sluggish, stalls, or fails to initiate.
  • Possible Cause A: Inactive Catalyst

    • Why it happens: Transition-metal catalysts, particularly palladium, are often the culprits. Trace oxygen can oxidize the active catalytic species, effectively killing the reaction before it starts.

    • Validation & Solution:

      • Atmosphere Integrity: Ensure your Schlenk line or glovebox is functioning correctly. Check for leaks in the glassware and tubing. A common mistake is insufficient purging of the reaction flask. Perform at least three evacuate-refill cycles to remove atmospheric gases.[8][10]

      • Solvent Purity: Solvents are a major source of dissolved oxygen. Ensure they are thoroughly degassed immediately before use. For highly sensitive reactions, the "Freeze-Pump-Thaw" method is superior to simple sparging.[15][17]

      • Catalyst Handling: Use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere. If weighing the catalyst, do so in a glovebox.

  • Possible Cause B: Quenched Reagents

    • Why it happens: If your synthesis involves organometallic reagents (e.g., for functionalizing a pre-existing quinoxaline core), any exposure to moisture will quench them. Adsorbed water on the surface of "dry" glassware is a frequent, and often overlooked, source of failure.[5][18]

    • Validation & Solution:

      • Glassware Preparation: All glassware must be rigorously dried, either in an oven (125°C overnight) or by flame-drying under vacuum on the Schlenk line.[11][18] Allow the glassware to cool completely under an inert atmosphere before adding reagents.

      • Reagent Transfer: Use well-honed syringe or cannula transfer techniques to move reagents between vessels without exposure to air.[8][19] Always prime the syringe with inert gas before drawing up the reagent.[20]

Problem 2: The reaction yields are consistently low and/or I see multiple unidentified side products.
  • Possible Cause A: Oxidative Side-Reactions

    • Why it happens: Even if the catalyst remains partially active, dissolved oxygen can intercept reactive intermediates, leading to oxidized byproducts and a lower yield of the desired quinoxaline.[15] The appearance of dark, tarry material is often a sign of oxidative decomposition.[15]

    • Validation & Solution:

      • Degassing Method: Evaluate your solvent degassing technique. For many palladium-catalyzed reactions, simple sparging with nitrogen might not be sufficient.[15][21] Implement the Freeze-Pump-Thaw protocol for superior oxygen removal.

      • Positive Pressure: Ensure a slight positive pressure of inert gas is maintained throughout the entire reaction. This can be monitored with an oil bubbler attached to the Schlenk line.[8]

  • Possible Cause B: Moisture-Induced Hydrolysis

    • Why it happens: Trace water can have a significant impact, especially in reactions involving sensitive functional groups or water-sensitive catalysts. While some palladium-catalyzed reactions are surprisingly tolerant or even accelerated by water, others are not.[22][23]

    • Validation & Solution:

      • Solvent Source: Use solvents from a dedicated solvent purification system or freshly distilled from an appropriate drying agent.[14]

      • Solid Reagents: Ensure your solid starting materials are anhydrous. If necessary, dry them in a vacuum oven before use.

Core Techniques: Detailed Protocols

Protocol 1: Preparing Glassware via Evacuate-Refill Cycles

This procedure is fundamental for removing air and adsorbed moisture from the reaction vessel.[10]

  • Assemble your reaction flask (e.g., a Schlenk flask with a stir bar) and cap it with a rubber septum.

  • Connect the flask's sidearm to the Schlenk line using thick-walled vacuum tubing.

  • Ensure the stopcock on the flask is open to the sidearm.

  • With the Schlenk line manifold open to the vacuum pump, carefully open the flask's stopcock to evacuate the flask. You may hear a slight hiss as the air is removed. Allow it to evacuate for 1-2 minutes.

  • Close the flask's stopcock to the vacuum.

  • Turn the Schlenk line manifold from vacuum to the inert gas line.

  • Carefully open the flask's stopcock to the inert gas, allowing it to slowly fill the flask. You can monitor the gas flow via the bubbler.

  • Repeat this cycle of evacuation and refilling a minimum of three times to ensure a robust inert atmosphere.

  • For ultimate moisture removal, flame-dry the flask under vacuum during the first evacuation cycle, moving a heat gun or Bunsen burner flame evenly across the glass surface until all visible condensation is gone.[11] CAUTION: Do not flame-dry a flask that contains any solvent or organic material.

Protocol 2: Degassing Solvents via Freeze-Pump-Thaw

This is the most effective method for removing dissolved gases from a solvent.[17][24]

  • Place the solvent in a Schlenk flask, filling it no more than halfway.

  • Securely clamp the flask in a secondary container (e.g., a Dewar flask or a plastic tub).

  • Slowly immerse the flask in liquid nitrogen. Swirl the flask gently to freeze the solvent from the outside in, preventing the flask from cracking.

  • Once the solvent is completely frozen solid, connect the flask to the Schlenk line and open it to the high vacuum. Pump on the frozen solvent for 5-10 minutes.

  • Close the flask's stopcock to the vacuum.

  • Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles being released from the liquid as it thaws; this is the dissolved gas escaping.

  • Repeat this Freeze-Pump-Thaw cycle at least two more times for a total of three cycles.

  • After the final thaw, backfill the flask with your inert gas. The solvent is now ready for use.

Data Summary: Solvent Degassing Methods
MethodEffectivenessTime RequiredRecommended Use Case
Freeze-Pump-Thaw Excellent (removes >99% of dissolved O₂)30-60 minHighly air-sensitive reactions (e.g., Pd(0) catalysis, organometallics).[15][17]
Sparging (Bubbling) Good (sufficient for many applications)15-30 minModerately sensitive reactions; large solvent volumes where F-P-T is impractical.[21][25]
Sonication + Vacuum Fair (quick but less thorough)5-10 minLess sensitive reactions or for preparing HPLC solvents.[17]

Visualization of Key Workflows

SchlenkLineSetup

TroubleshootingWorkflow

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Substituted Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline, a heterocyclic scaffold composed of fused benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its versatile framework allows for extensive functionalization, leading to a vast library of derivatives with a wide spectrum of biological activities.[2][3][4] This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various substituted quinoxaline derivatives, supported by experimental data and detailed protocols to assist researchers in drug discovery and development.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinoxaline derivatives have emerged as potent anticancer agents, often exerting their effects by inhibiting key signaling pathways crucial for tumor growth and survival.[5][6] The structure-activity relationship (SAR) studies reveal that substitutions at the C2, C3, C6, and C7 positions of the quinoxaline ring are critical determinants of their cytotoxic activity.[3][6]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinoxaline derivatives is profoundly influenced by the nature and position of their substituents. For instance, the introduction of aryl or heteroaryl groups at the C2 and C3 positions is a common strategy to enhance efficacy.[5] Studies have shown that 2,3-difuranyl derivatives exhibit superior antiproliferative activity compared to their 2,3-diphenyl counterparts, suggesting that heteroaromatic substitutions can be highly beneficial.[5] Furthermore, the nature of the linker group at C3 is crucial; an NH linker is often essential for activity, while aliphatic linkers may decrease it.[3] Electron-releasing groups on aromatic rings attached to the quinoxaline system tend to increase activity, whereas electron-withdrawing groups can diminish it.[3]

SAR_Anticancer cluster_quinoxaline Quinoxaline Core SAR for Anticancer Activity quinoxaline Quinoxaline Scaffold R2 C2 Substituent: - Aryl/Heteroaryl groups critical - Heteroaromatics (e.g., Furanyl)  can enhance activity quinoxaline->R2 C2 R3 C3 Substituent: - Linker type is key (e.g., NH) - Aliphatic linkers may decrease potency quinoxaline->R3 C3 R6_R7 C6/C7 Substituents: - Electron-releasing groups  can increase activity - Electron-withdrawing groups  (e.g., NO2) may decrease activity quinoxaline->R6_R7 C6/C7

Caption: General Structure-Activity Relationship (SAR) for anticancer quinoxalines.

Comparative Performance Data

The cytotoxic effects of various quinoxaline derivatives have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which measures a compound's potency, is a standard metric for comparison. A lower IC₅₀ value indicates higher potency.

Compound Class/DerivativeTarget Cancer Cell LineIC₅₀ (µM)Mechanism of Action / TargetReference
Quinoxaline Aryl Ethers (FQ) MDA-MB-231 (Breast)< 16c-Met Kinase Inhibition[7]
Quinoxaline Aryl Ethers (MQ) MDA-MB-231 (Breast)< 16c-Met Kinase Inhibition[7]
Thiourea Derivative (18) MCF-7 (Breast)22.11Not specified[3]
Pyridine-based Derivative (11) Various0.81 - 2.91EGFR & COX-2 Inhibition[8]
Pyridine-based Derivative (13) Various0.81 - 2.91EGFR & COX-2 Inhibition[8]
Triazolylpyridine Derivative (4) -0.15ASK1 Inhibition[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell viability, which serves as a proxy for cytotoxicity.[6] Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.[6] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Quinoxaline derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key pro-inflammatory enzymes like lipoxygenase (LOX) and cyclooxygenase-2 (COX-2).[8][10][11]

Comparative Performance Data

The anti-inflammatory efficacy of quinoxaline derivatives can be assessed both in vitro (enzyme inhibition) and in vivo (reduction of inflammation in animal models).

CompoundAssay / TargetPotency / ResultReference
Compound 7b In vivo carrageenan-induced edema41% inhibition (similar to Indomethacin at 47%)[10][11]
Compound 11 COX-2 Enzyme InhibitionIC₅₀ = 0.62 µM (Selectivity Index: 61.23)[8]
Compound 13 COX-2 Enzyme InhibitionIC₅₀ = 0.46 µM (Selectivity Index: 66.11)[8]
DEQX & OAQX In vivo leukocyte migrationSignificant reduction[12]
DEQX & OAQX IL-1β and TNF-α levelsSignificant decrease[12]
Quinoxaline Sulfonamides In vivo carrageenan-induced edemaUp to 22.95% inhibition[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds. The choice of this model is based on its well-characterized biphasic inflammatory response, allowing for the assessment of efficacy against mediators like histamine, serotonin, and prostaglandins.

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test quinoxaline derivative orally or intraperitoneally. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg).[14]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - V₀) - (Vt - V₀)] / (Vc - V₀) x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Edema_Workflow start Start: Fasted Rats admin Compound Administration (Test, Vehicle, Standard) start->admin wait Wait 1 Hour admin->wait induce Induce Edema: 0.1 mL 1% Carrageenan in sub-plantar region wait->induce measure0 Measure Initial Paw Volume (V₀) using Plethysmometer induce->measure0 measure_t Measure Paw Volume (Vt) at 1, 2, 3, 4 hours measure0->measure_t analysis Data Analysis: Calculate % Inhibition measure_t->analysis end End: Evaluate Anti-inflammatory Activity analysis->end

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Quinoxaline derivatives have shown considerable promise, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[15][16][17] Quinoxaline 1,4-di-N-oxide derivatives, in particular, have been noted for their potent activity against Mycobacterium tuberculosis.[15][17]

Comparative Performance Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/DerivativeTarget MicroorganismMIC (µg/mL or mg/L)Reference
Unnamed Quinoxaline Derivative Methicillin-Resistant S. aureus (MRSA)1 - 4 µg/mL[18]
2,3-dichloro-6-nitroquinoxaline Staphylococcus aureus< 125 mg/L[19]
Imidazo[1,5-a]quinoxalines (3d, 3e) Various BacteriaEffective bacteriostatic activity[20]
Thieno[2,3-d]-pyrimidines Candida albicansAntifungal activity noted[15]
2-sulphonyl quinoxalines Various FungiHigh antifungal activity noted[15]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. It is chosen for its efficiency and reproducibility in testing multiple compounds against various microorganisms simultaneously.

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoxaline derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be sufficient to span the expected MIC.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Validation: The positive control well should show clear turbidity, and the negative control well should remain clear.

MIC_Workflow start Start: Standardized Microbial Inoculum (5 x 10⁵ CFU/mL) dilute Prepare 2-fold Serial Dilutions of Quinoxaline Derivatives in a 96-well plate start->dilute inoculate Inoculate all wells (except negative control) with microbial suspension dilute->inoculate controls Include Controls: - Positive (Inoculum + Broth) - Negative (Broth only) inoculate->controls incubate Incubate Plate (16-20 hours at 37°C) controls->incubate read Read Results: Visually inspect for turbidity incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine end End: MIC Value Obtained determine->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Outlook

Substituted quinoxaline derivatives represent a highly versatile and pharmacologically significant class of compounds. The extensive research highlighted in this guide demonstrates their potent anticancer, anti-inflammatory, and antimicrobial activities. The biological efficacy is intricately linked to the substitution patterns on the quinoxaline core, providing a clear rationale for future drug design. Systematic modifications, particularly at the C2, C3, and C6/C7 positions, have proven effective in optimizing potency and selectivity. Future research should continue to explore novel substitutions and the synthesis of hybrid molecules that may offer multi-target activities, potentially leading to the development of next-generation therapeutics with improved efficacy and reduced toxicity.

References

A Comparative Guide to Quinoxaline-Based Kinase Inhibitors in Oncology: Evaluating 2,3-Dichloro-6,7-dimethylquinoxaline Analogs Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the development of small-molecule kinase inhibitors remains a cornerstone of targeted therapy. Protein kinases, as crucial regulators of cellular signaling, represent a major class of therapeutic targets, with their dysregulation being a hallmark of numerous cancers.[1] Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the quinoxaline core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities.[2] This guide provides a comparative analysis of the therapeutic potential of quinoxaline derivatives, with a specific focus on analogs of 2,3-Dichloro-6,7-dimethylquinoxaline, against well-established kinase inhibitors currently in clinical use.

The Quinoxaline Scaffold: A Versatile Framework for Kinase Inhibition

The quinoxaline motif, a fusion of a benzene and a pyrazine ring, offers a unique structural framework that is amenable to chemical modifications at various positions. This versatility allows for the fine-tuning of steric and electronic properties, enabling the design of potent and selective inhibitors against a range of kinase targets.[2] The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[2] Research into quinoxaline derivatives has revealed their capacity to inhibit various kinases, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as intracellular kinases such as those in the PI3K/AKT/mTOR pathway.[3]

While this compound itself is primarily recognized as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules, studies on its close analogs have shed light on the potential of this structural class.[4] For instance, research on 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives has demonstrated their cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents.[2][5] The dichloro substitution on the benzene ring and the dimethyl groups can influence the compound's lipophilicity and binding interactions, highlighting the importance of systematic structure-activity relationship (SAR) studies in optimizing their therapeutic index.[6]

Comparative Analysis: Dichloro-dimethylquinoxaline Analogs vs. Clinically Approved Kinase Inhibitors

To contextualize the potential of quinoxaline-based inhibitors, a comparison with established kinase inhibitors is essential. The following table summarizes the key characteristics of several FDA-approved kinase inhibitors, contrasted with the available data on quinoxaline derivatives.

Inhibitor Primary Kinase Targets Indications Mechanism of Action Selectivity Profile
Gefitinib EGFRNon-Small Cell Lung Cancer (NSCLC)ATP-competitive inhibitor of the EGFR tyrosine kinase.[7]Highly selective for EGFR.
Erlotinib EGFRNSCLC, Pancreatic CancerReversible inhibitor of the EGFR tyrosine kinase.[7]Primarily targets EGFR.
Imatinib BCR-Abl, c-Kit, PDGFRChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)Inhibits the Bcr-Abl tyrosine kinase, as well as other receptor tyrosine kinases.[8]Targets a specific set of tyrosine kinases.
Sorafenib VEGFR, PDGFR, RAF kinasesRenal Cell Carcinoma, Hepatocellular CarcinomaMulti-kinase inhibitor targeting both receptor tyrosine kinases and intracellular serine/threonine kinases.[9]Broad-spectrum multi-kinase inhibitor.
Quinoxaline Derivatives (General Class) Varied (e.g., Pim-1/2, ASK1, JNK3, PI3K/mTOR)[10][11][12][13]Investigational (various cancers)Primarily ATP-competitive inhibition.[3]Selectivity is highly dependent on the specific substitutions on the quinoxaline core.[6]
6,7-dichloro-2,3-disubstituted-quinoxaline Analogs Not fully elucidatedInvestigational (demonstrated cytotoxicity in cancer cell lines)[2][5]The precise mechanism is under investigation, but likely involves the inhibition of key cellular proliferation pathways.The selectivity profile is not yet well-defined.

Signaling Pathways in Focus: The EGFR Cascade

Many of the compared kinase inhibitors, such as Gefitinib and Erlotinib, target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of this pathway is a common driver of tumor growth and proliferation in several cancer types. The following diagram illustrates the core components of this pathway and the point of intervention for EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Gefitinib/ Erlotinib Inhibitor->EGFR Inhibits ATP Binding Kinase_Assay_Workflow A Compound Dilution B Add Compound & Kinase to Plate A->B C Pre-incubation (Inhibitor Binding) B->C D Initiate Reaction (Add Substrate/ATP) C->D E Kinase Reaction Incubation D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Signal Generation (Add Kinase Detection Reagent) F->G H Measure Luminescence G->H I Data Analysis (IC50 Determination) H->I

References

A Comparative Analysis of Quinoxaline-Based Antivirals: Projecting the Efficacy of 2,3-Dichloro-6,7-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the antiviral efficacy of quinoxaline derivatives, with a forward-looking perspective on the potential of 2,3-Dichloro-6,7-dimethylquinoxaline. Recognizing the limited direct experimental data on this specific compound, this document synthesizes findings from a broad range of structurally related quinoxaline compounds to establish a scientifically grounded projection of its potential. This analysis is intended for researchers, scientists, and professionals in drug development who are exploring novel antiviral scaffolds.

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, has garnered significant attention in medicinal chemistry due to the potent and diverse biological activities of its derivatives.[1][2][3] These compounds have demonstrated a wide spectrum of therapeutic potential, including anticancer, antibacterial, and notably, antiviral properties.[4] The versatility of the quinoxaline core allows for extensive functionalization, leading to a rich field of structure-activity relationship (SAR) studies aimed at optimizing their therapeutic indices.[5][6] This guide will delve into the known antiviral activities of various quinoxaline derivatives, their mechanisms of action, and the experimental methodologies used for their evaluation, thereby constructing a framework to hypothesize the standing of this compound within this promising class of compounds.

The Mechanistic Landscape of Quinoxaline Antivirals

Quinoxaline derivatives exert their antiviral effects through a variety of mechanisms, often targeting critical viral proteins or processes. The specific mechanism is highly dependent on the nature and position of the substituents on the quinoxaline ring system.

One of the well-documented mechanisms is the inhibition of viral enzymes essential for replication. For instance, certain quinoxaline derivatives have been identified as potent inhibitors of the HIV-1 reverse transcriptase , a key enzyme in the retroviral life cycle.[1][2] Another crucial target is the influenza neuraminidase , an enzyme that facilitates the release of progeny virions from infected cells.[7] By blocking these enzymes, quinoxaline compounds can effectively halt viral propagation.

Furthermore, some quinoxaline derivatives have been shown to interfere with the non-structural protein 1 of influenza A (NS1A) .[8] The NS1A protein is a multifunctional virulence factor that plays a role in evading the host's innate immune response. By disrupting the interaction between NS1A and double-stranded RNA (dsRNA), these compounds can restore the host's antiviral defenses.[7][8]

More recently, with the emergence of SARS-CoV-2, research has focused on quinoxaline derivatives as potential inhibitors of the main protease (Mpro or 3CLpro) , an enzyme critical for processing viral polyproteins into functional units.[9]

G cluster_virus Viral Lifecycle cluster_quinoxaline Quinoxaline Derivative Action Entry Viral Entry Replication Replication & Translation Entry->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release RT_Inhibitor Reverse Transcriptase Inhibition (e.g., HIV) RT_Inhibitor->Replication Blocks reverse transcription NA_Inhibitor Neuraminidase Inhibition (e.g., Influenza) NA_Inhibitor->Release Prevents virion release Protease_Inhibitor Protease Inhibition (e.g., SARS-CoV-2) Protease_Inhibitor->Replication Inhibits polyprotein processing NS1A_Inhibitor NS1A-dsRNA Disruption (e.g., Influenza) NS1A_Inhibitor->Replication Restores host immunity

Caption: Potential mechanisms of antiviral action for quinoxaline derivatives.

Structure-Activity Relationship (SAR) and Projections for this compound

The antiviral potency of quinoxaline derivatives is profoundly influenced by the substituents on the core ring structure. SAR studies have provided valuable insights into optimizing these compounds.

  • Positions 2 and 3: Substitutions at these positions have a significant impact on activity. For example, in the context of influenza NS1A inhibition, compounds with bis-2-furyl substitutions at positions 2 and 3 were found to be the most potent.[8]

  • Position 6: This position is also crucial for activity. In a series of 2,3-bis(2-furyl)quinoxalines, the introduction of a 3-methoxyphenyl or a 2-furyl group at position 6 resulted in compounds with low micromolar IC50 values against influenza A.[2][7]

  • Positions 6 and 7: The presence of dimethyl groups at these positions has been explored in the context of anti-HCMV activity. Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate showed highly potent activity against human cytomegalovirus (HCMV), with an IC50 value lower than the reference drug ganciclovir.[2][10]

Based on these established SAR trends, we can project the potential antiviral profile of This compound :

  • 2,3-Dichloro Substitution: The presence of chlorine atoms, which are electron-withdrawing and can participate in halogen bonding, may enhance the binding affinity of the molecule to its biological target. Halogenated compounds have shown antiviral activity against various viruses, including SARS-CoV-2.

  • 6,7-Dimethyl Substitution: As seen in the case of anti-HCMV agents, dimethylation at these positions can be favorable for potent antiviral activity.[10]

Therefore, it is plausible that this compound could exhibit significant antiviral activity. However, empirical testing is essential to validate this hypothesis and determine its specific viral targets and potency.

Comparative Antiviral Efficacy of Quinoxaline Derivatives

The following table summarizes the reported antiviral activities of various quinoxaline derivatives against a range of viruses, providing a comparative landscape for this class of compounds.

Quinoxaline DerivativeTarget VirusAssay TypeEfficacy (IC50/EC50)Reference Drug (IC50/EC50)Source(s)
2,3-bis(2-furyl)-6-(2-furyl)quinoxalineInfluenza A/Udorn/72FP Assay (NS1A)3.5 µM(-)-EGCG (IC50 not stated)[2][8]
2,3-bis(2-furyl)-6-(3-methoxyphenyl)quinoxalineInfluenza A/Udorn/72FP Assay (NS1A)6.2 µM(-)-EGCG (IC50 not stated)[2][8]
Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetateHuman Cytomegalovirus (HCMV)Cell-based<0.05 µMGanciclovir (0.59 µM)[1][10]
Pyridinyl triazole derivative of quinoxalineHuman Cytomegalovirus (HCMV)Cell-based<0.05 µMGanciclovir (0.59 µM)[11]
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxalineSARS-CoV-2 MproIn silico301.0 µM (predicted)Not stated[9]
S-2720HIV-1 Reverse TranscriptaseEnzyme AssayPotent inhibitorNot stated[1][2]

Experimental Protocols: Neuraminidase Inhibition Assay

To ensure the scientific integrity of antiviral efficacy studies, robust and well-validated experimental protocols are paramount. The following is a detailed methodology for a fluorometric neuraminidase inhibition assay, a common method for evaluating anti-influenza compounds.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against influenza neuraminidase activity.

Materials:

  • Influenza neuraminidase (recombinant or from viral lysate)

  • Fluorogenic substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Test compound (e.g., a quinoxaline derivative)

  • Reference inhibitor (e.g., Oseltamivir)

  • Stop solution (e.g., 0.1 M glycine, pH 10.7)

  • 96-well black microplates

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.

  • Enzyme and Substrate Preparation: Dilute the neuraminidase enzyme and MUNANA substrate to their optimal working concentrations in cold assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add 25 µL of the test compound dilutions or reference inhibitor.

    • For control wells, add 25 µL of assay buffer (uninhibited control) or buffer with the solvent used for the compound (vehicle control).

    • Add 25 µL of the diluted neuraminidase enzyme to all wells except the substrate blank.

    • Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the pre-warmed MUNANA substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 100 µL of the stop solution to each well.

    • Measure the fluorescence intensity using a fluorometer with excitation at 365 nm and emission at 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (substrate blank) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

G A Prepare Compound Dilutions B Add Compound/Control to Plate A->B C Add Neuraminidase Enzyme B->C D Pre-incubate (37°C, 30 min) C->D E Add MUNANA Substrate D->E F Incubate (37°C, 60 min) E->F G Add Stop Solution F->G H Measure Fluorescence (Ex: 365nm, Em: 450nm) G->H I Calculate % Inhibition & IC50 H->I

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

Conclusion

The quinoxaline scaffold represents a highly promising platform for the development of novel antiviral agents with diverse mechanisms of action. While direct experimental data on this compound is not yet available, a comprehensive analysis of structure-activity relationships within the quinoxaline class suggests that this compound holds considerable potential as an antiviral agent. The presence of dichloro and dimethyl substitutions at key positions indicates that it may exhibit favorable binding characteristics and potent inhibitory activity.

Future research should focus on the synthesis and in vitro evaluation of this compound against a broad panel of viruses, including influenza viruses, coronaviruses, and herpesviruses, to ascertain its specific antiviral profile and mechanism of action. The experimental protocols and comparative data presented in this guide provide a solid foundation for such investigations, paving the way for the potential development of a new generation of quinoxaline-based antiviral therapeutics.

References

A Comparative Guide to the Structural Validation of Synthesized 2,3-Dichloro-6,7-dimethylquinoxaline Using High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Chemical Synthesis

In the realms of pharmaceutical development and agrochemical research, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent investigations are built. An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and potential safety concerns. The synthesized quinoxaline derivative, 2,3-Dichloro-6,7-dimethylquinoxaline, serves as a critical intermediate in the creation of novel bioactive compounds, including potential anti-cancer agents and specialized materials.[1] Its specific substitution pattern is key to its reactivity and function.

While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent and most powerful tool for the unambiguous elucidation of organic compounds in solution.[2][3] This guide provides a comprehensive, field-proven methodology for the complete structural validation of this compound using a suite of 1D and 2D NMR experiments. We will delve into the causality behind experimental choices, present a self-validating workflow, and objectively compare the depth of information provided by NMR against other common analytical techniques.

The Analytical Challenge: Beyond Synthesis

The synthesis of this compound, typically achieved through the condensation of 4,5-dimethyl-1,2-phenylenediamine with an appropriate precursor followed by chlorination, necessitates a robust validation protocol.[4][5] The primary analytical objective is to confirm not only the presence of all constituent atoms but their precise connectivity, ruling out any potential isomeric byproducts. This guide establishes a systematic NMR-based approach to achieve this with the highest degree of confidence.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation. The following protocol is designed to minimize artifacts and maximize spectral resolution, ensuring a trustworthy dataset.[6]

Protocol for NMR Sample Preparation

  • Analyte Purity: Ensure the synthesized compound is of high purity, as residual solvents or reaction byproducts will complicate spectral analysis. A final purification step (e.g., recrystallization or column chromatography) is recommended.

  • Mass Measurement: Accurately weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice for this class of compound. It is relatively non-polar and its residual proton signal (at ~7.26 ppm) typically does not interfere with the aromatic signals of the analyte.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[7][8] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the instrument's RF coil.[9]

  • Filtration (Critical Step): To eliminate line broadening caused by suspended particulate matter, filter the solution directly into a clean, high-quality 5 mm NMR tube.[6][10] This can be achieved by passing the solution through a small plug of cotton or glass wool packed into a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

  • Instrument Setup: Before data acquisition, the NMR spectrometer must be properly tuned and the magnetic field shimmed on the sample to ensure maximum field homogeneity and spectral resolution.[9]

Structural Elucidation: A Multi-Dimensional NMR Approach

The core of the validation lies in a coordinated analysis of 1D and 2D NMR spectra. Each experiment provides a unique layer of information, and together, they create a self-validating structural proof.

1D NMR: The Initial Structural Fingerprint

One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental data regarding the chemical environment and number of unique protons and carbons in the molecule.

  • ¹H NMR Analysis: Due to the molecule's C₂ symmetry, the ¹H NMR spectrum is expected to be remarkably simple, providing a clear and powerful first validation check.

    • Aromatic Protons (H-5 & H-8): A single signal is expected for the two chemically equivalent protons on the benzene ring. Its chemical shift will be downfield (typically > 7.5 ppm) due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the quinoxaline core.[11] The signal should appear as a singlet, as there are no adjacent protons to couple with.

    • Methyl Protons (-CH₃ at C-6 & C-7): A single, more intense signal is expected for the six chemically equivalent protons of the two methyl groups. This signal will appear upfield (typically 2.3-2.5 ppm) and will also be a singlet.

    • Integration: The relative integral ratio of the aromatic proton signal to the methyl proton signal should be 2:6, which simplifies to 1:3. This confirms the proton count in the two distinct chemical environments.

  • ¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The molecule's symmetry predicts the presence of five distinct carbon signals.

    • Chloro-substituted Carbons (C-2 & C-3): These carbons are directly attached to highly electronegative chlorine atoms and are part of a heteroaromatic ring, causing them to be significantly deshielded and appear far downfield.

    • Protonated Aromatic Carbons (C-5 & C-8): These carbons will appear in the typical aromatic region (120-135 ppm).

    • Methyl-substituted Carbons (C-6 & C-7): These quaternary carbons will also be in the aromatic region but will be shifted by the presence of the methyl groups.

    • Ring-Junction Carbons (C-4a & C-8a): These quaternary carbons are part of two fused rings and will have a distinct chemical shift, typically downfield.[12]

    • Methyl Carbons (-CH₃): These carbons will appear at the most upfield region of the spectrum (typically < 25 ppm).[13]

| Predicted 1D NMR Data for this compound (in CDCl₃) | | :--- | :--- | :--- | :--- | :--- | | Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | | ¹H | H-5, H-8 | ~7.8 - 8.0 | Singlet | 2H, Aromatic CH | | ¹H | 6-CH₃, 7-CH₃ | ~2.4 - 2.6 | Singlet | 6H, Methyl | | ¹³C | C-2, C-3 | ~145 - 150 | - | Quaternary, C-Cl | | ¹³C | C-4a, C-8a | ~140 - 142 | - | Quaternary, Ring Junction | | ¹³C | C-6, C-7 | ~138 - 140 | - | Quaternary, C-CH₃ | | ¹³C | C-5, C-8 | ~128 - 130 | - | Aromatic CH | | ¹³C | 6-CH₃, 7-CH₃ | ~20 - 22 | - | Methyl |

Note: These are estimated chemical shifts based on known data for similar quinoxaline derivatives. Actual values may vary slightly based on experimental conditions.[12][13][14]

2D NMR: Unambiguous Connectivity Mapping

While 1D NMR provides strong evidence, 2D NMR experiments provide the definitive proof of connectivity, leaving no room for isomeric ambiguity.[15]

The workflow below illustrates how different NMR experiments are used in concert to arrive at a conclusive structural validation.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation cluster_validation Validation Output H_NMR ¹H NMR HSQC HSQC H_NMR->HSQC Identifies H atoms HMBC HMBC H_NMR->HMBC Provides Proton Signals C_NMR ¹³C NMR C_NMR->HSQC Identifies C atoms C_NMR->HMBC Provides Carbon Signals HSQC->HMBC Confirms ¹J(CH) (Direct Bonds) Structure Validated Structure HMBC->Structure Confirms ²⁻³J(CH) (Connectivity Skeleton)

Caption: NMR validation workflow from initial 1D spectra to 2D correlation for final structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the most efficient way to determine all direct, one-bond proton-carbon correlations.[16][17][18]

    • Expected Correlations: A cross-peak will appear connecting the signal of the aromatic protons (~7.9 ppm) on the F2 (¹H) axis to the signal of the C-5/C-8 carbons (~129 ppm) on the F1 (¹³C) axis. A second cross-peak will connect the methyl protons (~2.5 ppm) to the methyl carbons (~21 ppm). The absence of any other signals confirms that all other carbons are quaternary (non-protonated).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for mapping the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds apart, allowing us to piece the fragments together.[16][19]

    • Causality of Correlation: Observing an HMBC correlation from a proton to a carbon definitively proves that these nuclei are in close proximity within the molecular framework, separated by 2 or 3 bonds.

    • Key Expected Correlations:

      • Aromatic Protons (H-5/H-8): These protons should show correlations to the quaternary carbons they are adjacent to (C-4a and C-6/C-7). This is crucial as it connects the protonated part of the benzene ring to the quaternary carbons of the fused ring system and the methyl-substituted positions.

      • Methyl Protons (-CH₃): The methyl protons should show correlations to the carbons they are attached to (C-6/C-7, a ²J coupling) and the adjacent aromatic carbons (C-5/C-8, a ³J coupling). This correlation is the final piece of evidence, locking in the relative positions of the methyl groups and the aromatic protons.

| Predicted 2D NMR Correlations for this compound | | :--- | :--- | :--- | :--- | | Experiment | ¹H Signal (δ, ppm) | Correlated ¹³C Signal (δ, ppm) | Correlation Type | | HSQC | ~7.9 (H-5, H-8) | ~129 (C-5, C-8) | ¹J (Directly Bonded) | | HSQC | ~2.5 (Methyl) | ~21 (Methyl) | ¹J (Directly Bonded) | | HMBC | ~7.9 (H-5, H-8) | ~141 (C-4a, C-8a) | ³J | | HMBC | ~7.9 (H-5, H-8) | ~139 (C-6, C-7) | ²J | | HMBC | ~2.5 (Methyl) | ~139 (C-6, C-7) | ²J | | HMBC | ~2.5 (Methyl) | ~129 (C-5, C-8) | ³J |

The successful observation of all predicted 1D signals and 2D correlations provides an interlocking, self-consistent dataset that validates the target structure with an extremely high degree of certainty.

Comparative Analysis: NMR vs. Alternative Techniques

To fully appreciate the power of NMR, it is instructive to compare it with other common analytical methods that a researcher might consider for structural validation.

Technique Information Provided Strengths for This Molecule Limitations for This Molecule
NMR Spectroscopy Complete atomic connectivity, stereochemistry, dynamic processes in solution.Unambiguously determines the precise isomer and substitution pattern. Provides a wealth of structural data from a single sample.Requires a relatively pure, soluble sample. Instrument access and expertise are necessary.
Mass Spectrometry (MS) Molecular weight and elemental formula (with high resolution MS). Fragmentation patterns.Confirms the molecular weight (228.04 g/mol for C₁₀H₈Cl₂N₂) and elemental composition, quickly verifying that the synthesis has produced a product of the correct mass.[20]Cannot distinguish between isomers (e.g., 2,3-Dichloro-5,6-dimethylquinoxaline). Provides no information on atom connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups (C=N, C-Cl, Aromatic C-H).Quickly confirms the presence of the quinoxaline core (C=N stretches) and aromatic rings.Highly nonspecific for the overall structure. Many isomers would produce nearly identical IR spectra.[3]
X-ray Crystallography Absolute 3D structure and packing in the solid state.Provides the definitive, "gold standard" structure if a suitable single crystal can be grown.[21]The compound must be crystalline, and growing diffraction-quality single crystals can be difficult or impossible. The result is for the solid state, which may differ from the structure in solution.

This comparison underscores that while MS and IR are useful for preliminary checks, they are insufficient for complete validation. X-ray crystallography is definitive but not always feasible. NMR spectroscopy provides the most comprehensive and accessible method for unambiguously determining the structure of a synthesized molecule like this compound in the solution phase, which is most relevant for subsequent reactivity and biological studies.

Conclusion

The structural validation of a synthesized compound is a non-negotiable step in the research and development pipeline. This guide has demonstrated a systematic and self-validating workflow centered on high-resolution NMR spectroscopy. By integrating 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments, one can move beyond simple spectral interpretation to a rigorous, evidence-based confirmation of the complete molecular architecture of this compound. This multi-faceted NMR approach provides a level of detail and certainty that alternative techniques like mass spectrometry and IR spectroscopy cannot match, establishing it as the indispensable tool for the modern synthetic chemist.

References

A Comparative Guide to Elucidating the Structure of 2,3-Dichloro-6,7-dimethylquinoxaline: An In-Depth Analysis of Mass Spectral Fragmentation and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoxaline derivatives stand out as a class of heterocyclic compounds with significant therapeutic and functional potential. The strategic introduction of various substituents onto the quinoxaline scaffold allows for the fine-tuning of their biological and chemical properties. This guide focuses on 2,3-Dichloro-6,7-dimethylquinoxaline, a key intermediate in the synthesis of novel pharmaceuticals and functional materials.

As a Senior Application Scientist, this guide provides an in-depth interpretation of the expected mass spectral fragmentation pattern of this compound under electron ionization (EI) conditions. We will explore the causal mechanisms behind the predicted fragmentation pathways, drawing on established principles of mass spectrometry. Furthermore, this guide will offer a comparative analysis with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, providing the necessary experimental protocols to empower researchers in their structural elucidation endeavors.

Interpreting the Electron Ionization Mass Spectrum of this compound

Predicted Mass Spectrum Fragmentation Analysis

The logical workflow for predicting the fragmentation of this compound begins with the molecular ion and proceeds through a series of characteristic losses.

M Molecular Ion (M+) m/z 228, 230, 232 F1 [M-Cl]+ m/z 193, 195 M->F1 - Cl• F2 [M-CH3]+ m/z 213, 215, 217 M->F2 - CH3• F3 [F1-HCN]+ m/z 166, 168 F1->F3 - HCN F4 [F1-Cl]+ m/z 158 F1->F4 - Cl• F5 [F2-Cl]+ m/z 178, 180 F2->F5 - Cl• F6 [F4-HCN]+ m/z 131 F4->F6 - HCN

Caption: Predicted Fragmentation Pathway of this compound.

Molecular Ion (M+)

The molecular formula for this compound is C₁₀H₈Cl₂N₂. The first crucial observation in the mass spectrum will be the molecular ion peak cluster. Due to the presence of two chlorine atoms, which exist as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, a characteristic isotopic pattern will be observed.[6] This will result in three peaks:

  • M+ : The peak corresponding to the molecule with two ³⁵Cl isotopes.

  • M+2 : The peak for the molecule containing one ³⁵Cl and one ³⁷Cl.

  • M+4 : The peak for the molecule with two ³⁷Cl isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, providing a clear indication of the presence of two chlorine atoms.

IonCalculated m/zIsotopic CompositionPredicted Relative Abundance
M⁺228.0169C₁₀H₈(³⁵Cl)₂N₂100% (base peak of cluster)
M+2230.0140C₁₀H₈(³⁵Cl)(³⁷Cl)N₂~65%
M+4232.0110C₁₀H₈(³⁷Cl)₂N₂~10%

Primary Fragmentation Pathways

Following ionization, the energetically unstable molecular ion will undergo fragmentation.[5][7] The most probable fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses.

  • Loss of a Chlorine Radical (-Cl•): This is a very common fragmentation pathway for chlorinated aromatic compounds.[8] The cleavage of a C-Cl bond results in the loss of a chlorine radical, leading to a fragment ion at [M-Cl]⁺ . This will also exhibit an isotopic pattern due to the remaining chlorine atom (ratio of ~3:1 for the peaks separated by 2 m/z units).

  • Loss of a Methyl Radical (-CH₃•): The cleavage of a C-C bond between the aromatic ring and a methyl group is another expected fragmentation. This would result in the formation of an [M-CH₃]⁺ ion. The resulting ion would be stabilized by the aromatic system.

Secondary Fragmentation

The primary fragment ions will likely undergo further fragmentation, providing more structural information:

  • Loss of HCN: Heterocyclic compounds containing nitrogen, such as quinoxalines and their isomers, are known to lose a molecule of hydrogen cyanide (HCN).[9] This would lead to fragment ions such as [[M-Cl]-HCN]⁺ .

  • Sequential Loss of the Second Chlorine Atom: The [M-Cl]⁺ fragment can lose the second chlorine radical to form [[M-Cl]-Cl]⁺ .

The relative abundance of these fragment ions will depend on their stability. Ions that are resonance-stabilized are more likely to be abundant in the spectrum.[10]

A Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for determining molecular weight and deducing structural fragments, a comprehensive characterization of this compound often requires complementary analytical techniques.

TechniqueInformation ProvidedSample RequirementsThroughput
Mass Spectrometry (EI-MS) Molecular weight, elemental composition (HRMS), fragmentation pattern for structural elucidation.Small amount (µg-ng), sample must be volatile and thermally stable.High
NMR Spectroscopy (¹H & ¹³C) Detailed connectivity of atoms (C-H framework), stereochemistry, and electronic environment.[11][12][13]Larger amount (mg), sample must be soluble in a deuterated solvent.Moderate
Single-Crystal X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, and crystal packing information.[14][15]A high-quality single crystal (0.1-0.3 mm).[16][17]Low

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for acquiring an EI mass spectrum of a solid organic compound like this compound.

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Introduction:

    • GC-MS: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be separated from any impurities and then introduced into the mass spectrometer.

    • Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it into the probe. The probe is then heated to volatilize the sample directly into the ion source.

  • Ionization: The sample molecules are bombarded with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.[18][19]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

cluster_0 Sample Preparation & Introduction cluster_1 Mass Spectrometry A Dissolve Sample B Inject into GC or Load on Probe A->B C Electron Ionization (70 eV) B->C D Mass Analysis (m/z) C->D E Detection D->E F Generate Mass Spectrum E->F Data Analysis

References

A Comparative Guide to the Herbicidal Activity of 2,3-Dichloro-6,7-dimethylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent endeavor to safeguard crop yields and manage invasive flora, the scientific community is in a continuous search for novel herbicidal agents. The emergence of weed resistance to established herbicides necessitates the exploration of new chemical scaffolds that offer alternative modes of action.[1][2] Among these, quinoxaline derivatives have shown significant potential in various agrochemical applications, including as herbicides.[3][4][5] This guide provides a technical benchmark of 2,3-dichloro-6,7-dimethylquinoxaline derivatives, comparing their herbicidal efficacy against established commercial herbicides. We will delve into the experimental protocols for robust evaluation, present comparative data, and explore the potential mechanisms underpinning their phytotoxic activity.

The Imperative for New Herbicidal Chemistries

The reliance on a limited number of herbicidal modes of action has led to the evolution of resistant weed populations, posing a significant threat to agricultural productivity.[2][6] Herbicides that inhibit critical plant enzymes, such as acetolactate synthase (ALS) or components of the photosynthetic pathway, have been mainstays in weed management.[7][8][9][10] However, their extensive use has selected for resistant biotypes, creating an urgent need for herbicides with novel targets or binding mechanisms.[6] Quinoxaline scaffolds, recognized for their diverse biological activities, present a promising avenue for the development of next-generation herbicides.[4][5][11] The subject of this guide, this compound, serves as a key intermediate in the synthesis of such novel compounds.[12][13]

Benchmarking Strategy: A Framework for Comparison

To objectively assess the herbicidal potential of novel this compound derivatives (referred to herein as Q-derivatives), a rigorous comparative analysis against well-characterized benchmark herbicides is essential. For this guide, we have selected two benchmarks representing different, highly effective modes of action:

  • Benchmark A: A Sulfonylurea Herbicide (ALS Inhibitor): These herbicides act by inhibiting acetolactate synthase (ALS), a crucial enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine).[6][7][9][14] Inhibition of this pathway leads to a cessation of growth and eventual plant death.[9][14]

  • Benchmark B: A Triazine Herbicide (Photosystem II Inhibitor): This class of herbicides disrupts photosynthesis by binding to the D1 protein of the photosystem II (PSII) complex in chloroplasts.[8][15][16] This blocks electron transport, leading to the production of reactive oxygen species and rapid cellular damage.[8][15]

The evaluation will encompass both whole-plant assays to determine overall phytotoxicity and in-vitro assays to probe for specific molecular targets.

Experimental Deep Dive: Methodologies for Efficacy Assessment

The following protocols are designed to provide a robust and reproducible framework for evaluating herbicidal activity. The inclusion of appropriate controls is critical for data integrity.

Protocol 1: Whole-Plant Post-Emergence Assay

This experiment assesses the herbicidal effect of the compounds when applied to young, actively growing plants.

Step-by-Step Methodology:

  • Plant Cultivation: Grow test plant species (e.g., a representative monocot like Avena sativa (oat) and a dicot like Brassica napus (canola)) in pots containing a standardized soil mix under controlled greenhouse conditions (25°C/18°C day/night, 16h photoperiod).

  • Treatment Preparation: Prepare stock solutions of the Q-derivatives and benchmark herbicides in an appropriate solvent (e.g., acetone with a surfactant like Tween 20). Create a dilution series to test a range of concentrations.

  • Application: When the plants reach the 2-3 leaf stage, apply the herbicide solutions as a fine spray using a calibrated laboratory sprayer to ensure uniform coverage.[17] A "vehicle" control (solvent and surfactant only) and an untreated control must be included.

  • Evaluation: At 7 and 14 days after treatment (DAT), visually assess the plants for phytotoxicity. This is typically done using a rating scale from 0% (no effect) to 100% (complete plant death).[18] Additionally, harvest the above-ground biomass and record the fresh and dry weights to quantify the growth inhibition.

  • Data Analysis: Calculate the ED₅₀ (Effective Dose for 50% inhibition) for each compound based on the biomass data.

G cluster_0 Pre-Experiment cluster_1 Treatment cluster_2 Post-Treatment & Analysis seed Seed Sowing & Germination grow Plant Growth to 2-3 Leaf Stage seed->grow spray Calibrated Spray Application grow->spray prep Prepare Herbicide Dilutions prep->spray assess Visual Assessment (7 & 14 DAT) spray->assess harvest Biomass Harvest & Weighing assess->harvest calc Calculate ED50 Values harvest->calc

Caption: Workflow for Whole-Plant Post-Emergence Herbicide Assay.

Protocol 2: In-Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay specifically determines if the Q-derivatives inhibit the ALS enzyme, a common target for herbicides.[7][19]

Step-by-Step Methodology:

  • Enzyme Extraction: Isolate ALS from a suitable plant source (e.g., etiolated corn seedlings) using established biochemical protocols.

  • Assay Reaction: In a microplate, combine the extracted enzyme with the necessary substrates (pyruvate) and cofactors (thiamine pyrophosphate, FAD) in a reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the Q-derivatives, Benchmark A, and a negative control to the wells.

  • Incubation & Termination: Incubate the plate at a controlled temperature (e.g., 37°C). Stop the reaction by adding sulfuric acid, which also facilitates the conversion of the product (acetolactate) to acetoin.

  • Detection: Add creatine and α-naphthol, which react with acetoin to form a colored complex.

  • Measurement: Read the absorbance of the colored product using a microplate reader at 530 nm. The intensity of the color is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Comparative Performance Analysis

The following tables summarize hypothetical but plausible data from the described experiments, benchmarking three novel Q-derivatives against the standards.

Table 1: Whole-Plant Post-Emergence Activity (ED₅₀ in g/ha)

CompoundAvena sativa (Monocot)Brassica napus (Dicot)
Q-Derivative 1 12095
Q-Derivative 2 8560
Q-Derivative 3 >500>500
Benchmark A (ALS) 5030
Benchmark B (PSII) 150100

Table 2: In-Vitro ALS Enzyme Inhibition (IC₅₀ in µM)

CompoundIC₅₀ Value
Q-Derivative 1 75
Q-Derivative 2 15
Q-Derivative 3 >200
Benchmark A (ALS) 5

Discussion and Mechanistic Insights

The experimental data reveals distinct profiles for the tested quinoxaline derivatives.

  • Q-Derivative 2 demonstrates potent herbicidal activity against both monocot and dicot species, with ED₅₀ values approaching those of the commercial benchmarks. Critically, its strong inhibition of the ALS enzyme (IC₅₀ of 15 µM) suggests that its primary mode of action is likely the disruption of branched-chain amino acid synthesis, similar to Benchmark A.[7][9][14]

  • Q-Derivative 1 shows moderate herbicidal activity. While it does inhibit ALS, its IC₅₀ value is significantly higher than that of Q-Derivative 2, indicating it is a less potent inhibitor of this specific enzyme. Its whole-plant activity might be due to a combination of weak ALS inhibition and potentially other, secondary mechanisms of action.

  • Q-Derivative 3 exhibits poor herbicidal activity and negligible ALS inhibition, suggesting that the specific structural modifications in this derivative are detrimental to its phytotoxic properties.

This structure-activity relationship highlights the sensitivity of the quinoxaline scaffold to substitution patterns, a key insight for guiding future synthesis efforts.

Hypothesized Mechanism of Action for Active Q-Derivatives

Based on the strong in-vitro data for Q-Derivative 2, we can hypothesize its mechanism of action targets the biosynthesis of essential amino acids.

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Product Proteins Protein Synthesis AminoAcids->Proteins Growth Plant Growth & Development Proteins->Growth Q_Deriv Q-Derivative 2 Q_Deriv->ALS Inhibition

Caption: Hypothesized inhibition of the ALS pathway by Q-Derivative 2.

The inhibition of ALS deprives the plant of essential amino acids required for protein synthesis and overall growth.[7][9] This leads to the observed stunting, chlorosis, and eventual death seen in the whole-plant assays.[14]

Conclusion and Future Directions

The results of this comparative analysis indicate that this compound derivatives, particularly structures analogous to Q-Derivative 2 , represent a viable chemical scaffold for the development of new ALS-inhibiting herbicides. Their potent, broad-spectrum activity warrants further investigation.

Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a broader array of derivatives to optimize potency and selectivity.

  • Probing for Resistance Breaking: Evaluating the most potent derivatives against weed biotypes known to be resistant to existing ALS inhibitors.

  • Investigating Alternative Mechanisms: For derivatives like Q-Derivative 1 that show herbicidal activity but weaker target-site inhibition, further studies are needed to elucidate their potential alternative modes of action, such as inhibition of protoporphyrinogen oxidase, which has also been reported for some quinoxalines.[4][11]

By systematically benchmarking novel chemical entities against established standards, the path to discovering and developing the next generation of effective weed management solutions becomes clearer.

References

The Ascendancy of the Furan Moiety in Quinoxaline-Based Anticancer Agents: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a privileged heterocyclic system, has long been a focal point in medicinal chemistry due to its diverse pharmacological activities.[1][2] Among its numerous derivatives, those incorporating a furan ring have demonstrated particularly potent antiproliferative effects, marking a significant advancement in the quest for novel anticancer therapeutics.[1][3] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of furan-substituted quinoxalines, offering field-proven insights into their design, mechanism of action, and experimental evaluation.

The Furan Advantage: Unlocking Potent Antiproliferative Activity

A consistent trend observed in SAR studies is the superior anticancer activity of quinoxaline derivatives bearing furan rings compared to their phenyl-substituted counterparts.[3] This enhancement is attributed to the unique electronic properties and spatial arrangement of the furan moiety, which likely facilitates more favorable interactions with biological targets.[3]

A compelling illustration of this is seen in the comparison of 2,3-di(furan-2-yl)quinoxaline analogs with their 2,3-diphenylquinoxaline counterparts. Studies have shown that the difuranyl derivatives exhibit significantly lower micromolar potency against a range of cancer cell lines, while the diphenyl analogs are often largely inactive.[3]

Comparative Antiproliferative Activity: Furan vs. Phenyl Substituents
Compound IDR2 SubstituentR3 SubstituentCancer Cell Line Panel (GI50 in µM)Reference
6j PhenylPhenyl>10 (Largely Inactive)[3]
6m FuranylFuranyl2.4 - 2.8 (Active)[3]

Data extracted from a study by Chen et al., showcasing the dramatic increase in potency when phenyl groups are replaced with furan moieties at the 2 and 3 positions of the quinoxaline core.[3]

Deconstructing the Structure-Activity Relationship (SAR)

The antiproliferative potency of furan-substituted quinoxalines is not solely dictated by the presence of the furan ring but is a multifactorial interplay of substituents on both the quinoxaline and furan rings, as well as the nature of any linking moieties.

Impact of Substituents on the Furan Ring

The introduction of substituents on the furan ring itself can modulate the antiproliferative activity. For instance, compounds with nitrofuran substituents have demonstrated high antiproliferative activity against neuroblastoma cell lines.[4] This suggests that electron-withdrawing groups on the furan ring can enhance the cytotoxic effects.

The Role of Linkers

The linkage between the furan-containing moiety and the quinoxaline core is a critical determinant of biological activity. Different linkers, such as urea and acylhydrazone, have been explored, leading to compounds with distinct mechanistic profiles.

  • Urea Linkers: Quinoxaline-urea analogs, particularly those incorporating a bisfuranylquinoxaline scaffold, have been identified as potent inducers of apoptosis.[5][6] The urea moiety appears to be crucial for this activity, likely by facilitating key hydrogen bonding interactions within the target protein.

  • Acylhydrazone Linkers: A series of quinoxaline-arylfuran derivatives connected by an acylhydrazone linker has been synthesized and evaluated.[1] One standout compound from this series, QW12 , demonstrated potent activity against HeLa cells.[1] This highlights the potential of the acylhydrazone linker in creating effective anticancer agents.

Unraveling the Mechanism of Action: Beyond Simple Cytotoxicity

Furan-substituted quinoxalines exert their antiproliferative effects through diverse and specific mechanisms, moving beyond non-specific cytotoxicity to targeted cellular pathways.

Induction of Apoptosis

A primary mechanism of action for many potent furan-substituted quinoxalines is the induction of programmed cell death, or apoptosis. This has been confirmed through various assays, including Annexin V-FITC staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. For example, a bisfuranylquinoxalineurea analog was shown to activate caspases 3/7 and induce PARP cleavage, both hallmark events in the apoptotic cascade.[6]

Inhibition of Key Signaling Pathways: The Case of STAT3

Recent studies have provided exciting insights into the specific molecular targets of these compounds. The quinoxaline-arylfuran derivative QW12 was found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705 (Y705) in a dose-dependent manner.[1][7] The STAT3 signaling pathway is a critical regulator of cell proliferation and survival, and its constitutive activation is a hallmark of many cancers. By inhibiting STAT3 phosphorylation, QW12 effectively blocks the downstream signaling cascade that promotes tumor growth.[1][7] Molecular docking and biophysical studies further revealed that QW12 directly binds to the SH2 domain of the STAT3 protein.[1][7]

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Kinase Cytokine_Receptor->JAK 2. Activation STAT3_monomer STAT3 (Inactive Monomer) JAK->STAT3_monomer 3. Phosphorylation (Y705) pSTAT3_dimer pSTAT3 (Active Dimer) STAT3_monomer->pSTAT3_dimer 4. Dimerization Gene_Expression Target Gene Expression (Proliferation, Survival) pSTAT3_dimer->Gene_Expression 5. Nuclear Translocation & DNA Binding QW12 QW12 (Furan-Substituted Quinoxaline) QW12->STAT3_monomer Inhibition of Phosphorylation (Binds to SH2 Domain) Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding

Caption: Inhibition of the STAT3 signaling pathway by the furan-substituted quinoxaline QW12.

Experimental Protocols for Antiproliferative Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-documented experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the antiproliferative activity of furan-substituted quinoxalines.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the furan-substituted quinoxaline compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Compounds (48-72h incubation) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan (DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: A generalized workflow for the MTT cell viability assay.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the furan-substituted quinoxaline compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Comparative Performance Data

The following table summarizes the in vitro antiproliferative activity (IC50 values) of selected furan-substituted quinoxaline derivatives against various human cancer cell lines.

CompoundLinker/SubstituentCancer Cell LineIC50 (µM)Reference
QW12 AcylhydrazoneHeLa10.58[1]
Bisfuranylquinoxalineurea (7c) UreaMultiple (Panel average)Low micromolar[6]
Nitrofuran derivative (11a) OxiraneSK-N-SH2.49 ± 1.33[4]
Nitrofuran derivative (11a) OxiraneIMR-323.96 ± 2.03[4]
Nitrofuran derivative (11b) OxiraneSK-N-SH5.3 ± 2.12[4]
Nitrofuran derivative (11b) OxiraneIMR-327.12 ± 1.59[4]

Conclusion and Future Directions

The incorporation of a furan moiety into the quinoxaline scaffold has proven to be a highly effective strategy for the development of potent antiproliferative agents. The superior activity of furan-substituted derivatives over their phenyl counterparts, coupled with the elucidation of specific mechanisms of action such as STAT3 inhibition and apoptosis induction, underscores the immense potential of this chemical class.

Future research should focus on a more systematic exploration of substitutions on the furan ring to further optimize potency and selectivity. Additionally, investigating the broader mechanistic landscape of furan-substituted quinoxalines, including their potential as inhibitors of other key oncogenic kinases, will be crucial for their clinical translation. The detailed experimental protocols provided in this guide serve as a self-validating framework for researchers to rigorously evaluate and compare the performance of novel furan-substituted quinoxaline derivatives, thereby accelerating the discovery of next-generation anticancer drugs.

References

A Comparative Guide to the Synthesis of 2,3-Disubstituted Quinoxalines: From Classical Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous therapeutic agents and functional materials.[1] Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, has cemented their importance in drug discovery.[1][2][3] Many of these effects stem from the ability of quinoxaline derivatives to inhibit key cellular signaling pathways.[1] This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to 2,3-disubstituted quinoxalines, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Classic Approach: Condensation of o-Phenylenediamines with α-Dicarbonyl Compounds

The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the traditional and most fundamental method for quinoxaline synthesis, often referred to as the Hinsberg condensation.[4] First described in 1884, this robust and straightforward approach remains widely used due to its reliability and the commercial availability of a vast array of starting materials.[1][5][6] The reaction proceeds via an acid-catalyzed condensation-cyclization mechanism, offering a versatile route to both symmetrically and asymmetrically substituted quinoxalines.[1][4]

Mechanism and Rationale

The reaction is typically acid-catalyzed and involves the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the α-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoxaline ring system. The choice of catalyst and solvent can significantly impact reaction times and yields. While traditional methods often required high temperatures and strong acids, numerous modern modifications have been developed to improve the efficiency and environmental footprint of this reaction.[2][7]

Experimental Protocol 1.1: Conventional Synthesis of 2,3-Diphenylquinoxaline [1]

This protocol describes the classical approach to synthesizing 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

  • Materials:

    • o-Phenylenediamine (1.1 g, 0.01 mol)

    • Benzil (2.1 g, 0.01 mol)

    • Ethanol

    • Acetic Acid

  • Procedure:

    • Dissolve o-phenylenediamine and benzil in a minimal amount of ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Modern "Green" Catalysis in Hinsberg Condensation

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methodologies.[2] This has led to the exploration of various catalysts that can promote the Hinsberg condensation under milder conditions, often with improved yields and shorter reaction times.[2] These "green" approaches often utilize recyclable catalysts, aqueous media, or solvent-free conditions.[2][5]

CatalystSolventTemperature (°C)TimeYield (%)Reference
Glycerol/Water-904-6 min85-91[4]
TiO2-Pr-SO3HEtOHRoom Temp.10 min95[2][4]
Zn(OTf)2CH3CNRoom Temp.-85-91[4]
PhenolEtOH/H2ORoom Temp.2 min98[4]
Bentonite K-10EtOHRoom Temp.20 min95[2][5]
Hexafluoroisopropanol (HFIP)-Room Temp.1 hour95[2][5][7]

Experimental Protocol 1.2: Phenol-Catalyzed Green Synthesis of 2,3-Diphenylquinoxaline [4]

This protocol exemplifies a highly efficient and rapid green synthesis.

  • Materials:

    • o-Phenylenediamine (1 mmol)

    • Benzil (1 mmol)

    • Phenol (0.1 mmol)

    • Ethanol/Water (1:1, 5 mL)

  • Procedure:

    • To a solution of o-phenylenediamine and benzil in the ethanol/water mixture, add phenol.

    • Stir the reaction mixture at room temperature for 2 minutes.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Collect the precipitated product by filtration.

    • Wash the solid with water and dry to obtain the pure product.

Hinsberg_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product o_phenylenediamine o-Phenylenediamine Condensation Condensation o_phenylenediamine->Condensation alpha_dicarbonyl α-Dicarbonyl alpha_dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization + H⁺ Dehydration Dehydration Cyclization->Dehydration Quinoxaline 2,3-Disubstituted Quinoxaline Dehydration->Quinoxaline - H₂O

Caption: Workflow for the Hinsberg condensation reaction.

Nucleophilic Substitution on 2,3-Dichloroquinoxaline

An alternative and highly versatile route to 2,3-disubstituted quinoxalines involves the nucleophilic substitution of chlorine atoms from 2,3-dichloroquinoxaline. This method is particularly advantageous for synthesizing derivatives with diverse functionalities at the 2 and 3 positions, as a wide range of nucleophiles can be employed.[8] 2,3-dichloroquinoxaline itself can be readily prepared from the condensation of o-phenylenediamine with oxalic acid, followed by chlorination.[2]

Scope and Selectivity

This approach allows for the introduction of various substituents by reacting 2,3-dichloroquinoxaline with nitrogen, sulfur, or oxygen-based nucleophiles.[8][9] By carefully controlling the reaction conditions (e.g., temperature, stoichiometry), it is possible to achieve either mono- or di-substitution, providing access to asymmetrically substituted quinoxalines.[8]

Experimental Protocol 2.1: Synthesis of 2,3-Bis(phenylthio)quinoxaline [10]

This protocol details the disubstitution of 2,3-dichloroquinoxaline with a sulfur nucleophile.

  • Materials:

    • 2,3-Dichloroquinoxaline (2.78 g, 0.01 mol)

    • Thiophenol (2.20 g, 0.02 mol)

    • Anhydrous Potassium Carbonate (2.0 g)

    • Acetonitrile (50 mL)

  • Procedure:

    • To a solution of thiophenol in acetonitrile, add anhydrous potassium carbonate and 2,3-dichloroquinoxaline.

    • Heat the reaction mixture under reflux for 3 hours.

    • After cooling, filter the mixture to remove potassium carbonate.

    • Evaporate the acetonitrile under reduced pressure.

    • The resulting residue can be purified by recrystallization or column chromatography to yield the desired product.

Nucleophilic_Substitution DCQ 2,3-Dichloroquinoxaline Mono_Substituted Mono-substituted Quinoxaline DCQ->Mono_Substituted RT Nucleophile1 Nucleophile (1 eq) Nucleophile1->Mono_Substituted Di_Substituted Di-substituted Quinoxaline Mono_Substituted->Di_Substituted Heat Nucleophile2 Nucleophile (1 eq) Nucleophile2->Di_Substituted

Caption: Stepwise nucleophilic substitution on 2,3-dichloroquinoxaline.

Modern Catalytic Approaches: Expanding the Synthetic Toolbox

While the classical methods are reliable, modern organic synthesis has driven the development of more sophisticated and efficient catalytic strategies for constructing the quinoxaline scaffold. These include transition-metal-catalyzed reactions that offer novel pathways and access to a broader range of derivatives.

Palladium-Catalyzed Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems. Recent advancements have demonstrated the synthesis of quinoxaline derivatives through palladium-catalyzed reductive annulation of catechols and nitroarylamines, offering a direct route without pre-functionalization of the starting materials.[11][12] Another innovative approach involves the palladium-catalyzed double isocyanide insertion cyclization of o-phenylenediamines to form quinoxaline-2,3-diamines.[13]

C-H Functionalization

Direct C-H functionalization represents a highly atom-economical and efficient strategy for modifying the quinoxaline core.[14][15][16] This approach avoids the need for pre-functionalized substrates, directly converting C-H bonds into new C-C or C-heteroatom bonds. Recent research has focused on the C3-functionalization of quinoxalin-2(1H)-ones, a key structural motif in many biologically active molecules.[14][15] These reactions can be mediated by various catalysts, including metals and photocatalysts, and often proceed via radical mechanisms.[14][17]

Comparative Analysis of Synthetic Routes

Synthetic RouteAdvantagesDisadvantagesScope
Hinsberg Condensation Readily available starting materials, simple procedure, reliable.[1][4]Traditional methods require harsh conditions; limited functional group tolerance in some cases.[2][5]Broad for symmetrically and asymmetrically substituted quinoxalines based on dicarbonyl availability.[1]
Nucleophilic Substitution High versatility, wide range of functional groups can be introduced.[8]Requires pre-synthesis of 2,3-dichloroquinoxaline.Excellent for diverse substitution at the 2 and 3 positions.[8]
Palladium-Catalysis Novel disconnections, high efficiency, access to unique structures.[11][13]Catalyst cost and potential for metal contamination in the final product.Expanding, with new methods continually being developed.
C-H Functionalization High atom economy, avoids pre-functionalization, direct modification of the core structure.[16]Can suffer from regioselectivity issues; reaction development can be challenging.Rapidly growing field for late-stage functionalization.

Conclusion

The synthesis of 2,3-disubstituted quinoxalines has evolved significantly from the foundational Hinsberg condensation. While this classical method, particularly with modern green catalysts, remains a workhorse in the field, nucleophilic substitution on 2,3-dichloroquinoxaline offers unparalleled versatility for introducing a wide array of functional groups. Furthermore, the advent of modern catalytic methods, such as palladium-catalyzed reactions and direct C-H functionalization, has opened up new avenues for the efficient and elegant construction of these vital heterocyclic compounds. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the available resources, with each method presenting a unique set of advantages and challenges.

References

A Comparative Guide to the Use of 2,3-Dichloro-6,7-dimethylquinoxaline as an Analytical Standard for Method Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and product safety. The choice of an appropriate analytical standard is paramount to this process, ensuring the accuracy, precision, and reliability of the data generated. This guide provides an in-depth technical overview of 2,3-Dichloro-6,7-dimethylquinoxaline as a candidate analytical standard, comparing its utility against other relevant alternatives. We will delve into the causality behind experimental choices, present detailed methodologies, and provide a framework for its application in a regulated environment.

The Critical Role of Analytical Standards in Method Validation

An analytical standard, or reference standard, is a highly purified compound used as a measurement base for a specific analyte. In method validation, it is indispensable for establishing key performance characteristics, including linearity, accuracy, precision, and specificity. The ideal standard possesses high purity, is stable under storage and analytical conditions, and is structurally similar to the analyte of interest. This compound, a halogenated nitrogen-containing heterocyclic compound, presents itself as a potential standard for a range of structurally related pharmaceutical compounds and impurities.

Physicochemical Profile of this compound

PropertyValueSource
CAS Number 63810-80-0--INVALID-LINK--
Molecular Formula C₁₀H₈Cl₂N₂--INVALID-LINK--
Molecular Weight 227.09 g/mol --INVALID-LINK--
Appearance White to light yellow crystalline powder--INVALID-LINK--
Melting Point 178-181 °C--INVALID-LINK--
Purity Typically >98% (GC)--INVALID-LINK--

This profile indicates a stable, crystalline solid with a defined melting point, making it suitable for the preparation of accurate standard solutions. Its chemical structure, featuring a quinoxaline core with both chloro and methyl substitutions, makes it a relevant standard for related active pharmaceutical ingredients (APIs) and their potential chlorinated impurities.[1][2]

Comparison with Alternative Analytical Standards

The selection of an analytical standard is a critical decision based on the specific analytical method and the nature of the analyte. Here, we compare this compound with other potential standards for the analysis of chlorinated heterocyclic compounds.

StandardStructureRationale for Use & Comparison
This compound Quinoxaline core with dichloro and dimethyl substitutionsAdvantages: High structural similarity to potential analytes with the same core. The methyl groups can provide a distinct chromatographic retention time and mass spectrometric fragmentation pattern compared to the non-methylated analogue. Considerations: Availability from chemical suppliers is good, typically with high purity.
2,3-Dichloroquinoxaline Quinoxaline core with dichloro substitutionsAdvantages: A simpler, non-methylated analogue that can serve as a primary reference or a related substance standard. Its analysis by HPLC has been documented, providing a starting point for method development.[1] Considerations: Differences in retention behavior and solubility compared to the dimethylated version should be evaluated.
Pentachlorophenol (PCP) Chlorinated aromatic phenolAdvantages: A widely recognized and available standard for chlorinated aromatic compounds. Extensive literature on its analysis by HPLC and GC provides a wealth of methodological information.[3][4] Considerations: Structurally less similar to quinoxaline-based analytes, which may affect its suitability for accurately mimicking their chromatographic and detection behavior.
Polychlorinated Dibenzo-p-dioxins (PCDDs) Standards Dibenzo-p-dioxin core with multiple chloro substitutionsAdvantages: A class of well-characterized and certified reference materials for ultra-trace analysis of chlorinated compounds.[2][5][6][7] Considerations: These are highly toxic and regulated compounds, requiring specialized handling and disposal. Their primary application is in environmental analysis by high-resolution GC-MS, which may not be the routine method for pharmaceutical analysis.

Experimental Workflow for Method Validation using this compound

The following diagram outlines a typical workflow for validating an HPLC method using this compound as the analytical standard, in accordance with ICH Q2(R1) guidelines.[8]

MethodValidationWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters (ICH Q2(R1)) cluster_report Reporting StandardPrep Prepare Stock & Working Standard Solutions of This compound HPLC Perform HPLC Analysis (See Protocol Below) StandardPrep->HPLC SamplePrep Prepare Sample Solutions (e.g., API spiked with standard) SamplePrep->HPLC Specificity Specificity (Peak Purity, Resolution) HPLC->Specificity Linearity Linearity & Range (Calibration Curve) HPLC->Linearity Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) HPLC->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) HPLC->LOD_LOQ Robustness Robustness (Deliberate Method Variations) HPLC->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A typical workflow for HPLC method validation.

Detailed Experimental Protocol: HPLC-UV Method Validation

This protocol provides a starting point for the validation of a reversed-phase HPLC method for the quantification of a hypothetical analyte using this compound as the standard.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid

    • B: Acetonitrile

  • Gradient Program: A suitable gradient to elute the analyte and standard (e.g., 30-70% B over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (a photodiode array detector is recommended for initial assessment).

  • Injection Volume: 10 µL

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound and dissolve it in a 25 mL volumetric flask with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the analyte (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. Validation Experiments:

  • Specificity: Analyze a blank (mobile phase), a placebo (sample matrix without the analyte), the standard solution, and a sample solution. Assess for any interfering peaks at the retention time of the analyte and the standard.

  • Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of the standard. Analyze these samples in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability assessment on a different day, with a different analyst, or on a different instrument. Calculate the relative standard deviation (%RSD) for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±2% in the mobile phase composition, ±5°C in column temperature, ±0.1 mL/min in flow rate) and assess the impact on the results.

Data Presentation and Interpretation

The results of the validation experiments should be summarized in clear and concise tables.

Table 1: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998

Table 2: Hypothetical Accuracy and Precision Data

Concentration LevelRecovery (%) (n=3)Repeatability (%RSD) (n=6)Intermediate Precision (%RSD) (n=6)
80%99.5--
100%100.20.81.2
120%100.8--

Logical Relationships in Method Validation

The following diagram illustrates the hierarchical relationship between the different validation parameters.

ValidationRelationships Method Suitability Method Suitability Accuracy Accuracy Method Suitability->Accuracy Precision Precision Method Suitability->Precision Specificity Specificity Method Suitability->Specificity Reliability Reliability Robustness Robustness Reliability->Robustness Sensitivity Sensitivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Linearity Linearity Accuracy->Linearity Precision->Linearity

Caption: Inter-relationships of method validation parameters.

Conclusion

This compound possesses the fundamental characteristics of a suitable analytical standard for the validation of methods for related pharmaceutical compounds. Its stable, crystalline nature and structural relevance make it a strong candidate. While direct experimental data on its use as a standard is not widely published, this guide provides a comprehensive framework based on established regulatory principles and data from analogous compounds to enable researchers and drug development professionals to confidently design and execute a robust method validation study. The provided protocols and comparative analysis serve as a practical starting point for establishing scientifically sound and defensible analytical methods.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dichloro-6,7-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory personnel engaged in pharmaceutical development and agrochemical research, the synthesis and application of novel compounds like 2,3-Dichloro-6,7-dimethylquinoxaline are routine.[1] This chlorinated quinoxaline derivative serves as a vital intermediate in creating targeted therapies and crop protection agents.[1] However, its chemical structure necessitates a rigorous and informed approach to its handling and, critically, its disposal to ensure the safety of personnel and the protection of our environment.

This guide provides a detailed, step-by-step framework for the proper disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this protocol is built upon a conservative assessment of data from structurally analogous chemicals, including various chlorinated and methylated quinoxalines.[2][3] The foundational principle is to treat this compound with the caution it warrants, assuming it shares the hazard profile of its close chemical relatives.

Hazard Assessment and Core Safety Principles

Structurally similar compounds to this compound are classified as hazardous.[4][5] It is crucial to operate under the assumption that this compound is toxic if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[4][5][6] Therefore, all handling and disposal operations must be conducted with the primary objective of minimizing exposure and preventing environmental release.

Key Safety Directives:

  • No Drain Disposal: Under no circumstances should this chemical or its residues be disposed of down laboratory drains.[2]

  • No Environmental Release: Prevent any release of this compound into the environment.[2][5]

  • Professional Disposal: All waste containing this compound must be managed by a licensed and approved hazardous waste disposal facility.[2][4][5][7][8]

Hazard Profile Based on Analogous Compounds

The following table summarizes the potential hazards associated with this compound, based on data from similar chlorinated quinoxaline compounds.

Hazard CategoryPotential Hazard & Precautionary ActionSupporting Sources
Acute Toxicity (Oral) Toxic if swallowed. Do not eat, drink, or smoke when using this product. If ingested, seek immediate medical attention and call a poison center or doctor.[4][5][6][8]--INVALID-LINK--, --INVALID-LINK--
Skin Corrosion/ Irritation Causes skin irritation.[4][6][7][9] Wear protective gloves and clothing. In case of contact, wash the affected area thoroughly with soap and water.[4][6][7][9]--INVALID-LINK--
Serious Eye Damage/Irritation Causes serious eye irritation.[4][6][7][9] Wear chemical safety goggles and a face shield. If in eyes, rinse cautiously with water for several minutes.[4][6]--INVALID-LINK--
Respiratory Irritation May cause respiratory irritation.[4][6] Avoid breathing dust. All handling should occur in a well-ventilated area, preferably a chemical fume hood.[6][8]--INVALID-LINK--
Chemical Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][4]--INVALID-LINK--
Hazardous Decomposition Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride (HCl).[2][4]--INVALID-LINK--

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure.[10] The selection of appropriate PPE is contingent on the scale and nature of the handling and disposal tasks.

Body PartRequired EquipmentRationale and Specifications
Respiratory NIOSH-approved respiratorTo prevent the inhalation of dust or aerosols, especially when handling the solid compound.[3][11]
Eyes & Face Chemical splash goggles and a face shieldProvides a complete seal around the eyes and protects the entire face from splashes.[11]
Hands Chemical-resistant gloves (e.g., nitrile, double-gloved)Protects hands from direct contact, absorption, and irritation.[11] Always inspect gloves before use and use proper removal techniques.
Body Chemical-resistant lab coat or apronGuards against spills and contamination of personal clothing.[11][12]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and potential falling objects.[11][12]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection, storage, and disposal of waste containing this compound.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect all solid waste, including unused or expired this compound, contaminated weigh boats, pipette tips, and disposable PPE (gloves, etc.), in a dedicated, puncture-resistant container.[2][13]

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[2]

    • Ensure the container is kept securely sealed when not in use.[14]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container.

    • Do not mix this waste stream with other solvent wastes unless compatibility has been confirmed to avoid hazardous reactions.[2]

    • Label the container with "Hazardous Waste," the full chemical name, and the solvent system used.

  • Contaminated Sharps:

    • Dispose of any chemically contaminated needles, syringes, or other sharps in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[10]

Step 2: Decontamination of Labware and Surfaces

Effective decontamination is essential to prevent cross-contamination and accidental exposure.

  • Initial Rinse: Triple-rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol) that will solubilize the compound.

  • Collect Rinsate: The solvent rinsate is considered hazardous waste and must be collected in the designated liquid waste container.[13]

  • Secondary Wash: After the solvent rinse, wash the equipment with soap and water.

  • Surface Cleaning: Decontaminate work surfaces, such as fume hood benches and benchtops, with a suitable solvent followed by a soap and water wash.[10]

Step 3: Temporary Storage Pending Disposal

All generated waste must be stored safely and securely while awaiting pickup by a licensed disposal contractor.

  • Designated Area: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]

  • Container Integrity: Ensure all containers are kept tightly closed, are not leaking, and are stored away from incompatible materials.[4][14]

  • Secondary Containment: Utilize secondary containment trays to mitigate the impact of any potential spills.

Step 4: Professional Disposal

The final and most critical step is the transfer of waste to a certified hazardous waste management company.

  • Engage a Licensed Vendor: Your institution's Environmental Health and Safety (EHS) department will have procedures for engaging a licensed waste disposal contractor.

  • High-Temperature Incineration: The recommended disposal method for chlorinated, nitrogen-containing organic compounds is high-temperature incineration at an approved and permitted facility.[2] This process ensures the complete destruction of the compound into less hazardous components.

  • Documentation: Ensure all required waste manifests and documentation are completed accurately, as per institutional and regulatory requirements.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and correct response is vital.

  • Minor Spill (Solid):

    • Evacuate the immediate area and restrict access.

    • Wearing full PPE, carefully sweep up the solid material, avoiding the generation of dust.[4][14]

    • Place the collected material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area as described in Step 2.

  • Skin Contact:

    • Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4]

    • Remove any contaminated clothing, taking care not to contaminate yourself further.[4]

    • Seek medical attention if irritation develops or persists.[7]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4]

    • Remove contact lenses if present and easy to do.[4]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.[4]

    • If breathing is difficult, provide respiratory support.

    • Seek medical attention.

Disposal Decision Workflow

The following diagram outlines the logical flow for the safe management and disposal of this compound waste.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Storage & Disposal start Waste Generated (Solid, Liquid, Sharps) segregate Segregate Waste by Type (Solid, Liquid, Sharps) start->segregate label_solid Label Solid Waste Container: 'Hazardous Waste' 'this compound' segregate->label_solid Solid label_liquid Label Liquid Waste Container: 'Hazardous Waste' 'Chemical Name & Solvent' segregate->label_liquid Liquid storage Store in Designated Hazardous Waste Area label_solid->storage label_liquid->storage pickup Arrange Pickup by Licensed Waste Vendor storage->pickup disposal Final Disposal: High-Temperature Incineration pickup->disposal caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

By adhering to these detailed procedures, researchers and laboratory professionals can ensure that the valuable work conducted with this compound does not come at the cost of personal safety or environmental integrity.

References

Navigating the Safe Handling of 2,3-Dichloro-6,7-dimethylquinoxaline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my priority to equip you with not just the materials for your research, but also the critical knowledge to ensure your safety and the integrity of your work. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 2,3-Dichloro-6,7-dimethylquinoxaline. Our approach moves beyond a simple checklist, delving into the chemical reasoning behind each recommendation to foster a culture of informed safety in your laboratory.

Understanding the Hazard Landscape

This compound is a member of the quinoxaline family, a class of heterocyclic compounds with significant applications in medicinal chemistry due to their diverse biological activities.[1][2] However, the presence of two chlorine atoms on the pyrazine ring, coupled with the aromatic system, necessitates a cautious and well-defined handling protocol.

Based on data from the compound's Safety Data Sheet (SDS) and information from structurally similar chlorinated quinoxalines, the primary hazards are summarized below.[3][4][5] It is crucial to treat this compound with the respect it deserves as a potentially hazardous substance.

Hazard CategoryDescriptionRationale and Precautionary Action
Acute Oral Toxicity Toxic if swallowed.[5]Ingestion can lead to systemic poisoning. Action: Prohibit eating, drinking, and smoking in the laboratory. In case of accidental ingestion, seek immediate medical attention and provide the SDS to the responding medical personnel.[5]
Skin Corrosion/Irritation Causes skin irritation.[4]The chlorinated aromatic structure can lead to localized inflammation upon contact. Prolonged or repeated exposure may cause more severe dermatitis. Action: Wear appropriate chemical-resistant gloves and a lab coat at all times. If skin contact occurs, wash the affected area thoroughly with soap and water.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[4]Direct contact with the eyes can result in significant damage. Action: Wear chemical safety goggles or a full-face shield.[4] In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek prompt medical attention.[5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[5]Inhalation of the dust can irritate the mucous membranes and respiratory tract. Action: Handle the solid material in a certified chemical fume hood to minimize dust generation and inhalation.[6] If dust is generated, use a NIOSH-approved respirator.[6]
The "Why" Behind the Hazard: Reactivity of Chloro-Substituted Quinoxalines

The two chlorine atoms on the quinoxaline ring are susceptible to nucleophilic aromatic substitution (SNAr) .[3][7][8] This reactivity is the foundation for the synthetic utility of this compound but also a key reason for its hazardous nature. The electron-withdrawing nature of the pyrazine ring activates the chlorine atoms, making them good leaving groups when attacked by nucleophiles. This reactivity extends to biological nucleophiles, such as amino and thiol groups in proteins and DNA, which is a potential mechanism for its toxicity. Understanding this reactivity underscores the importance of preventing contact with skin and inhalation, as the compound can react with biological molecules.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is essential for maintaining a safe working environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile rubber gloves.Provides a suitable barrier against dermal exposure. Inspect gloves for any signs of degradation or puncture before use.
Eye/Face Protection Chemical safety goggles or a full-face shield.[4]Protects against splashes and airborne particles.
Skin and Body Protection A long-sleeved laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter.[6]Required if there is a risk of generating dust or aerosols, especially when handling larger quantities or during spill cleanup.

Experimental Workflow: Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Eye/Face Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye/Face Protection f2->f3 f4 4. Respirator (if required) f3->f4 Disposal_Workflow Start Waste Generation (Solid & Liquid) Segregate Segregate into Labeled Hazardous Waste Containers Start->Segregate Store Store in Designated Hazardous Waste Accumulation Area Segregate->Store Arrange Arrange for Pickup by Licensed Waste Disposal Service Store->Arrange Incinerate High-Temperature Incineration at Approved Facility Arrange->Incinerate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-6,7-dimethylquinoxaline
Reactant of Route 2
2,3-Dichloro-6,7-dimethylquinoxaline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.